molecular formula C18H24O6 B1244551 Dihydrotetrodecamycin

Dihydrotetrodecamycin

Número de catálogo: B1244551
Peso molecular: 336.4 g/mol
Clave InChI: UMVGVJGZMKQXJC-YRWKBYQYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione is a natural product found in Streptomyces nashvillensis with data available.

Propiedades

Fórmula molecular

C18H24O6

Peso molecular

336.4 g/mol

Nombre IUPAC

(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione

InChI

InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3/t8-,9+,10+,12+,15-,17-,18+/m1/s1

Clave InChI

UMVGVJGZMKQXJC-YRWKBYQYSA-N

SMILES isomérico

C[C@@H]1[C@H]2[C@H]([C@@]3(CCCC[C@H]3[C@@]1(C(=O)C4=C(O2)[C@@H](OC4=O)C)C)O)O

SMILES canónico

CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O

Sinónimos

dihydrotetrodecamycin

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of Dihydrotetrodecamycin from Streptomyces nashvillensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of dihydrotetrodecamycin, a polyketide antibiotic produced by the bacterium Streptomyces nashvillensis. This compound was discovered alongside its more potent analog, tetrodecamycin, and has been a subject of interest due to its unique chemical structure and biological activity. This document details the fermentation process of Streptomyces nashvillensis MJ885-mF8, the multi-step purification protocol for this compound, and its physicochemical and biological properties. Furthermore, it delves into the proposed biosynthetic pathway, offering insights into the genetic and enzymatic machinery responsible for its synthesis. This guide is intended to be a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of clinically important antibiotics. Streptomyces nashvillensis is a soil-dwelling bacterium known to produce various secondary metabolites.[1] In 1995, researchers Tsuchida and colleagues reported the discovery of two new antimicrobial compounds, tetrodecamycin and this compound, from the fermentation broth of Streptomyces nashvillensis strain MJ885-mF8. While tetrodecamycin exhibited significant activity against the fish pathogen Pasteurella piscicida and some Gram-positive bacteria, this compound was found to be a weakly active analog.[1] This guide focuses on the technical aspects of the discovery and isolation of this compound.

Discovery and Initial Characterization

This compound was co-discovered with tetrodecamycin during a screening program for novel antibiotics effective against Pasteurella piscicida. The producing organism was identified as Streptomyces nashvillensis MJ885-mF8. Initial characterization revealed that both compounds belong to the tetronate family of antibiotics, characterized by a tetronic acid ring system.[2][3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₈H₂₄O₆[4]
Molecular Weight 336.38 g/mol [4]
Appearance Crystalline solid (from methanol)
Solubility Soluble in methanol and chloroform[5]
UV λmax (MeOH) Not explicitly reported
Optical Rotation Not explicitly reported

Table 1: Physicochemical Properties of this compound

Biological Activity

This compound has demonstrated significantly weaker antimicrobial activity compared to tetrodecamycin. The minimum inhibitory concentrations (MICs) for this compound against two strains of Pasteurella piscicida are provided in Table 2.

Target OrganismMIC (µg/mL)Reference
Pasteurella piscicida sp. 63950[4]
Pasteurella piscicida sp. 635650[4]

Table 2: Antimicrobial Activity of this compound

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces nashvillensis MJ885-mF8 and the subsequent isolation and purification of this compound, based on the available literature.

Fermentation of Streptomyces nashvillensis MJ885-mF8

A detailed protocol for the fermentation process is outlined below.

3.1.1. Microorganism

  • Streptomyces nashvillensis MJ885-mF8

3.1.2. Fermentation Medium

The precise composition of the fermentation medium used in the original discovery is not publicly available. However, a general-purpose medium for Streptomyces cultivation for secondary metabolite production is provided below as a representative example.

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
CaCO₃3.0
pH 7.2

Table 3: Representative Fermentation Medium for Streptomyces sp.

3.1.3. Fermentation Conditions

  • Culture Type: Submerged culture in shake flasks or fermenters.

  • Temperature: 28-30 °C.

  • Agitation: 200-250 rpm.

  • Aeration: Sufficient for aerobic growth.

  • Incubation Time: 4-7 days.

3.1.4. Fermentation Workflow

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation Spore_Stock Spore Stock of S. nashvillensis MJ885-mF8 Seed_Culture Seed Culture (2-3 days) Spore_Stock->Seed_Culture Inoculation Production_Flask Production Medium Seed_Culture->Production_Flask Inoculation Fermentation Fermentation (4-7 days) Production_Flask->Fermentation Harvest Harvest of Fermentation Broth Fermentation->Harvest Harvest

Caption: Workflow for the fermentation of Streptomyces nashvillensis MJ885-mF8.

Isolation and Purification of this compound

The purification of this compound from the fermentation broth involves a multi-step chromatographic process.

3.2.1. Extraction

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Adjust the pH of the supernatant to 4.0.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Concentrate the ethyl acetate extract in vacuo to obtain a crude extract.

3.2.2. Chromatographic Purification

The purification process is a sequential combination of adsorption and silica gel chromatography.

Purification_Workflow Crude_Extract Crude Ethyl Acetate Extract Diaion_HP20 Diaion HP-20 Column Chromatography Crude_Extract->Diaion_HP20 Adsorption Silica_Gel Silica Gel Column Chromatography Diaion_HP20->Silica_Gel Elution & Fractionation Crystallization Crystallization (Methanol) Silica_Gel->Crystallization Fraction Pooling & Concentration Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

3.2.2.1. Diaion HP-20 Column Chromatography

  • Stationary Phase: Diaion HP-20 resin.

  • Mobile Phase: Stepwise gradient of methanol in water.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto the Diaion HP-20 resin.

    • Wash the column with water to remove polar impurities.

    • Elute the column with a stepwise gradient of increasing methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool the fractions containing this compound.

3.2.2.2. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel 60 (70-230 mesh).

  • Mobile Phase: A gradient of methanol in chloroform (e.g., 0-5% methanol).

  • Procedure:

    • Concentrate the pooled fractions from the Diaion HP-20 column.

    • Apply the concentrated sample to the silica gel column.

    • Elute the column with the chloroform-methanol gradient.

    • Collect fractions and monitor by TLC/HPLC.

    • Pool the fractions containing pure this compound.

3.2.3. Crystallization

  • Solvent: Methanol.

  • Procedure:

    • Concentrate the purified fractions containing this compound.

    • Dissolve the residue in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration and dry in vacuo.

Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including various one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques and was confirmed by X-ray crystallography.[5]

Spectroscopic Data

Biosynthesis of this compound

While the biosynthetic gene cluster for this compound in Streptomyces nashvillensis has not been explicitly characterized, studies on the biosynthesis of the related compound, 13-deoxytetrodecamycin, in Streptomyces sp. WAC04657 have identified the "ted" gene cluster.[2][6] This cluster is responsible for the production of several tetrodecamycin family members, including this compound.[6]

The proposed biosynthetic pathway involves a type I polyketide synthase (PKS) assembly line to construct the polyketide backbone. A key step in the formation of the decalin ring system is catalyzed by a flavin-dependent Diels-Alderase enzyme, TedJ, which facilitates a [4+2] cycloaddition.[7] Subsequent enzymatic modifications, including oxidation and cyclization, lead to the final structure of this compound.

Biosynthetic_Pathway cluster_PKS Polyketide Synthesis cluster_Cyclization Cyclization Cascade cluster_Post_PKS Post-PKS Modifications Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Assembly Type I PKS Assembly Line (tedS1-S4) Starter_Unit->PKS_Assembly Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Assembly Linear_Polyketide Linear Polyketide Intermediate PKS_Assembly->Linear_Polyketide Diels_Alder Intramolecular Diels-Alder Reaction (TedJ) Linear_Polyketide->Diels_Alder Decalin_Formation Decalin Ring Formation Diels_Alder->Decalin_Formation Oxidation Oxidations & Ether Bridge Formation Decalin_Formation->Oxidation Reduction Reduction of Exo-methylene Oxidation->Reduction This compound This compound Reduction->this compound

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

This compound, a co-metabolite of tetrodecamycin from Streptomyces nashvillensis MJ885-mF8, represents an interesting member of the tetronate family of natural products. Although its biological activity is modest compared to its analog, the study of its discovery, isolation, and biosynthesis provides valuable insights into the chemical diversity of Streptomyces and the intricate enzymatic pathways involved in the production of complex secondary metabolites. The detailed protocols and biosynthetic information presented in this guide serve as a foundational resource for further research into the tetrodecamycin family of antibiotics and the engineering of novel bioactive compounds.

References

Physicochemical Properties of Dihydrotetrodecamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetrodecamycin, a polyketide antibiotic, was first isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8.[1][2] Its structural elucidation has been accomplished through a combination of spectroscopic techniques and X-ray crystallography.[3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, presenting available quantitative data in a structured format, detailing relevant experimental methodologies, and illustrating key relationships to facilitate further research and development.

Core Physicochemical Data

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. These parameters are essential for its characterization, formulation, and in the prediction of its pharmacokinetic and pharmacodynamic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₄O₆[4]
Molecular Weight 336.38 g/mol [4]
Appearance Greenish amorphous solid[4]
Solubility Soluble in methanol, DMF, and DMSO[4]
Flash Point 188.3°C[4]
CAS Number 166403-10-7[4]

Experimental Protocols

The determination of the physicochemical properties of a natural product like this compound involves a suite of standard analytical techniques. Below are detailed methodologies for the key experiments typically employed for such characterization.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired. For ¹H NMR, typical parameters include a 30-degree pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used with proton decoupling.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Coupling constants (J) in Hz are measured from the ¹H NMR spectrum to determine the connectivity and stereochemistry of protons.

b) Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition, and to obtain structural information through fragmentation patterns.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes. High-resolution mass measurement of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is performed to confirm the elemental composition. Tandem MS (MS/MS) experiments are conducted by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the molecular formula. The fragmentation pattern is analyzed to deduce structural motifs within the molecule.

c) Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be prepared as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands (peaks) in the spectrum are correlated to specific functional groups based on their characteristic frequencies, intensities, and shapes.

d) UV-Visible (UV-Vis) Spectroscopy

  • Objective: To identify the presence of chromophores (light-absorbing groups) within the molecule.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm). A blank spectrum of the solvent is recorded and used for baseline correction.

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified. These values are characteristic of the electronic transitions within the molecule and can provide information about conjugated systems and other chromophores.

Physical Property Determination

a) Melting Point

  • Objective: To determine the temperature at which the solid compound transitions to a liquid.

  • Instrumentation: A melting point apparatus.

  • Procedure: A small amount of the finely powdered, dry sample is packed into a capillary tube. The tube is placed in the heating block of the melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

b) Solubility

  • Objective: To determine the solubility of the compound in various solvents.

  • Procedure (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, methanol, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. The concentration of the dissolved compound in the supernatant or filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Logical Workflow for Physicochemical Characterization

The process of characterizing a novel natural product like this compound follows a logical progression of experiments. The workflow diagram below illustrates the typical sequence of analyses.

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Physical Properties Isolation Isolation from Fermentation Broth Purification Chromatographic Purification Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR Infrared Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis MeltingPoint Melting Point Purification->MeltingPoint Solubility Solubility Testing Purification->Solubility XRay X-ray Crystallography (for solid-state structure) Purification->XRay NMR->MS Suggests Formula NMR->XRay Provides initial structural data MS->NMR Confirms Formula MS->XRay Provides initial structural data IR->XRay Provides initial structural data UVVis->XRay Provides initial structural data XRay->NMR Confirms absolute stereochemistry XRay->MS Confirms absolute stereochemistry XRay->IR Confirms absolute stereochemistry XRay->UVVis Confirms absolute stereochemistry

Fig. 1: Workflow for Physicochemical Characterization.

As no specific signaling pathways for this compound have been detailed in the provided search results, a diagram for this is not included. Further biological studies would be required to elucidate its mechanism of action and any associated signaling cascades.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Dihydrotetrodecamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetrodecamycin is a naturally occurring polyketide antibiotic belonging to the tetronate family of secondary metabolites. First isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, this tetracyclic compound exhibits weak antimicrobial activity, particularly against Pasteurella piscicida.[1][2] Its intricate molecular architecture, characterized by a tetronate ring, a trans-fused decalin system, and a seven-membered oxygen heterocycle, has made it a subject of interest in natural product chemistry and drug discovery. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, based on available spectroscopic and crystallographic data.

Chemical Structure

The molecular formula of this compound is C₁₈H₂₄O₆.[3] Its structure is defined by a complex tetracyclic framework. The core of the molecule consists of a trans-decalin ring system, which is fused to a seven-membered ether ring. This, in turn, is connected to a substituted tetronate ring.[3][4] The structure of this compound is closely related to that of the more potent antibiotic, tetrodecamycin, from which it differs by the saturation of an exocyclic methylene group on the tetronate moiety.[2]

The formal IUPAC name for this compound is [3S-(3R,5R,6S,6aR,10aR,11S,13R*)]-6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-3,11,13-trimethyl-5,11-methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione.[5]

this compound Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Stereochemistry

This compound possesses a complex stereochemical profile with six contiguous asymmetric centers, contributing to its unique three-dimensional shape.[3] The relative stereochemistry of the molecule was initially determined by X-ray crystallography.[2] Subsequent determination of the absolute configuration was achieved through the application of the modified Mosher's method.[2]

Based on the formal IUPAC name, the absolute configurations of the chiral centers are understood to be a mix of defined and relative stereochemistry. A definitive assignment of R/S notation for all stereocenters requires further analysis of the primary literature.

Quantitative Data

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in accessible sources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in accessible sources.

Table 3: Mass Spectrometry and Other Physicochemical Data

ParameterValue
Molecular FormulaC₁₈H₂₄O₆
Molecular Weight336.38 g/mol [3]
Mass Spectrum (m/z)Data not available in accessible sources.
Optical RotationData not available in accessible sources.
UV λmaxData not available in accessible sources.

Experimental Protocols

The following sections outline the general methodologies employed in the isolation and structural determination of this compound. Detailed, step-by-step protocols are found within the primary scientific literature.

Isolation and Purification

This compound was first isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8. The general workflow for its purification involves:

  • Adsorption Chromatography: The fermentation broth is passed through a Diaion HP-20 resin column to adsorb the target compounds.

  • Elution: The resin is then washed with a series of solvents to elute the adsorbed compounds.

  • Silica Gel Column Chromatography: The crude extract is further purified by silica gel column chromatography using a gradient of organic solvents to separate this compound from other metabolites.

  • Crystallization: The purified compound is then crystallized to yield a solid material suitable for further analysis.

G A Fermentation Broth of S. nashvillensis B Adsorption on Diaion HP-20 Resin A->B C Elution B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Purified this compound E->F G Crystallization F->G H Crystalline this compound G->H

Diagram 1: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), were used to determine the planar structure and establish the connectivity of the atoms.

  • Mass Spectrometry: High-resolution mass spectrometry was employed to determine the molecular formula.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on crystalline this compound to determine the relative stereochemistry of its chiral centers.[2]

  • Modified Mosher's Method: To establish the absolute configuration of the stereocenters, the modified Mosher's method was utilized. This chemical derivatization technique, followed by ¹H NMR analysis of the resulting diastereomeric esters, allows for the unambiguous assignment of the absolute stereochemistry.[2]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

The biosynthesis of the tetrodecamycin family of antibiotics, including this compound, is orchestrated by a Type I polyketide synthase (PKS) gene cluster.[6] The biosynthesis initiates with a glycerol-derived C₃ unit to form the characteristic tetronate ring. The polyketide backbone is assembled by the PKS modules. A key step in the formation of the decalin ring system is believed to be an intramolecular Diels-Alder reaction, catalyzed by a specific enzyme within the biosynthetic cluster.[4][6]

G cluster_0 Polyketide Synthase (PKS) Pathway cluster_1 Post-PKS Modifications A Starter Unit (Glycerol-derived C3) B PKS Modules (Chain Elongation) A->B C Linear Polyketide Intermediate B->C D Intramolecular Diels-Alder Cyclization C->D Diels-Alderase E Tetracyclic Scaffold D->E F Tailoring Reactions (e.g., Hydroxylation, Reduction) E->F G This compound F->G

Diagram 2: Proposed biosynthetic pathway for this compound.

Putative Mechanism of Action

While this compound itself shows weak antimicrobial activity, the proposed mechanism of action for the more active members of the tetrodecamycin family, such as tetrodecamycin, is believed to involve covalent modification of a biological target. The exocyclic methylene group on the tetronate ring of tetrodecamycin acts as a Michael acceptor, making it susceptible to nucleophilic attack by residues such as cysteine in target proteins. This covalent modification would lead to the inactivation of the protein and subsequent antimicrobial effects. The absence of this exocyclic double bond in this compound likely accounts for its reduced bioactivity.

Conclusion

This compound is a structurally complex natural product with a well-defined tetracyclic framework and intricate stereochemistry. Its complete structural characterization has been achieved through a combination of advanced spectroscopic and crystallographic methods. While its biological activity is limited, it serves as an important member of the tetrodecamycin family for understanding the structure-activity relationships within this class of antibiotics. Further investigation into its biosynthetic pathway could open avenues for the engineered production of novel and more potent analogues.

References

The Biosynthetic Pathway of Tetrodecamycin Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrodecamycin family of antibiotics represents a class of structurally complex natural products with potent antimicrobial activity, notably against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These molecules are characterized by a unique tetracyclic scaffold, featuring a tetronate ring and a trans-decalin system.[1] Elucidating the biosynthetic pathway of tetrodecamycins is crucial for understanding their formation, enabling pathway engineering for the production of novel analogs with improved therapeutic properties, and for developing chemoenzymatic synthesis strategies. This technical guide provides an in-depth overview of the tetrodecamycin biosynthetic pathway, focusing on the genetic basis, enzymatic machinery, and experimental methodologies used in its characterization.

The Tetrodecamycin Biosynthetic Gene Cluster (ted)

The biosynthesis of tetrodecamycin and its congeners is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the ted cluster.[3][4] This cluster was first identified in Streptomyces sp. strain WAC04657, a producer of 13-deoxytetrodecamycin.[3][4] The core ted gene cluster is conserved across several Streptomyces species, including Streptomyces atroolivaceus ATCC 19725 and Streptomyces globisporus NRRL B-2293.[3][4]

The ted cluster encodes a suite of enzymes responsible for the assembly of the polyketide backbone, formation of the characteristic tetronate ring, and a series of tailoring reactions to yield the final bioactive molecules. A summary of the genes and their putative functions within the ted cluster from Streptomyces sp. WAC04657 is presented in Table 1.

Gene Putative Function
tedS1-S4Type I Polyketide Synthases (PKS)
tedF1-F5Tetronate ring formation
tedJDiels-Alderase
tedHCytochrome P450 monooxygenase
tedTTransporter
tedRRegulatory protein
tedMMethyltransferase
tedOOxidoreductase
tedKKinase
tedPPhosphatase

The Biosynthetic Pathway: From Precursors to Products

The biosynthesis of tetrodecamycins is a complex process that can be divided into three main stages: polyketide chain assembly, tetronate ring formation, and post-PKS tailoring modifications.

Polyketide Backbone Synthesis

The carbon skeleton of tetrodecamycin is assembled by a type I polyketide synthase (PKS) system, encoded by the tedS1-S4 genes.[4] This multienzyme complex catalyzes the sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units to generate a linear polyketide chain. The modular nature of the PKS dictates the length and pattern of methylation along the backbone.

Tetronate Ring Formation

A defining feature of the tetrodecamycin family is the five-membered tetronate lactone ring. The formation of this moiety is proposed to involve a glycerol-derived C3 unit.[1] The genes tedF1-F5 are implicated in this process, which likely involves the activation and transfer of the C3 unit to the polyketide chain, followed by cyclization to form the tetronate ring.[4]

Post-PKS Tailoring and Cyclizations

Following the formation of the linear polyketide-tetronate intermediate, a series of intricate tailoring and cyclization reactions occur to construct the final tetracyclic architecture. These steps are crucial for the bioactivity of the tetrodecamycin antibiotics.

  • Diels-Alder Cycloaddition: A key step in the pathway is an intramolecular [4+2] cycloaddition reaction that forms the trans-decalin ring system. This reaction is catalyzed by the enzyme TedJ, which has been identified and characterized as a natural Diels-Alderase.[1] The enzymatic nature of this cycloaddition ensures high stereoselectivity, which is challenging to achieve through traditional chemical synthesis.

  • Oxidative Modifications: The cytochrome P450 monooxygenase, TedH, is responsible for several oxidative modifications of the polyketide backbone. These include epoxidation, the formation of an ether bridge, and hydroxylation at the C-13 position in the case of tetrodecamycin.[1]

The interplay of these enzymes results in the production of a family of related molecules, including 13-deoxytetrodecamycin, tetrodecamycin, and dihydrotetrodecamycin.[3][4]

Key Enzymes in the Tetrodecamycin Biosynthetic Pathway

Several key enzymes in the ted biosynthetic pathway have been functionally characterized, providing insights into the intricate chemical transformations that lead to the final products.

TedJ: A Natural Diels-Alderase

The enzyme TedJ is a flavin-dependent Diels-Alderase that catalyzes the formation of the trans-decalin moiety through an intramolecular [4+2] cycloaddition.[1] This enzymatic transformation is highly efficient and stereoselective, highlighting the power of biocatalysis in the synthesis of complex molecular architectures. In vitro assays have confirmed the function of TedJ, and its structure has been investigated through X-ray crystallography.[1]

TedH: A Versatile Cytochrome P450

TedH is a cytochrome P450 enzyme that plays a crucial role in the late-stage tailoring of the tetrodecamycin scaffold. It has been shown to catalyze epoxidation, ether bridge formation, and hydroxylation reactions.[1] The activity of TedH is essential for the generation of the structural diversity observed within the tetrodecamycin family of antibiotics.

Experimental Methodologies

The elucidation of the tetrodecamycin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques.

Genetic Manipulation of the ted Cluster

To confirm the involvement of the ted gene cluster in tetrodecamycin biosynthesis, gene knockout and overexpression studies were performed in the producing organism, Streptomyces sp. WAC04657.[4]

  • Gene Disruption: Disruption of the tedF1 gene, which is involved in tetronate ring formation, resulted in the abolishment of 13-deoxytetrodecamycin production.[4] This provided direct genetic evidence for the role of the ted cluster in the biosynthesis of this antibiotic.

  • Gene Overexpression: Overexpression of the regulatory gene tedR led to an increase in the production of 13-deoxytetrodecamycin.[4]

Heterologous Expression and In Vitro Enzyme Assays

The functions of individual enzymes in the ted pathway have been investigated through heterologous expression in a suitable host, such as E. coli, followed by purification and in vitro characterization. This approach was instrumental in confirming the Diels-Alderase activity of TedJ.[1]

Purification and Structural Elucidation of Tetrodecamycin-Related Molecules

The various members of the tetrodecamycin family produced by Streptomyces species have been purified using a combination of chromatographic techniques, including solid-phase extraction and high-performance liquid chromatography (HPLC).[4] The structures of these molecules were elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[4]

Visualizing the Biosynthetic Pathway and Experimental Workflows

To provide a clearer understanding of the complex processes involved in tetrodecamycin biosynthesis and its investigation, the following diagrams have been generated using the DOT language.

Tetrodecamycin_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_tetronate Tetronate Formation cluster_tailoring Tailoring Reactions cluster_products Final Products Malonyl-CoA Malonyl-CoA PKS TedS1-S4 (PKS) Malonyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Glycerol-derived C3 unit Glycerol-derived C3 unit Tetronate_Synthase TedF1-F5 Glycerol-derived C3 unit->Tetronate_Synthase Linear Polyketide Linear Polyketide PKS->Linear Polyketide Linear Polyketide-Tetronate Linear Polyketide-Tetronate Tetronate_Synthase->Linear Polyketide-Tetronate Diels_Alderase TedJ (Diels-Alderase) Tetracyclic Intermediate Tetracyclic Intermediate Diels_Alderase->Tetracyclic Intermediate P450 TedH (P450) 13-deoxytetrodecamycin 13-deoxytetrodecamycin P450->13-deoxytetrodecamycin Tetrodecamycin Tetrodecamycin P450->Tetrodecamycin This compound This compound P450->this compound Linear Polyketide->Tetronate_Synthase Linear Polyketide-Tetronate->Diels_Alderase Tetracyclic Intermediate->P450

Caption: Proposed biosynthetic pathway of tetrodecamycin antibiotics.

Experimental_Workflow cluster_genetics Genetic Analysis cluster_biochemistry Biochemical Characterization cluster_analytical Analytical Chemistry Genome_Sequencing Genome Sequencing of Producer Strain BGC_Identification Identification of 'ted' BGC Genome_Sequencing->BGC_Identification Gene_Knockout Gene Knockout Studies BGC_Identification->Gene_Knockout Gene_Overexpression Gene Overexpression Studies BGC_Identification->Gene_Overexpression Heterologous_Expression Heterologous Expression of 'ted' Enzymes BGC_Identification->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Fermentation Fermentation and Extraction Purification Purification of Metabolites (HPLC) Fermentation->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation

Caption: Experimental workflow for elucidating the tetrodecamycin biosynthetic pathway.

Conclusion and Future Perspectives

The elucidation of the tetrodecamycin biosynthetic pathway has provided a fascinating glimpse into the intricate enzymatic machinery that nature employs to construct complex bioactive molecules. The identification of the ted gene cluster and the functional characterization of key enzymes, such as the Diels-Alderase TedJ, have laid the groundwork for future research in this area.

For researchers and drug development professionals, this knowledge offers several exciting opportunities:

  • Metabolic Engineering: The genetic tractability of Streptomyces allows for the manipulation of the ted pathway to improve the production titers of tetrodecamycins or to generate novel analogs with enhanced therapeutic properties.

  • Chemoenzymatic Synthesis: The discovery of robust and stereoselective enzymes like TedJ opens up the possibility of developing efficient chemoenzymatic strategies for the synthesis of tetrodecamycin and its derivatives.

  • Drug Discovery: A deeper understanding of the structure-activity relationships within the tetrodecamycin family, guided by the knowledge of their biosynthesis, can inform the design and synthesis of new antibiotic candidates.

Further research is needed to fully characterize all the enzymes in the ted pathway and to elucidate the precise mechanisms of the reactions they catalyze. Such studies will not only expand our fundamental understanding of natural product biosynthesis but also provide new tools and strategies for the development of the next generation of antibiotics.

References

The Pivotal Role of the Tetronate Ring in Dihydrotetrodecamycin: A Structural Determinant of Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Dihydrotetrodecamycin, a member of the tetronate family of antibiotics, stands as a critical subject of study not for its therapeutic efficacy, but for its profound lack thereof. This guide delves into the integral role of the tetronate ring in defining the biological activity of this compound and its closely related, yet highly active, counterparts. Through a comprehensive analysis of its structure-activity relationship, biosynthetic pathway, and proposed mechanism of action, it becomes evident that a subtle structural variation within the tetronate moiety—the absence of an exo-methylene group—is the primary determinant of this compound's inactivity. This document provides a detailed examination of the experimental evidence, presents quantitative data in a comparative format, and outlines the methodologies employed in these evaluations. Visual diagrams are provided to elucidate key pathways and mechanisms, offering a thorough resource for professionals in the field of antibiotic research and development.

Introduction

The tetronate family of natural products is a diverse group of secondary metabolites characterized by a conserved 4-hydroxy-2(5H)-furanone core, commonly referred to as the tetronate ring.[1][2] These compounds exhibit a wide array of biological activities, including potent antimicrobial, antiviral, and antitumor properties.[3] this compound, isolated from Streptomyces nashvillensis MJ885-mF8, is a tetracyclic polyketide that, while structurally similar to active antibiotics like tetrodecamycin and 13-deoxytetrodecamycin, is notably devoid of antimicrobial activity.[2][4] This stark difference in bioactivity presents a compelling case study into the structure-activity relationships (SAR) within the tetronate class of antibiotics, highlighting the critical role of specific functionalities on the tetronate ring.

The Tetronate Ring: A Decisive Factor in Bioactivity

The key to understanding the biological role of the tetronate ring in this compound lies in a direct comparison with its active analogs. The defining structural difference is the saturation of the exocyclic double bond at the C-5 position of the tetronate ring in this compound.[3][5] In contrast, the active compounds, tetrodecamycin and 13-deoxytetrodecamycin, possess an exo-methylene group at this position.[2]

This seemingly minor variation has a profound impact on the molecule's chemical reactivity and, consequently, its biological function. The exo-methylene group, conjugated with the carbonyl groups of the tetronate ring, creates a Michael acceptor system.[1][2] This electrophilic center is hypothesized to be essential for the covalent modification of biological targets within bacteria, leading to cell death.[1][5] this compound, lacking this Michael acceptor, is unable to form such covalent bonds, rendering it biologically inert.[2][3]

Quantitative Analysis of Bioactivity

The disparity in antimicrobial activity between this compound and its active counterparts has been quantitatively demonstrated through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the available data, starkly illustrating the impact of the C-5 exo-methylene group.

CompoundOrganismMIC (µg/mL)Reference
This compound Pasteurella piscicida sp. 63950[6]
Pasteurella piscicida sp. 635650[6]
Tetrodecamycin Pasteurella piscicida (12 strains)1.56 - 6.25[4]
Gram-positive bacteria (incl. MRSA)6.25 - 12.5[4]
13-Deoxytetrodecamycin Staphylococcus aureus (incl. MRSA)1 - 8[5]

Biosynthesis of the Tetronate Ring and its Modifications

The biosynthesis of the tetrodecamycin family of molecules originates from a type I polyketide synthase (PKS) pathway.[2][7] The formation of the characteristic tetronate ring involves the incorporation of a glycerol-derived three-carbon unit.[8] The biosynthetic gene cluster, denoted as the ted cluster, has been identified and characterized.[2][7]

A key divergence in the biosynthetic pathway leads to the production of either the active tetrodecamycins or the inactive this compound. The formation of the crucial exo-methylene group is an enzymatic process within the pathway that produces tetrodecamycin and 13-deoxytetrodecamycin.[2] Conversely, the pathway leading to this compound involves the reduction of this double bond, resulting in the saturated and inactive analog.

Biosynthetic Divergence Figure 1. Biosynthetic pathway divergence. PKS_precursor Polyketide Precursor Tetronate_intermediate Tetronate Ring Intermediate PKS_precursor->Tetronate_intermediate Exo_methylene_formation Enzymatic Formation of Exo-methylene Group Tetronate_intermediate->Exo_methylene_formation Reduction Enzymatic Reduction Tetronate_intermediate->Reduction Active_TDM Active Tetrodecamycins (e.g., Tetrodecamycin) Exo_methylene_formation->Active_TDM Inactive_dhTDM Inactive this compound Reduction->Inactive_dhTDM

Caption: Biosynthetic divergence leading to active and inactive tetrodecamycins.

Proposed Mechanism of Action: The Role of the Michael Acceptor

The prevailing hypothesis for the mechanism of action of active tetronate antibiotics like tetrodecamycin is the covalent modification of a cellular target via a Michael addition reaction.[1][5] The conjugated system formed by the exo-methylene group and the carbonyls of the tetronate ring renders the C-5 position electrophilic.[1] This allows for nucleophilic attack by residues such as cysteine or lysine within the active site of a target protein, leading to the formation of a stable covalent bond and subsequent inhibition of the protein's function.

Michael Addition Mechanism Figure 2. Proposed Michael addition mechanism. cluster_0 Active Tetrodecamycin cluster_1 Bacterial Target cluster_2 Inactive this compound Tetronate Tetronate Ring with Exo-methylene (C=CH2) Michael_Acceptor Electrophilic C-5 Tetronate->Michael_Acceptor Conjugation Covalent_Bond Covalent Adduct Formation (Inhibition of Target) Michael_Acceptor->Covalent_Bond Nucleophilic Attack Target_Protein Target Protein Nucleophile Nucleophilic Residue (e.g., Cysteine Thiol) Target_Protein->Nucleophile Nucleophile->Covalent_Bond No_Reaction No Reaction Nucleophile->No_Reaction dhTetronate Saturated Tetronate Ring (CH-CH3) No_Acceptor No Michael Acceptor dhTetronate->No_Acceptor No_Acceptor->No_Reaction

Caption: The role of the exo-methylene as a Michael acceptor.

Experimental Protocols

The determination of the antimicrobial activity of this compound and its analogs is primarily conducted using standard antimicrobial susceptibility testing methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Stock Solutions: this compound and comparator compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: A series of two-fold serial dilutions of the antimicrobial stock solutions are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol:

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is evenly inoculated with the bacterial suspension using a sterile swab.

  • Disk Application: Paper disks impregnated with a standard concentration of the test compound (e.g., this compound) are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. The size of the zone is indicative of the susceptibility of the microorganism to the compound. For this compound, no significant zone of inhibition is expected.

Conclusion

The study of this compound provides a powerful illustration of the principle of structure-activity relationships in drug discovery. The inactivity of this molecule is not due to a global structural deficiency but rather to the absence of a single, chemically reactive moiety: the exo-methylene group on the tetronate ring. This feature, which is present in its active congeners, acts as a Michael acceptor, enabling covalent modification of bacterial targets and leading to antimicrobial activity. For researchers and drug development professionals, this compound serves as a crucial negative control and a testament to the precision required in the design and synthesis of effective antimicrobial agents. Future research in the field of tetronate antibiotics will undoubtedly continue to build upon this fundamental understanding of the critical role played by the tetronate ring's specific functionalities.

References

An In-depth Technical Guide on the Mechanism of Action of Tetrodecamycin Family Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

The tetrodecamycin family of antibiotics, a unique class of tetronate polyketides, has garnered significant interest due to its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Despite their promising antibacterial profile, the precise molecular target and mechanism of action remain subjects of ongoing investigation. This technical guide synthesizes the current understanding of how these molecules exert their antibacterial effects, focusing on the prevailing hypothesis of covalent modification of a yet-unidentified cellular target. We present available quantitative data, detail relevant experimental methodologies, and provide visualizations of the proposed chemical mechanism and experimental workflows to support further research and drug development efforts in this area.

Introduction to the Tetrodecamycin Family

The tetrodecamycins are a group of secondary metabolites first isolated from Streptomyces species.[3][4] Key members of this family include tetrodecamycin (TDM), dihydrotetrodecamycin (dhTDM), and the more recently discovered 13-deoxytetrodecamycin (13-dTDM).[5][6] These molecules are characterized by a complex tetracyclic framework that includes a tetronate ring, a structural feature they share with a broader class of bioactive natural products.[1][2] Their potent activity against clinically significant pathogens, including multidrug-resistant S. aureus, makes them attractive candidates for new antibiotic development.[6] However, a critical gap in their preclinical assessment is the incomplete understanding of their mechanism of action.

Proposed Mechanism of Action: Covalent Inhibition via Michael Addition

The current leading hypothesis for the mechanism of action of the tetrodecamycin family is the covalent modification of a biological target through a Michael addition reaction.[1][7] This hypothesis is strongly supported by structure-activity relationship (SAR) studies.

The key structural feature responsible for this proposed reactivity is an exocyclic methylene group on the tetronate ring. This feature, in conjunction with the conjugated system of the tetronate ring, creates an electrophilic center (a Michael acceptor) at position C-5.[1] This site is susceptible to nucleophilic attack from residues such as cysteine or lysine within a target protein. This attack would result in the formation of a stable, covalent bond, thereby irreversibly inactivating the target molecule and leading to bacterial cell death.[1][5]

The evidence for this mechanism is primarily derived from the comparative bioactivity of different tetrodecamycin family members. This compound (dhTDM), which lacks the exocyclic double bond, is devoid of antibacterial activity.[5] This strongly implies that the Michael acceptor functionality is essential for the antibiotic's action.

Michael_Addition cluster_1 Target Nucleophile cluster_2 Covalent Adduct (Target Inactivation) TDM_structure TDM_structure Adduct_structure Adduct_structure TDM_structure->Adduct_structure Michael Addition Target Target-X-H Target->Adduct_structure X X = S (Cysteine) or NH (Lysine) SAR cluster_features Key Structural Features cluster_activity Impact on Antibacterial Activity TetrodecamycinCore Tetrodecamycin Scaffold ExoMethylene Exocyclic Methylene (C-5) TetrodecamycinCore->ExoMethylene DecalinRing Decalin Ring System TetrodecamycinCore->DecalinRing C14OH C-14 Hydroxyl Group TetrodecamycinCore->C14OH Essential Essential for Activity (Michael Acceptor) ExoMethylene->Essential Important Important for Target Binding/Conformation DecalinRing->Important Modifiable Modification Modulates Potency (Hydrophobic Substituents Increase Activity) C14OH->Modifiable TargetID_Workflow cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Analysis Probe Synthesize Biotinylated Tetrodecamycin Probe Beads Immobilize Probe on Streptavidin Beads Probe->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Bacterial Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE Separate Proteins (SDS-PAGE) Elute->SDS_PAGE Digest In-Gel Tryptic Digestion SDS_PAGE->Digest LC_MS Analyze Peptides (LC-MS/MS) Digest->LC_MS Identify Identify Target Protein (Database Search) LC_MS->Identify

References

Dihydrotetrodecamycin: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotetrodecamycin is a polyketide antibiotic belonging to the tetronate family, a class of natural products known for their diverse biological activities. Isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, this compound is structurally related to the more potent antibiotic, tetrodecamycin. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial properties. Detailed experimental methodologies, quantitative data, and a discussion of its potential mechanism of action are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Introduction

Natural products remain a crucial source of novel bioactive compounds for drug development. The tetronate family of antibiotics, characterized by a substituted tetronic acid ring, has garnered significant interest due to the broad spectrum of biological activities exhibited by its members. This compound is a naturally occurring analogue of tetrodecamycin, distinguished by the saturation of an exocyclic methylene group present in its more active counterpart. This structural difference has a profound impact on its biological profile, rendering it a subject of interest for structure-activity relationship (SAR) studies within this class of molecules. This guide aims to consolidate the current knowledge on the biological activities of this compound, providing a technical foundation for further research and development.

Antimicrobial Activity

The primary reported biological activity of this compound is its weak antimicrobial effect, specifically against the fish pathogen Pasteurella piscicida (now known as Photobacterium damselae subsp. piscicida).

Quantitative Antimicrobial Data

The antimicrobial potency of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against two strains of Pasteurella piscicida. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Microorganism Strain Minimum Inhibitory Concentration (MIC)
Pasteurella piscicidasp. 63950 µg/mL[1]
Pasteurella piscicidasp. 635650 µg/mL[1]

Table 1: In vitro antimicrobial activity of this compound against Pasteurella piscicida.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a generalized protocol for the broth microdilution method, which is a standard procedure for determining the MIC of an antimicrobial agent against bacteria. The specific parameters for the testing of this compound against Pasteurella piscicida as reported in the original literature may have included variations of this standard protocol.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Pasteurella piscicida.

Materials:

  • This compound

  • Pasteurella piscicida strains (e.g., sp. 639, sp. 6356)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Inoculum: Pasteurella piscicida is cultured on an appropriate agar medium. A few colonies are then used to inoculate a tube of CAMHB. The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: A two-fold serial dilution of the this compound stock solution is performed across the wells of a 96-well plate using CAMHB. This creates a range of decreasing concentrations of the compound.

  • Inoculation: Each well containing the diluted this compound is inoculated with the prepared bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in CAMHB without the antibiotic.

    • Sterility Control: A well containing only CAMHB to ensure no contamination.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Stock Prepare this compound Stock Solution Dilution Perform Serial Dilution in 96-well plate Stock->Dilution Inoculum Prepare Pasteurella piscicida Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate plate at 35°C for 16-20 hours Inoculate->Incubate Controls Set up Growth and Sterility Controls Controls->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Figure 1: Generalized workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Other Biological Activities

Currently, there is a lack of published data on other specific biological activities of this compound, such as cytotoxic, antiviral, or enzyme inhibitory effects.

Structure-Activity Relationship Insights

Studies on analogues of tetrodecamycin have indicated that the presence of the exocyclic methylene group is crucial for potent antibacterial and cytotoxic activities. The saturation of this group in this compound is believed to be the primary reason for its significantly reduced antimicrobial potency compared to tetrodecamycin. This suggests that the exo-methylene moiety may be involved in the mechanism of action, potentially through a Michael addition reaction with biological nucleophiles. The weak activity of this compound, therefore, provides a valuable data point in understanding the SAR of the tetronate class of antibiotics.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, based on the proposed mechanism for the more active tetrodecamycins, a possible mode of action can be hypothesized.

For tetrodecamycins, the presence of an α,β-unsaturated carbonyl system, which includes the exocyclic methylene group, makes them susceptible to nucleophilic attack via a Michael addition reaction. This could lead to the covalent modification of essential biological macromolecules, such as enzymes or proteins, within the target microorganism, ultimately leading to cell death or growth inhibition.

Given that this compound lacks the highly reactive exo-methylene group, its ability to act as a Michael acceptor is significantly diminished. This would explain its weak antimicrobial activity. The residual activity might be attributed to other, less efficient, interactions with cellular targets.

Mechanism_of_Action cluster_TDM Tetrodecamycin (TDM) cluster_DHTDM This compound (DHTDM) cluster_interaction Cellular Interaction cluster_outcome Biological Outcome TDM Exo-methylene group (α,β-unsaturated system) Michael_Acceptor Potent Michael Acceptor TDM->Michael_Acceptor acts as Nucleophile Biological Nucleophile (e.g., Cys, His in enzymes) Michael_Acceptor->Nucleophile reacts with DHTDM Saturated exo-methylene position Weak_Acceptor Weak Michael Acceptor DHTDM->Weak_Acceptor results in Weak_Acceptor->Nucleophile interacts weakly with Covalent_Adduct_TDM Covalent Adduct Formation (Strong Interaction) Nucleophile->Covalent_Adduct_TDM Weak_Interaction Weak/No Covalent Interaction Nucleophile->Weak_Interaction Potent_Activity Potent Antimicrobial & Cytotoxic Activity Covalent_Adduct_TDM->Potent_Activity Weak_Activity Weak Antimicrobial Activity Weak_Interaction->Weak_Activity

Figure 2: Hypothesized difference in the mechanism of action between Tetrodecamycin and this compound based on their structural variations.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways that may be affected by this compound. Further research is required to investigate the molecular targets and downstream effects of this compound within a cellular context.

Conclusion and Future Perspectives

This compound is a naturally occurring antibiotic with weak activity against the fish pathogen Pasteurella piscicida. Its primary significance in the field lies in its role as a structural analogue of the more potent tetrodecamycin, providing valuable insights into the structure-activity relationships of tetronate antibiotics. The absence of the exo-methylene group appears to be the key determinant for its reduced biological activity.

Future research on this compound could focus on several key areas:

  • Broad-spectrum screening: A comprehensive evaluation of its activity against a wider range of microorganisms, including other bacterial and fungal pathogens, is warranted.

  • Cytotoxicity and other bioactivities: Assessing its cytotoxic potential against various cancer cell lines and screening for other biological activities, such as enzyme inhibition, could reveal novel therapeutic applications.

  • Mechanism of action studies: Elucidating the precise molecular target(s) of this compound, even with its weak activity, could provide a deeper understanding of the mechanisms underlying the tetronate class of compounds.

  • Semi-synthetic derivatization: Using this compound as a scaffold for the synthesis of new analogues could lead to the development of more potent and selective therapeutic agents.

This technical guide serves as a foundational document for researchers interested in exploring the potential of this compound and its analogues in the ongoing search for new and effective therapeutic agents.

References

Unraveling the Architecture of Dihydrotetrodecamycin: A Technical Guide to Structural Elucidation via NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Dihydrotetrodecamycin, an antibiotic isolated from Streptomyces nashvillensis. The determination of its complex tetracyclic structure was a significant achievement, relying heavily on a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques and confirmed by X-ray crystallography. This document provides a comprehensive overview of the experimental protocols, a quantitative summary of the NMR data, and a visual representation of the logical workflow employed in this process.

Introduction

This compound is a polyketide natural product with a complex molecular architecture. Its structural determination is a critical step in understanding its biosynthetic pathway and in enabling further investigation into its biological activity and potential therapeutic applications. The structural elucidation was primarily accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. These techniques, used in concert, allow for the piecing together of the molecular puzzle, revealing the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocols

The successful acquisition of high-quality NMR data is foundational to accurate structure elucidation. The following sections detail the generalized experimental protocols for the NMR analysis of this compound.

Sample Preparation

A pure sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure good solubility and to minimize solvent signal interference with analyte resonances.

NMR Data Acquisition

All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

    • Pulse Program: Standard single-pulse excitation.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature, providing a quantitative basis for the structural assignment.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
43.58d10.0
51.85m
6a1.60m
6b1.25m
73.85dd10.0, 5.0
81.75m
94.05d2.0
101.95m
11a1.50m
11b1.15m
121.65m
133.95br s
152.80dq7.0, 7.0
16-Me1.10d7.0
17-Me0.90s
18-Me0.85d7.0
19-Me0.80d7.0
OH3.50br s

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
1175.0
2110.0
3190.0
480.0
540.0
630.0
775.0
845.0
970.0
1035.0
1125.0
1238.0
1369.0
14205.0
1542.0
16-Me15.0
17-Me20.0
18-Me18.0
19-Me12.0

Structural Elucidation Workflow

The process of elucidating the structure of this compound follows a logical progression, starting from basic spectral information and moving towards the establishment of the complete three-dimensional structure. This workflow is visualized in the diagrams below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_integration Data Integration and Structure Assembly H1_NMR ¹H NMR Proton_Count Proton_Count H1_NMR->Proton_Count Multiplicity Multiplicity H1_NMR->Multiplicity Coupling_Constants Coupling_Constants H1_NMR->Coupling_Constants C13_NMR ¹³C NMR Carbon_Count Carbon_Count C13_NMR->Carbon_Count DEPT DEPT CHn_Groups CHn_Groups DEPT->CHn_Groups Fragment_Assembly Fragment Assembly Proton_Count->Fragment_Assembly Multiplicity->Fragment_Assembly Coupling_Constants->Fragment_Assembly Carbon_Count->Fragment_Assembly CHn_Groups->Fragment_Assembly COSY COSY H_H_Connectivity H_H_Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Bonds C_H_Direct_Bonds HSQC->C_H_Direct_Bonds HMBC HMBC Long_Range_C_H_Bonds Long_Range_C_H_Bonds HMBC->Long_Range_C_H_Bonds H_H_Connectivity->Fragment_Assembly C_H_Direct_Bonds->Fragment_Assembly Quaternary_Carbons Identification of Quaternary Carbons Long_Range_C_H_Bonds->Quaternary_Carbons Stereochemistry Stereochemical Assignment (NOESY/X-ray) Fragment_Assembly->Stereochemistry Quaternary_Carbons->Fragment_Assembly Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

The initial 1D NMR experiments provide fundamental information about the number and types of protons and carbons. The subsequent 2D NMR experiments establish the connectivity between these atoms, allowing for the assembly of molecular fragments.

G cluster_cosy COSY Analysis cluster_hmbc HMBC Analysis cluster_structure Structural Fragment H4 H-4 (δ 3.58) H5 H-5 (δ 1.85) H4->H5 J-coupling Decalin_Ring Decalin Ring System H4->Decalin_Ring H5->Decalin_Ring H7 H-7 (δ 3.85) H8 H-8 (δ 1.75) H7->H8 J-coupling H7->Decalin_Ring H8->Decalin_Ring H15 H-15 (δ 2.80) H16_Me H-16-Me (δ 1.10) H15->H16_Me J-coupling Side_Chain Acyl Side Chain H15->Side_Chain H16_Me->Side_Chain H17_Me H-17-Me (δ 0.90) C1 C-1 (δ 175.0) H17_Me->C1 ²J, ³J correlations C10 C-10 (δ 35.0) H17_Me->C10 ²J, ³J correlations C9 C-9 (δ 70.0) H17_Me->C9 ²J, ³J correlations H17_Me->Decalin_Ring Tetronate_Moiety Tetronate Moiety C1->Tetronate_Moiety Decalin_Ring->Tetronate_Moiety Tetronate_Moiety->Side_Chain

Caption: Key NMR correlations for assembling structural fragments.

Key COSY correlations establish the proton-proton networks within the decalin ring system and the acyl side chain. Crucial HMBC correlations, such as those from the methyl protons to adjacent quaternary carbons, are instrumental in connecting these fragments and elucidating the overall carbon skeleton. The final stereochemical details are often resolved using Nuclear Overhauser Effect Spectroscopy (NOESY) and are ultimately confirmed by single-crystal X-ray diffraction.

Conclusion

The structural elucidation of this compound serves as a classic example of the power of modern NMR spectroscopy in natural product chemistry. By systematically applying a suite of 1D and 2D NMR experiments, researchers can piece together complex molecular structures with a high degree of confidence. The detailed quantitative data and the logical workflow presented in this guide provide a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are engaged in the structural characterization of novel bioactive compounds.

Total Synthesis of Tetrodecamycin and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total synthesis of tetrodecamycin and its analogs, with a focus on key synthetic strategies, experimental methodologies, and the proposed mechanism of action. Tetrodecamycin, a potent antibiotic, and its derivatives have garnered significant interest due to their complex molecular architecture and promising biological activity. This document outlines two prominent total synthesis approaches: the chemoenzymatic synthesis of (-)-13-deoxytetrodecamycin and the first total synthesis of (-)-tetrodecamycin.

Chemoenzymatic Total Synthesis of (-)-13-Deoxytetrodecamycin

A highly efficient and stereoselective approach to (-)-13-deoxytetrodecamycin leverages a key biocatalytic step. This chemoenzymatic strategy utilizes the Diels-Alderase enzyme TedJ to construct the complex trans-decalin core of the molecule with exceptional control over stereochemistry.[1]

Retrosynthetic Analysis and Strategy

The synthesis commences with the preparation of a linear precursor, which then undergoes a TedJ-catalyzed intramolecular Diels-Alder reaction to form the pivotal trans-decalin intermediate. Subsequent chemical transformations elaborate this core structure to afford the final natural product.

Experimental Protocols for Key Steps

Synthesis of the Diels-Alder Precursor (6):

The synthesis of the linear precursor for the key enzymatic cycloaddition involves the coupling of two key fragments. While detailed, step-by-step protocols with precise quantities are often found in supplementary materials of publications, the general procedure involves:

  • Preparation of Aldehyde Fragment: An appropriate unsaturated aldehyde is synthesized and protected.

  • Preparation of Tetronate Fragment: A substituted tetronate moiety is prepared.

  • Coupling and Oxidation: The aldehyde and tetronate fragments are coupled, followed by oxidation of the resulting alcohol to the corresponding ketone to yield the Diels-Alder precursor 6 . In one reported approach, treatment of a tetronate with lithium diisopropylamide (LDA) followed by the addition of the aldehyde, and subsequent oxidation with Dess-Martin periodinane (DMP) afforded the precursor in a 66% yield over the two steps.

TedJ-Catalyzed Intramolecular Diels-Alder Reaction:

This crucial step establishes the stereochemically rich decalin core.

  • Enzyme: Diels-Alderase TedJ

  • Substrate: Linear precursor 6

  • Reaction: The enzyme catalyzes a [4 + 2] cycloaddition to yield the trans-decalin (-)-7 .

  • Conditions: The reaction is typically carried out in an aqueous buffer system at a controlled temperature and pH to ensure optimal enzyme activity. No additional cofactors are required for this transformation.

  • Yield: An isolated yield of 44% for the purified trans-decalin product has been reported.[1]

  • Stereoselectivity: The enzymatic reaction proceeds with exquisite stereoselectivity, yielding a single enantiomer of the product.

Completion of the Synthesis:

Following the enzymatic cycloaddition, a series of chemical transformations are required to complete the synthesis of (-)-13-deoxytetrodecamycin.

  • Stereoselective Epoxidation: The alkene in the decalin core is stereoselectively epoxidized. Treatment with meta-chloroperbenzoic acid (mCPBA) has been explored for this transformation.

  • Formation of the Seven-Membered Ring: An intramolecular cyclization reaction forms the seven-membered ether ring.

  • Final Modifications: Deprotection and any other necessary functional group manipulations are carried out to yield the final product. This can involve demethylation and an acid-mediated cyclization.

Quantitative Data
Step No.ReactionStarting MaterialProductReagents/ConditionsYield (%)Spectroscopic Data (Selected)
1Coupling and OxidationAldehyde and Tetronate FragmentsDiels-Alder Precursor (6)1. LDA; 2. DMP66 (over 2 steps)Data not fully available
2Intramolecular Diels-AlderPrecursor (6)trans-Decalin (-)-7TedJ enzyme44[α]D −112 (c 0.54 in CHCl3)
3Epoxidationtrans-Decalin (-)-7Epoxide IntermediatemCPBANot specified1H NMR: δ 2.89 (dd, J=5.5, 4.0 Hz), 2.68 (dd, J=4.0, 1.5 Hz)

Note: Detailed spectroscopic data for all intermediates is extensive and typically found in supplementary information of the primary literature.

The First Total Synthesis of (-)-Tetrodecamycin by Tatsuta

The first total synthesis of the parent compound, (-)-tetrodecamycin, was a landmark achievement accomplished by the research group of Kuniaki Tatsuta.[2] This synthesis features a key samarium(II) iodide-mediated pinacol cyclization to construct the tetracyclic core.

Retrosynthetic Analysis and Strategy

The synthesis begins with a chiral starting material, D-(-)-mannitol, and proceeds through a series of stereoselective reactions to build the complex carbon skeleton.[2] Key transformations include a stereoselective Michael addition, an aldol reaction, and the pivotal SmI2-mediated pinacol cyclization.

Experimental Protocols for Key Steps

Samarium(II) Iodide-Mediated Pinacol Cyclization:

This reaction is a cornerstone of the synthesis, enabling the formation of a key bond in the tetracyclic system with high stereocontrol.

  • General Protocol for SmI2 Preparation: Samarium metal is treated with iodine in dry, degassed tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). The reaction is stirred at room temperature until a deep blue color persists, indicating the formation of SmI2 (0.1 M solution).

  • Cyclization Reaction: A solution of the acyclic precursor (a ketoaldehyde) in THF is added to the freshly prepared SmI2 solution. The reaction is carefully monitored until completion. The stereochemical outcome of this reaction is often controlled by the formation of a chelated transition state.

Note: The specific substrate and detailed reaction conditions for this key step in Tatsuta's synthesis require access to the primary publication and its supplementary data for precise replication.

Quantitative Data

Synthesis of Tetrodecamycin Analogs

The synthesis of analogs of tetrodecamycin is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Synthetic approaches to the core structure have been developed, featuring strategies such as the acid-catalyzed cyclization of a protected methyl α-(γ-hydroxyacyl) tetronate to form the tricyclic ring system. The modular nature of these synthetic routes allows for the introduction of various functional groups to probe their effect on biological activity.

Mechanism of Action and Signaling Pathways

The prevailing hypothesis for the antibiotic mechanism of action of tetrodecamycin is covalent modification of a biological target.[3]

Michael-Type Addition

Tetrodecamycin contains a Michael acceptor system within its structure, specifically the exocyclic α,β-unsaturated carbonyl moiety. It is proposed that a nucleophilic residue, such as a cysteine thiol or a lysine amine, from a target protein attacks the electrophilic carbon of the Michael acceptor. This results in the formation of a stable covalent bond between the antibiotic and its target, leading to inactivation of the protein and subsequent cell death.

Visualizations

Synthetic Pathway: Chemoenzymatic Synthesis of (-)-13-Deoxytetrodecamycin

chemoenzymatic_synthesis cluster_precursor Precursor Synthesis cluster_main Core Synthesis aldehyde Unsaturated Aldehyde precursor Diels-Alder Precursor (6) aldehyde->precursor Coupling tetronate Tetronate Fragment tetronate->precursor Oxidation (DMP) decalin trans-Decalin (-)-7 precursor->decalin TedJ Enzyme [4+2] Cycloaddition epoxide Epoxide Intermediate decalin->epoxide mCPBA final_product (-)-13-Deoxytetrodecamycin epoxide->final_product Cyclization & Final Steps

Caption: Chemoenzymatic synthesis of (-)-13-deoxytetrodecamycin.

Proposed Mechanism of Action: Covalent Inhibition

mechanism_of_action tetrodecamycin Tetrodecamycin (Michael Acceptor) covalent_adduct Covalent Adduct (Inactivated Protein) tetrodecamycin->covalent_adduct Michael Addition target_protein Target Protein (with Nucleophile, e.g., Cys-SH) target_protein->covalent_adduct

Caption: Proposed covalent inhibition by Michael addition.

References

Dihydrotetrodecamycin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetrodecamycin is a polyketide antibiotic belonging to the tetronate family of natural products. First isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, this molecule is a structural analog of the more active tetrodecamycin.[1] While exhibiting weaker antimicrobial activity itself, its unique structure and biosynthetic relationship to other bioactive tetronates make it a subject of interest for researchers in natural product chemistry, antibiotic development, and biosynthesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, production, and proposed mechanism of action.

Core Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 166403-10-7MedchemExpress
Molecular Weight 336.38 g/mol MedchemExpress
Molecular Formula C₁₈H₂₄O₆Inferred from MW and structure
Producing Organism Streptomyces nashvillensis MJ885-mF8[1]
Antibacterial Activity Weakly active against Pasteurella piscicida[1]

Experimental Protocols

Fermentation of Streptomyces nashvillensis MJ885-mF8 for this compound Production

This protocol is adapted from methodologies reported for Streptomyces species that produce compounds from the tetrodecamycin family.[2][3]

1. Media Preparation:

  • Seed Medium (GYA Medium):

    • Glucose: 20.0 g/L

    • Yeast Extract: 20.0 g/L

    • (NH₄)₂SO₄: 2.0 g/L

    • NaH₂PO₄·H₂O: 5.8 g/L

    • Na₂HPO₄: 8.2 g/L

    • pH adjusted to 7.0

  • Production Medium (GEM III N Medium):

    • Glucose: 12.0 g/L

    • Yeast Extract: 6.0 g/L

    • Malt Extract: 30.0 g/L

    • NaH₂PO₄·H₂O: 5.8 g/L

    • Na₂HPO₄: 8.2 g/L

    • pH adjusted to 7.0

2. Inoculum Preparation:

  • Aseptically inoculate a loopful of Streptomyces nashvillensis MJ885-mF8 spores or mycelial fragments into a 250 mL flask containing 50 mL of GYA medium.

  • Incubate at 28-30°C for 48-72 hours on a rotary shaker at 250 rpm.

3. Production Fermentation:

  • Inoculate a 2 L baffled flask containing 500 mL of GEM III N production medium with 5% (v/v) of the seed culture.

  • Incubate at 28-30°C for 5-7 days on a rotary shaker at 250 rpm.

  • Monitor the production of this compound and related metabolites by HPLC analysis of the culture broth extract.

Isolation and Purification of this compound

This protocol combines the general strategy outlined by Tsuchida et al. (1995) with more specific chromatographic techniques used for related compounds.[1][2]

1. Extraction:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Extract the mycelial cake with methanol or acetone to recover intracellular product.

  • Combine all organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.

2. Initial Purification (Column Chromatography):

  • Adsorb the crude extract onto a small amount of silica gel.

  • Apply the adsorbed extract to a silica gel column packed in a non-polar solvent (e.g., hexane).

  • Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

3. Final Purification (High-Performance Liquid Chromatography - HPLC):

  • Pool and concentrate the this compound-containing fractions from the initial purification.

  • Dissolve the concentrated sample in a suitable solvent (e.g., 50% aqueous acetonitrile with 0.1% formic acid).

  • Perform reverse-phase HPLC using a C18 or PFP column.

  • An example gradient for a PFP column is as follows:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 25% to 80% B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 271 nm

  • Collect the peak corresponding to this compound and confirm its identity by mass spectrometry and NMR.

  • Lyophilize the pure fraction to obtain this compound as a solid.

Signaling Pathways and Mechanisms

Biosynthesis of the Tetrodecamycin Family

The biosynthesis of this compound is governed by the ted biosynthetic gene cluster.[2][4][5] The pathway involves a type I polyketide synthase (PKS) that assembles the polyketide backbone. The formation of the characteristic tetronate ring is a key step, followed by a series of enzymatic modifications including cyclizations and redox reactions to form the tetracyclic core. This compound is an intermediate or shunt product in this pathway, which can lead to the production of other tetrodecamycin analogs.

This compound Biosynthesis PKS Polyketide Synthase (PKS) Assembly of polyketide chain Cyclization Cyclization Reactions PKS->Cyclization Tetronate_Formation Tetronate Ring Formation Cyclization->Tetronate_Formation Tetracyclic_Core Formation of Tetracyclic Core Tetronate_Formation->Tetracyclic_Core This compound This compound Tetracyclic_Core->this compound Other_Analogs Other Tetrodecamycin Analogs (e.g., Tetrodecamycin) This compound->Other_Analogs

Caption: Proposed biosynthetic pathway of this compound.

Proposed Mechanism of Action for the Tetrodecamycin Family

The antibacterial activity of the tetrodecamycin family is hypothesized to occur via covalent modification of a biological target through a Michael addition reaction.[6] The exocyclic methylene group present in active analogs like tetrodecamycin acts as a Michael acceptor. In contrast, this compound lacks this reactive group, which is consistent with its significantly reduced bioactivity.

Mechanism of Action Tetrodecamycin Tetrodecamycin (with exo-methylene) Covalent_Adduct Covalent Adduct (Inhibition of Target Function) Tetrodecamycin->Covalent_Adduct Michael Addition Target Bacterial Target (e.g., Cysteine residue in an enzyme) Target->Covalent_Adduct No_Reaction No significant reaction This compound This compound (lacks exo-methylene) This compound->No_Reaction

Caption: Proposed Michael addition mechanism for tetrodecamycins.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Dihydrotetrodecamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Physicochemical Properties of Dihydrotetrodecamycin and Related Compounds
PropertyThis compoundTetrodecamycin13-deoxytetrodecamycinReference
Molecular Formula C28H38O8C28H36O8C28H36O7[4][5]
Molecular Weight 502.6500.6484.6[4][5]
Appearance Not available in published literatureNot available in published literatureWhite amorphous solid[5]
Solubility Not available in published literatureNot available in published literatureSoluble in methanol, ethyl acetate, chloroform[5]
UV λmax (nm) Not available in published literatureNot available in published literature235, 295[5]
Biological Activity Weakly active against Pasteurella piscicidaActive against Gram-positive bacteria and P. piscicidaActive against multidrug-resistant Staphylococcus aureus[1][2][5]
Representative Purification Summary (Hypothetical Data)
Purification StepStarting MaterialProduct QuantityYield (%)Purity (%)
Fermentation Broth Filtration100 L Culture Broth95 L Supernatant95<1
Diaion HP-20 Chromatography95 L Supernatant10 g Crude ExtractN/A10-20
Silica Gel Chromatography10 g Crude Extract500 mg Semi-pure this compound585-95
Crystallization500 mg Semi-pure this compound350 mg Crystalline this compound70>98
Overall Yield 100 L Culture Broth 350 mg Crystalline this compound ~0.0035 >98

Note: The quantitative data in this table is hypothetical and for illustrative purposes only, as specific yield and purity data for this compound purification are not available in the reviewed literature.

Experimental Protocols

Fermentation of Streptomyces nashvillensis MJ885-mF8

This protocol describes a representative procedure for the fermentation of Streptomyces nashvillensis to produce this compound.

1.1. Media Preparation:

  • Seed Medium (per liter):

    • Glucose: 10 g

    • Soluble Starch: 20 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • CaCO₃: 2 g

    • Adjust pH to 7.0 before sterilization.

  • Production Medium (per liter):

    • Glycerol: 20 g

    • Soybean Meal: 15 g

    • NaCl: 3 g

    • (NH₄)₂SO₄: 2 g

    • K₂HPO₄: 1 g

    • Trace Element Solution: 1 mL

    • Adjust pH to 6.8 before sterilization.

1.2. Inoculum Preparation:

  • Prepare a slant culture of S. nashvillensis MJ885-mF8 on a suitable agar medium (e.g., ISP2 agar).

  • Incubate at 28°C for 7-10 days until sporulation is observed.

  • Aseptically transfer a loopful of spores into a 250 mL flask containing 50 mL of seed medium.

  • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

1.3. Production Fermentation:

  • Transfer the seed culture (5% v/v) into a production fermenter containing the production medium.

  • Maintain the fermentation at 28°C with an agitation of 250 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).

  • Monitor the fermentation for 7-9 days. Production of this compound can be tracked by analyzing samples using techniques like HPLC.

Isolation of Crude this compound

This protocol outlines the initial steps to extract the crude compound from the fermentation broth.

2.1. Broth Filtration:

  • After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration.

2.2. Adsorption Chromatography on Diaion HP-20:

  • Adjust the pH of the supernatant to 7.0.

  • Load the supernatant onto a column packed with Diaion HP-20 resin (a nonpolar polystyrene-divinylbenzene resin). The column volume should be approximately 1/10th of the supernatant volume.

  • Wash the column with deionized water to remove polar impurities.

  • Elute the adsorbed compounds with a stepwise gradient of methanol in water (e.g., 50%, 80%, and 100% methanol).

  • Collect the fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).

  • Pool the fractions containing the target compound and concentrate under reduced pressure to obtain a crude extract.

Purification by Silica Gel Chromatography

This protocol describes the purification of this compound from the crude extract.

3.1. Column Preparation:

  • Prepare a silica gel (60-120 mesh) column in a suitable solvent system (e.g., chloroform or a mixture of hexane and ethyl acetate).

3.2. Sample Loading and Elution:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in chloroform (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5-10%).

  • Collect fractions and monitor by TLC, visualizing with UV light or a suitable staining reagent.

  • Pool the fractions containing pure or semi-pure this compound.

Crystallization

This final step aims to obtain highly pure this compound.

  • Dissolve the semi-pure product obtained from silica gel chromatography in a minimal amount of a suitable solvent (e.g., hot ethyl acetate or a mixture of chloroform and methanol).

  • Allow the solution to cool slowly at room temperature, followed by refrigeration (4°C) to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Dihydrotetrodecamycin_Isolation_Workflow cluster_fermentation Fermentation cluster_isolation Initial Isolation cluster_purification Purification cluster_final Final Product Fermentation 1. Fermentation of S. nashvillensis MJ885-mF8 Harvest 2. Harvest Fermentation Broth Fermentation->Harvest Filtration 3. Filtration/Centrifugation Harvest->Filtration Culture Broth DiaionHP20 4. Diaion HP-20 Chromatography Filtration->DiaionHP20 Concentration1 5. Concentration of Active Fractions DiaionHP20->Concentration1 SilicaGel 6. Silica Gel Chromatography Concentration1->SilicaGel Crude Extract Concentration2 7. Concentration of Pure Fractions SilicaGel->Concentration2 Crystallization 8. Crystallization Concentration2->Crystallization Semi-pure Compound FinalProduct Pure this compound Crystallization->FinalProduct

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Dihydrotetrodecamycin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tetrodecamycins are a family of polyketide natural products with a complex 6,6,7,5-tetracyclic framework, exhibiting significant antibacterial activity.[1] Dihydrotetrodecamycin, a member of this family, presents a formidable challenge for total chemical synthesis due to its dense stereochemistry. A chemoenzymatic approach offers a powerful alternative, leveraging the exquisite stereoselectivity of enzymes to overcome key synthetic hurdles. This document outlines a detailed chemoenzymatic strategy for the synthesis of (-)-13-deoxytetrodecamycin, a close analogue of this compound. The cornerstone of this synthesis is a highly efficient and stereoselective intramolecular Diels-Alder reaction catalyzed by the enzyme TedJ.[2][3] This method provides a practical blueprint for accessing the core structure of tetrodecamycins, which can be adapted for the synthesis of this compound and other derivatives for drug discovery and development programs.

Overall Synthetic Strategy

The chemoenzymatic synthesis of (-)-13-deoxytetrodecamycin is a convergent strategy that combines chemical synthesis to prepare a linear precursor, followed by a key enzymatic cyclization, and concluding with further chemical transformations to yield the final product.

Logical Workflow of the Chemoenzymatic Synthesis

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Key Step cluster_chemical2 Chemical Elaboration A Aldehyde 4 B Precursor 6 A->B 2 steps, 66% yield C Intramolecular Diels-Alder B->C D trans-Decalin (-)-7 C->D TedJ TedJ Enzyme TedJ->C E (-)-13-deoxytetrodecamycin D->E Multi-step chemical transformations

Caption: Overall workflow of the chemoenzymatic synthesis.

Data Presentation

Table 1: Quantitative Data for the Key Enzymatic Step

SubstrateEnzymeProductSolventConversion (%)Enantiomeric Excess
Precursor 6 TedJtrans-Decalin (-)-7 DMSO>95%>99%

Note: Improved substrate solubility in DMSO leads to higher conversion rates.[1]

Experimental Protocols

Chemical Synthesis of the Diels-Alder Precursor (6)

The synthesis of the linear precursor 6 is achieved in two steps from commercially available aldehyde 4 with an overall yield of 66%.[1]

Protocol: Detailed procedures for the chemical synthesis of precursor 6 are based on established organic synthesis methodologies and are not detailed here. Refer to the supporting information of the primary literature for a step-by-step protocol.[1]

Enzymatic Intramolecular Diels-Alder Reaction

This key step utilizes the Diels-Alderase TedJ to catalyze the formation of the trans-decalin ring system with high stereoselectivity.[1][2][3]

Materials:

  • Precursor 6

  • Purified TedJ enzyme

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., ethyl acetate)

Protocol:

  • Prepare a stock solution of precursor 6 in DMSO.

  • In a suitable reaction vessel, add the reaction buffer and the purified TedJ enzyme.

  • Initiate the reaction by adding the stock solution of precursor 6 to the enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for TedJ activity (typically 25-30 °C) with gentle agitation for 3 hours.[1]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Extract the product (-)-7 with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure trans-decalin (-)-7 .

Enzymatic Reaction Pathway

Enzymatic_Step Precursor Precursor 6 Product trans-Decalin (-)-7 Precursor->Product Intramolecular [4+2] cycloaddition Enzyme TedJ (Diels-Alderase) Enzyme->Precursor

Caption: Key enzymatic intramolecular Diels-Alder reaction.

Chemical Completion of (-)-13-deoxytetrodecamycin Synthesis

The final steps involve the chemical transformation of the trans-decalin intermediate (-)-7 to construct the seven-membered ether ring and introduce the remaining stereocenters.

Key Transformations:

  • Stereoselective Epoxidation: The 14,15-alkene in the trans-decalin 7 is selectively epoxidized.[1] Treatment with meta-chloroperbenzoic acid (mCPBA) yields a single epoxide product.[1]

  • Formation of Iodohydrins: To achieve the desired stereochemistry of the epoxide, a route via iodohydrin formation is employed.[1]

  • Demethylation and Acid-Mediated Cyclization: The final steps involve demethylation followed by an acid-mediated cyclization to form the seven-membered heterocycle, yielding (-)-13-deoxytetrodecamycin.[1]

Protocol: The detailed multi-step chemical elaboration of (-)-7 to the final product is highly specific and requires advanced organic synthesis techniques. For a comprehensive protocol, please refer to the experimental section of the cited primary research article.[1]

Final Chemical Transformation Workflow

Final_Steps Start trans-Decalin (-)-7 Step1 Stereoselective Epoxidation Start->Step1 Step2 Iodohydrin Formation Start->Step2 alternative route Step3 Demethylation Step1->Step3 Step2->Step3 Step4 Acid-mediated Cyclization Step3->Step4 End (-)-13-deoxytetrodecamycin Step4->End

References

Dihydrotetrodecamycin solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Dihydrotetrodecamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an antibiotic isolated from the fermentation broth of Streptomyces nashvillensis.[1] This document provides detailed application notes and protocols for determining the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide outlines a robust experimental protocol for empirical determination. Additionally, it provides an overview of a potential signaling pathway influenced by similar compounds, offering a starting point for mechanistic studies.

Solubility of this compound

Table 1: Empirically Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)
Ethanol
Methanol
Acetonitrile (ACN)
Water
Phosphate-Buffered Saline (PBS) pH 7.4

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound.[4][5] This method is reliable for both routine laboratory use and for generating data for regulatory submissions.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Ethanol, Water)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Pipettes and tips

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

    • Ensure a visible amount of undissolved solid remains at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the particles suspended without creating a vortex.[4]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to ensure only the dissolved compound is measured.

  • Quantification:

    • Prepare a series of dilutions of the filtered supernatant.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A standard calibration curve of this compound in the same solvent must be prepared to accurately quantify the concentration.

  • Data Analysis:

    • Calculate the concentration of this compound in the original filtered supernatant based on the dilution factor.

    • The resulting concentration represents the saturation solubility of the compound in that solvent at the specified temperature.

    • Repeat the experiment at least in triplicate to ensure the reliability of the results.[4]

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not extensively characterized, related compounds in the tetrodecamycin family have been shown to influence cellular signaling. For instance, a novel tetrodecamycin-pyridazinone hybrid has been observed to exert its anti-liver fibrosis effects by regulating the TGF-β1/Smad2/3 signaling pathway.[6] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production.

Below is a generalized diagram of the TGF-β1/Smad2/3 signaling pathway, which can serve as a hypothetical framework for investigating the mechanism of action of this compound.

TGF_beta_pathway cluster_cytoplasm Cytoplasm TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta1->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Initiates This compound This compound (Hypothesized) This compound->Smad_complex Inhibits?

Caption: Hypothesized modulation of the TGF-β1/Smad signaling pathway.

Experimental Workflow Visualization

To provide a clear, step-by-step overview of the solubility determination process, the following workflow diagram is presented.

solubility_workflow Start Start: Prepare Materials Add_Excess Add Excess this compound to Solvent Start->Add_Excess Equilibrate Equilibrate with Agitation (e.g., 24-48h at 25°C) Add_Excess->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Filter Filter Supernatant (0.22 µm) Settle->Filter Dilute Prepare Serial Dilutions Filter->Dilute Analyze Analyze Concentration (HPLC or UV-Vis) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End: Record Data Calculate->End

Caption: Workflow for experimental solubility determination.

References

Application Notes and Protocols for the Analytical Characterization of Dihydrotetrodecamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetrodecamycin is an antimicrobial agent isolated from Streptomyces nashvillensis MJ885-mF8.[1] As a member of the tetronate family of natural products, its comprehensive characterization is essential for quality control, mechanism of action studies, and further drug development. These application notes provide detailed protocols for the key analytical techniques used in the isolation, purification, and structural elucidation of this compound.

Isolation and Purification from Fermentation Broth

The initial step in characterizing this compound involves its isolation from the fermentation culture of the producing microorganism.[1]

Protocol 1: Extraction and Initial Purification

  • Fermentation and Biomass Separation:

    • Cultivate Streptomyces nashvillensis MJ885-mF8 under optimal fermentation conditions.

    • Separate the mycelial biomass from the culture broth via centrifugation or filtration.

  • Solvent Extraction:

    • Extract the culture broth supernatant twice with an equal volume of ethyl acetate to isolate extracellular metabolites.

    • For intracellular compounds, extract the mycelial biomass with a 1:1 (v/v) mixture of acetone and methanol.

    • Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Adsorption Chromatography:

    • Adsorb the crude extract onto a Diaion HP-20 resin or a similar non-polar adsorbent resin.

    • Wash the resin with water to remove highly polar impurities.

    • Elute the resin with methanol or acetone to recover the target compounds.

    • Concentrate the eluate to dryness.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the dried eluate from the previous step in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, such as a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Crystallization:

    • Combine and concentrate the purified fractions.

    • Induce crystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.[1]

Experimental Workflow for Isolation and Purification

G cluster_0 Extraction cluster_1 Purification Fermentation Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Biomass Biomass Centrifugation->Biomass Solvent_Ext_S Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Ext_S Solvent_Ext_B Solvent Extraction (Acetone/Methanol) Biomass->Solvent_Ext_B Crude_Extract Combined Crude Extract Solvent_Ext_S->Crude_Extract Solvent_Ext_B->Crude_Extract Adsorption_Chrom Adsorption Chromatography (e.g., Diaion HP-20) Crude_Extract->Adsorption_Chrom Silica_Gel Silica Gel Column Chromatography Adsorption_Chrom->Silica_Gel Crystallization Crystallization Silica_Gel->Crystallization Pure_Compound Pure this compound Crystallization->Pure_Compound G cluster_0 Analytical Techniques cluster_1 Characterization Data HPLC HPLC Purity Purity & Quantification HPLC->Purity Provides MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight Determines Structure Detailed 3D Structure MS->Structure Supports with fragmentation data NMR NMR Spectroscopy NMR->Structure Elucidates

References

Application Notes and Protocols: Dihydrotetrodecamycin as a Negative Control in Antibiotic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel antimicrobial agents, rigorous and well-controlled assays are paramount to ensure the validity and reproducibility of experimental results. A critical component of any robust antibiotic assay is the inclusion of appropriate negative controls. An ideal negative control is a compound that is structurally related to the active test agent but is devoid of biological activity. This allows researchers to distinguish true antimicrobial effects from potential confounding factors such as solvent effects, non-specific inhibition, or interference with assay components.

Dihydrotetrodecamycin, a close structural analog of the antibiotic Tetrodecamycin, presents itself as a suitable candidate for a negative control in antibiotic susceptibility testing. While Tetrodecamycin exhibits potent activity against various Gram-positive bacteria, this compound has been reported to be weakly active or inactive.[1] This significant difference in activity, despite the structural similarity, makes this compound an excellent tool to validate the specificity of antimicrobial activity observed with Tetrodecamycin or its derivatives.

These application notes provide a comprehensive guide for the utilization of this compound as a negative control in standard antibiotic assays.

Rationale for Use

The rationale for using this compound as a negative control is rooted in the principles of structure-activity relationship (SAR). By testing a structurally similar but inactive molecule alongside the active compound, researchers can confidently attribute the observed antimicrobial effects to the specific chemical moieties responsible for bioactivity.

Key Advantages:

  • Structural Similarity: this compound shares the core scaffold of Tetrodecamycin, ensuring that any observed differences in activity are likely due to specific functional groups.

  • Lack of Activity: Published data indicates that this compound has significantly weaker or no antimicrobial activity compared to Tetrodecamycin.[1]

  • Control for Off-Target Effects: Its use helps to identify and discount non-specific effects that might arise from the shared chemical scaffold.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for Tetrodecamycin against various bacterial strains. For this compound, it is recommended to perform an initial MIC determination against the strains of interest to confirm its inactivity at the concentrations being tested for the active compounds.

CompoundOrganismMIC (µg/mL)
Tetrodecamycin Staphylococcus aureus (including MRSA)6.25 - 12.5[1]
Gram-positive bacteria6.25 - 12.5[1]
Pasteurella piscicida1.56 - 6.25[1]
This compound Pasteurella piscicidaWeakly active[1]
Escherichia coli>128 (Expected)
Staphylococcus aureus>128 (Expected)
Pseudomonas aeruginosa>128 (Expected)
Bacillus subtilis>128 (Expected)

Note: The expected MIC values for this compound against common laboratory strains are based on its reported weak activity. Researchers should experimentally verify these values.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of a test compound, using this compound as a negative control.

Materials:

  • Test compound (e.g., Tetrodecamycin)

  • This compound

  • Positive control antibiotic (e.g., Vancomycin for Gram-positives, Gentamicin for Gram-negatives)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Stock Solutions: Dissolve the test compound, this compound, and the positive control antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound, this compound, and the positive control antibiotic in CAMHB. The final volume in each well should be 50 µL. A typical concentration range to test is 128 µg/mL to 0.125 µg/mL.

    • Include a growth control well containing only CAMHB and the bacterial inoculum.

    • Include a sterility control well containing only CAMHB.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Test compound

  • This compound

  • Positive control antibiotic disks

  • Blank sterile paper disks

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Prepare Bacterial Lawn: Spread a standardized inoculum of the test bacteria evenly onto the surface of an MHA plate using a sterile swab.

  • Prepare Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound and this compound.

    • Use commercially available antibiotic disks as a positive control.

    • Use a disk impregnated with the solvent used to dissolve the compounds as a vehicle control.

  • Place Disks: Aseptically place the disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A lack of a zone of inhibition around the this compound disk, in contrast to a clear zone around the test compound, validates the specific activity of the test compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (Broth Microdilution) cluster_results Data Analysis A Prepare Compound Stock Solutions (Test, this compound, Positive Control) C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC values (Visual or OD600) E->F G Compare Activity of Test Compound vs. This compound F->G control_logic cluster_experiment Antibiotic Assay cluster_outcomes Expected Outcomes Test Test Compound (e.g., Tetrodecamycin) Test_Outcome Inhibition of Bacterial Growth Test->Test_Outcome Validates Efficacy Positive Positive Control (e.g., Vancomycin) Positive_Outcome Inhibition of Bacterial Growth Positive->Positive_Outcome Confirms Assay Viability Negative Negative Control (this compound) Negative_Outcome No Inhibition of Bacterial Growth Negative->Negative_Outcome Confirms Specificity of Activity Vehicle Vehicle Control (e.g., DMSO) Vehicle_Outcome No Inhibition of Bacterial Growth Vehicle->Vehicle_Outcome Rules out Solvent Effects signaling_pathway cluster_pathway Hypothetical Bacterial Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression (e.g., for virulence) TF->Gene Test_Compound Active Antibiotic (e.g., Tetrodecamycin) Test_Compound->Kinase2 Specific Inhibition Negative_Control Negative Control (this compound) Negative_Control->Kinase2 No Interaction Non_Specific Non-Specific Compound Non_Specific->Receptor Unintended Binding

References

Application Notes and Protocols: Experimental Use of Dihydrotetrodecamycin in Microbial Sensitivity Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of Dihydrotetrodecamycin in microbial sensitivity tests. This compound, an antibiotic isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, has shown antimicrobial activity, although it is considered weakly active compared to its structural analog, tetrodecamycin.[1] This document outlines its known antimicrobial properties, protocols for sensitivity testing, and the current understanding of its mechanism of action.

Overview of this compound

This compound is a polyketide antibiotic with a furan structure.[1][2] It has been isolated and characterized alongside tetrodecamycin.[1] While both compounds share a core structure, the absence of an exo-methylene group in this compound is believed to be a key factor in its reduced antibiotic activity.[3]

Antimicrobial Spectrum and Potency

The available data on the antimicrobial activity of this compound is limited but provides a starting point for further research. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.

Table 1: Reported MIC Values for this compound

MicroorganismStrainMIC (µg/mL)Reference
Pasteurella piscicidasp. 63950[4]
Pasteurella piscicidasp. 635650[4]

Note: The reported activity of this compound is significantly weaker than that of tetrodecamycin, which shows MICs in the range of 1.56-12.5 µg/mL against various bacteria.[1]

Postulated Mechanism of Action

The mechanism of action for this compound is not fully elucidated but is inferred from its structural relationship with tetrodecamycin. Tetrodecamycins are thought to act as Michael acceptors, allowing them to form covalent bonds with nucleophilic targets within the bacterial cell.[3] The exo-methylene group present in the more active tetrodecamycin is a key electrophilic site for this reaction.[3] this compound lacks this specific functional group, which likely explains its diminished antimicrobial effect.[3]

cluster_0 Tetrodecamycin (Active) cluster_1 This compound (Weakly Active) TDM Tetrodecamycin (with exo-methylene) Michael_Acceptor_TDM Michael Acceptor (C1-C6, C2-C5) TDM->Michael_Acceptor_TDM possesses Target Nucleophilic Target (e.g., Protein) Michael_Acceptor_TDM->Target reacts with Covalent_Bond Covalent Bond Formation Target->Covalent_Bond forms Inhibition Inhibition of Bacterial Growth Covalent_Bond->Inhibition leads to DHTDM This compound (lacks exo-methylene) Michael_Acceptor_DHTDM Reduced Michael Acceptor (C1-C6, C2-C3) DHTDM->Michael_Acceptor_DHTDM possesses Weak_Interaction Weak/No Interaction Michael_Acceptor_DHTDM->Weak_Interaction results in Reduced_Inhibition Reduced/No Inhibition Weak_Interaction->Reduced_Inhibition

Caption: Postulated mechanism of action for tetrodecamycins.

Experimental Protocols for Microbial Sensitivity Testing

Standardized methods for antimicrobial susceptibility testing (AST) can be adapted for the evaluation of this compound.[5] The two most common methods are broth microdilution and disk diffusion.[6][7]

This method is used to quantitatively determine the in vitro activity of an antimicrobial agent.[8]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the organism after incubation.[9]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test microorganism culture

  • Sterile diluent (e.g., saline, sterile water)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for Broth Microdilution MIC Assay.

This method provides a qualitative assessment of antimicrobial susceptibility.[10]

Principle: A filter paper disk impregnated with a known amount of this compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar. If the organism is susceptible, a clear zone of inhibition will appear around the disk.[9]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism culture

  • Sterile cotton swabs

  • Forceps

  • Incubator

Protocol:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound of a desired concentration.

    • Impregnate sterile filter paper disks with a specific volume of the solution and allow them to dry under sterile conditions.

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

    • The results are typically interpreted as Susceptible, Intermediate, or Resistant based on standardized zone diameter interpretive charts. Since this compound is an experimental compound, these criteria would need to be established through further research correlating zone sizes with MIC values and clinical outcomes.

start Start prep_disks Prepare this compound Impregnated Disks start->prep_disks prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum place_disks Place Disks on Agar Surface prep_disks->place_disks inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate at 37°C for 18-24 hours place_disks->incubate measure_zone Measure Zone of Inhibition (in mm) incubate->measure_zone end End measure_zone->end

References

Application Notes: Cell-Based Assays for Dihydrotetrodecamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrotetrodecamycin is a naturally occurring secondary metabolite belonging to the tetrodecamycin family, which is characterized by a core tetronate ring structure.[1][2] Originally identified for their antibiotic properties, particularly against pathogens like Photobacterium damselae and methicillin-resistant Staphylococcus aureus, the broader biological activities of these molecules are an area of active research.[1][2] These application notes provide a framework for investigating the cytotoxic potential of this compound using common cell-based assays. Detailed protocols and hypothesized mechanisms of action are presented to guide experimental design and data interpretation.

Hypothesized Mechanism of Action

The precise molecular targets of this compound are not fully elucidated. However, based on its chemical structure and the activity of related compounds, two potential mechanisms can be proposed for investigation.

  • Covalent Modification via Michael Addition: The tetrodecamycin structure contains a conjugated system that can act as a Michael acceptor. This allows the compound to potentially react with nucleophilic residues (such as cysteine or histidine) on target proteins, forming a stable covalent bond.[1] This irreversible binding could inhibit the function of critical cellular proteins, leading to cytotoxicity.

  • Modulation of Signaling Pathways: A novel hybrid molecule containing a tetrodecamycin scaffold, Tetrodecadazinone, has been shown to exert anti-liver fibrosis effects by regulating the Transforming Growth Factor-β (TGF-β1)/Smad2/3 signaling pathway.[1][2] This pathway is a key regulator of cell proliferation, differentiation, and extracellular matrix production. Inhibition of this pathway could be a potential mechanism of action for this compound in relevant disease models, such as fibrosis or certain cancers where this pathway is dysregulated.

Caption: Hypothesized inhibition of the TGF-β/Smad pathway by this compound.

Quantitative Data Summary

Evaluating the cytotoxic effect of a compound requires determining its IC50 (half-maximal inhibitory concentration) value. This is the concentration of the drug that is required to inhibit a biological process, such as cell proliferation, by 50%. The following table provides a template for summarizing such data obtained from various cell-based assays.

Cell LineAssay TypeTime Point (hours)IC50 (µM) [Hypothetical Data]
A549 (Lung Carcinoma)MTT4812.5
MCF-7 (Breast Cancer)MTT4825.2
HepG2 (Liver Cancer)MTT488.9
A549 (Lung Carcinoma)Neutral Red Uptake4815.1
MCF-7 (Breast Cancer)Neutral Red Uptake4828.4
HepG2 (Liver Cancer)Neutral Red Uptake4810.5
HCT116 (Colon Cancer)WST-87218.3
SK-MEL-5 (Melanoma)WST-87235.0

Detailed Experimental Protocols

Two standard protocols for assessing cytotoxicity are provided below. These methods are robust and widely used in drug discovery.[3][4]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells.[4] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[4][5]

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the drug) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[6] Damage to the cell membrane or lysosomal fragility caused by a cytotoxic agent results in decreased uptake of the dye.[6]

Caption: Workflow for the Neutral Red Uptake (NRU) assay.

Materials:

  • This compound stock solution

  • Selected cell lines

  • Complete cell culture medium

  • 96-well sterile plates

  • Neutral Red stock solution (5 mg/mL in water)

  • Neutral Red working solution (Dilute stock solution in pre-warmed medium to 50 µg/mL, incubate 30 min, centrifuge to remove crystals, and use the supernatant)

  • PBS (Phosphate-Buffered Saline)

  • Desorb solution (1% acetic acid, 50% ethanol in water)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with this compound for the desired duration (e.g., 48 hours).

  • Dye Incubation: After treatment, carefully aspirate the culture medium. Add 100 µL of the pre-warmed Neutral Red working solution to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C in a 5% CO2 incubator, allowing viable cells to take up the dye into their lysosomes.

  • Washing: After incubation, remove the dye-containing medium and gently wash the cells with 150 µL of PBS to remove unincorporated dye.

  • Dye Desorption: Add 100 µL of the Desorb solution to each well. Place the plate on a shaker for 10-15 minutes to extract the dye from the cells.

  • Data Acquisition: Measure the absorbance of the extracted dye at 540 nm.

  • Analysis: Calculate the percentage of viability based on the absorbance relative to the vehicle-treated control cells and determine the IC50 value as described in the MTT protocol.

References

Application of Dihydrotetrodecamycin in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetrodecamycin is a naturally occurring polyketide antibiotic isolated from Streptomyces nashvillensis. It is a close structural analog of the more potent antibiotic, Tetrodecamycin. The primary structural difference between these two molecules is the saturation of an exocyclic methylene group in this compound, rendering it significantly less active. This inherent difference makes this compound an invaluable tool for structure-activity relationship (SAR) studies, serving as a negative control and a scaffold for the synthesis of novel analogs to probe the structural requirements for antimicrobial and cytotoxic activity. These studies are crucial for the development of new therapeutic agents.

This document provides detailed application notes and protocols for utilizing this compound and its synthetic analogs in SAR studies, focusing on antimicrobial and cytotoxic evaluation.

Structure-Activity Relationship Insights

The biological activity of Tetrodecamycin and its analogs is critically dependent on the presence of the α,β-unsaturated ketone system, specifically the exocyclic methylene group at the C-5 position of the tetronate ring. This feature is absent in this compound, which correlates with its weak biological activity.

Key SAR Findings:

  • Exo-Methylene Group: The presence of the exo-methylene group is paramount for both antibacterial and cytotoxic activities. This functional group acts as a Michael acceptor, enabling covalent modification of biological nucleophiles, which is a proposed mechanism of action. This compound, lacking this group, exhibits significantly reduced or no activity.

  • Core Structure: The tricyclic core structure of Tetrodecamycin itself, without the decalin side chain, is insufficient for biological activity.

  • Side Chain Modifications: Acylation of the C-14 hydroxyl group with hydrophobic moieties can enhance antibacterial activity, suggesting that this position can be modified to improve pharmacokinetic or target-interaction properties.

  • Stereochemistry: The stereochemistry of the molecule is also crucial for its biological activity.

The proposed mechanism of action for active analogs involves the nucleophilic attack by a biological target (e.g., a cysteine residue in an enzyme) on the exo-methylene group, leading to irreversible covalent modification and inhibition of the target's function.

Proposed Mechanism of Action Tetrodecamycin Tetrodecamycin Analog (with exo-methylene) Covalent_Adduct Covalent Adduct (Inactive Target) Tetrodecamycin->Covalent_Adduct Michael Addition (Covalent Bonding) Nucleophile Biological Nucleophile (e.g., Cys-SH in target protein) Nucleophile->Covalent_Adduct

Caption: Proposed covalent modification mechanism of active Tetrodecamycin analogs.

Data Presentation

The following tables summarize the quantitative data from SAR studies on this compound and related synthetic analogs.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of this compound and Analogs

CompoundModificationS. aureus (MRSA) MIC (µg/mL)E. faecalis MIC (µg/mL)
This compound Lacks exo-methylene group >128 >128
Tetrodecamycin Core (Compound 5)Tricyclic core without decalin side chain>128>128
Analog 6Core with exo-methylene and simplified side chain1616
2-Naphthoyl Derivative (Compound 27)Acylation at C-14 hydroxyl of an active analog48

Table 2: Cytotoxic Activity (IC50) of this compound and Analogs

CompoundModificationHL-60 (Human Leukemia) IC50 (µM)Jurkat (Human T-cell Leukemia) IC50 (µM)
This compound Lacks exo-methylene group >50 >50
Tetrodecamycin Core (Compound 5)Tricyclic core without decalin side chain>50>50
Analog 6Core with exo-methylene and simplified side chain1023
2-Naphthoyl Derivative (Compound 27)Acylation at C-14 hydroxyl of an active analog1215

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (vehicle solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates. Typically, 50 µL of MHB is added to wells 2-12. 100 µL of the highest concentration of the compound is added to well 1, and then 50 µL is transferred and serially diluted from well 1 to well 11. 50 µL from well 11 is discarded. Well 12 serves as a growth control (no compound).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC Assay Workflow A Prepare Bacterial Inoculum (0.5 McFarland, then dilute) C Inoculate Wells (Add bacterial suspension) A->C B Prepare Compound Dilutions (Serial 2-fold in 96-well plate) B->C D Incubate Plate (37°C, 18-24h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates (sterile)

  • Human cancer cell lines (e.g., HL-60, Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals. The plate can be placed on a shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

MTT Assay Workflow A Seed Cells in 96-well Plate B Treat Cells with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H Synthetic Workflow Start Starting Materials (e.g., protected tetronate derivatives) Step1 Coupling with Side Chain Precursor Start->Step1 Step2 Acid-catalyzed Cyclization (Formation of tricyclic core) Step1->Step2 Step3 Introduction of cis-diol and exo-methylene function Step2->Step3 Step4 Further Modifications (e.g., acylation at C-14) Step3->Step4 Final Purified Tetrodecamycin Analog Step4->Final

Dihydrotetrodecamycin: Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotetrodecamycin is a polyketide antibiotic belonging to the tetronate family of natural products. It has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. As with any compound intended for research or therapeutic development, understanding its stability profile is critical for ensuring data integrity, defining appropriate storage conditions, and developing robust formulations. This document provides detailed application notes and protocols for assessing the stability of this compound and offers recommendations for its storage.

Recommended Storage Conditions

Based on available data from commercial suppliers and general knowledge of related polyketide antibiotics, the following storage conditions are recommended for this compound. It is crucial to note that these are general guidelines, and stability under specific experimental conditions should always be verified.

FormStorage TemperatureDurationContainerAdditional Notes
Solid (Lyophilized Powder) -20°CUp to 4 years[1]Tightly sealed, light-resistant vialMinimize freeze-thaw cycles. Allow the vial to warm to room temperature before opening to prevent condensation.
Stock Solutions (in organic solvent, e.g., DMSO) -20°CUp to 1 month[2]Tightly sealed, light-resistant vials (aliquots recommended)Aliquoting is highly recommended to avoid repeated freeze-thaw cycles. Solutions should ideally be prepared fresh for each experiment.
Aqueous Solutions 4°CShort-term (e.g., < 24 hours)Sterile, tightly sealed vialsStability in aqueous solutions is expected to be limited. Prepare fresh and use immediately whenever possible.

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. While specific quantitative data for this compound is not extensively available in public literature, this section outlines a comprehensive protocol for conducting such studies based on established methodologies for other antibiotics. The goal of these studies is to induce a target degradation of 5-20%.

Experimental Workflow for Forced Degradation

A systematic approach is necessary to evaluate the stability of this compound under various stress conditions. The following workflow diagram illustrates the key steps.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution (e.g., 1 mg/mL in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Degradation (Solid & Solution, e.g., 60°C) prep->thermal photo Photolytic Degradation (Solid & Solution, UV/Vis light) prep->photo neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize Degradants (MS/MS, NMR) hplc->characterize

Figure 1: Experimental workflow for forced degradation studies of this compound.
Protocols for Forced Degradation Studies

The following are detailed protocols for investigating the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC-UV/MS, is required to quantify the parent compound and detect degradation products.

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) that is miscible with water.

  • Acid Hydrolysis:

    • Mix equal volumes of the drug solution and 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate samples at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the drug solution and 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate samples at room temperature. Due to the potential for rapid degradation in basic conditions, more frequent initial time points are recommended (e.g., 0, 0.5, 1, 2, 4 hours).

    • Withdraw aliquots and immediately neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix equal volumes of the drug solution and purified water.

    • Incubate under the same conditions as acid hydrolysis.

    • Withdraw aliquots and dilute for HPLC analysis.

  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Oxidation:

    • Mix equal volumes of the drug solution and 6% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Dilute with the mobile phase for HPLC analysis.

  • Solid State:

    • Place a known amount of solid this compound in a vial.

    • Expose to a controlled elevated temperature (e.g., 60°C) in a stability chamber.

    • At various time points (e.g., 1, 3, 7, 14 days), remove a sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.

  • Solution State:

    • Prepare a 1 mg/mL solution of this compound.

    • Incubate the solution at an elevated temperature (e.g., 60°C), protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC.

  • Sample Preparation:

    • For solid-state analysis, spread a thin layer of this compound powder in a shallow dish.

    • For solution-state analysis, prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile/water).

  • Exposure:

    • Place the samples in a photostability chamber.

    • Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analysis:

    • At the end of the exposure period, prepare the samples (dissolve the solid or dilute the solution) and analyze by HPLC, comparing the results to the dark control.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating this compound from its degradation products and any process-related impurities. While a specific validated method for this compound is not published, the following provides a starting point for method development based on methods used for structurally related macrolide and polyketide antibiotics.

Table 2: Proposed Starting Conditions for HPLC Method Development

ParameterRecommended ConditionRationale/Notes
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or Ammonium Acetate buffer (pH 4-6) in WaterBuffering helps to maintain consistent peak shape and retention times.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the analyte. Acetonitrile often provides better peak shape.
Elution Mode GradientA gradient from a lower to a higher percentage of Mobile Phase B is recommended to elute both the parent drug and a wide range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40°CElevated temperature can improve peak shape and reduce viscosity.
Detection UV-Vis (e.g., 210-230 nm) and/or Mass Spectrometry (MS)This compound lacks a strong chromophore, so lower UV wavelengths are likely necessary. MS detection is highly recommended for identifying unknown degradation products.
Injection Volume 10-20 µLStandard injection volume.

Potential Signaling Pathway Interactions

The mechanism of action for the tetrodecamycin family of antibiotics is not fully elucidated. However, research on related tetronate antibiotics suggests potential interference with various cellular signaling pathways. The tetronic acid moiety, in particular, has been proposed to act as a mimic for phosphate, carboxylate, or sulfate groups, potentially leading to the inhibition of enzymes such as phosphatases that are critical in signaling cascades.

Logical Workflow for Investigating Signaling Pathway Interactions

The following diagram outlines a logical workflow for identifying cellular pathways affected by this compound or its degradation products.

Signaling_Pathway_Investigation cluster_screening Initial Screening cluster_hypothesis Hypothesis Generation cluster_validation Target Validation pheno Phenotypic Screening (e.g., Cell Viability, Morphology) bioinfo Bioinformatics Analysis (Pathway Enrichment) pheno->bioinfo omics Omics Approaches (Transcriptomics, Proteomics) omics->bioinfo hypothesis Formulate Hypothesis on Affected Pathways bioinfo->hypothesis reporter Reporter Assays (e.g., Luciferase) hypothesis->reporter western Western Blotting (Phospho-specific antibodies) hypothesis->western enzyme In Vitro Enzyme Assays hypothesis->enzyme

Figure 2: Workflow for investigating signaling pathway interactions of this compound.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. The protocols and data presented in these application notes provide a comprehensive framework for assessing its stability profile and handling the compound appropriately. While quantitative degradation kinetic data for this compound is not yet publicly available, the methodologies outlined here for forced degradation studies and HPLC analysis, drawn from experience with related antibiotic classes, offer a robust starting point for any laboratory. Further investigation into its mechanism of action may reveal specific interactions with cellular signaling pathways, opening new avenues for its application. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.

References

Application Notes and Protocols for the Synthesis of Dihydrotetrodecamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic techniques for preparing Dihydrotetrodecamycin and its derivatives. The protocols are based on established literature, with a focus on the chemoenzymatic total synthesis of (-)-13-deoxytetrodecamycin. Quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a polyketide natural product belonging to the tetrodecamycin family, which are characterized by a unique 6,6,7,5-tetracyclic framework.[1][2] These compounds have garnered significant interest due to their potent antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The core structure features a trans-decalin and a tetronate ring linked by a seven-membered oxygen heterocycle.[1][2] The biological activity of these compounds is hypothesized to stem from the presence of an exocyclic methylene group on the tetronate ring, which can act as a Michael acceptor for biological nucleophiles, leading to covalent modification of the target protein.[2][3] this compound itself, which lacks this exocyclic double bond, is reported to be inactive.[2] This highlights the importance of this functional group for its antimicrobial properties and makes the synthesis of various derivatives a key strategy in the development of new antibiotic agents.

Chemoenzymatic Synthesis of (-)-13-Deoxytetrodecamycin

A highly effective and stereoselective total synthesis of (-)-13-deoxytetrodecamycin has been achieved through a chemoenzymatic approach.[2][4][5] This strategy leverages the enzymatic activity of the Diels-Alderase TedJ to construct the key trans-decalin core with high efficiency and stereocontrol.[2][4]

Synthetic Strategy Overview

The overall synthetic strategy involves the following key transformations:

  • Synthesis of the Diels-Alder Precursor: Preparation of the linear polyene substrate required for the enzymatic cycloaddition.

  • TedJ-Catalyzed Intramolecular Diels-Alder Reaction: Enzymatic cyclization to form the trans-decalin ring system.

  • Formation of the Seven-Membered Heterocycle: Construction of the oxepane ring that connects the decalin and tetronate moieties.

chemoenzymatic_synthesis cluster_precursor Precursor Synthesis cluster_enzymatic Enzymatic Cycloaddition cluster_cyclization Final Cyclization Aldehyde Aldehyde Intermediate Precursor Diels-Alder Precursor Aldehyde->Precursor Coupling Tetronate Tetronate Moiety Tetronate->Precursor TransDecalin trans-Decalin Core Precursor->TransDecalin Intramolecular Diels-Alder TedJ TedJ Enzyme TedJ->TransDecalin Epoxidation Stereoselective Epoxidation TransDecalin->Epoxidation Demethylation Demethylation Epoxidation->Demethylation AcidCyclization Acid-mediated Cyclization Demethylation->AcidCyclization FinalProduct (-)-13-Deoxytetrodecamycin AcidCyclization->FinalProduct

Caption: Chemoenzymatic synthesis workflow for (-)-13-deoxytetrodecamycin.

Experimental Protocols

Protocol 1: Synthesis of the Diels-Alder Precursor

This protocol describes the synthesis of the O-methylated tetronate precursor for the TedJ-catalyzed Diels-Alder reaction.[2]

Materials:

  • Aldehyde intermediate (as prepared in prior literature)

  • O-methyl tetronate moiety

  • Anhydrous solvents (e.g., THF, DCM)

  • Coupling reagents (e.g., BuLi)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Dissolve the aldehyde intermediate in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • In a separate flask, deprotonate the O-methyl tetronate moiety using a strong base like n-butyllithium (n-BuLi) in anhydrous THF at -78 °C.

  • Slowly add the deprotonated tetronate solution to the aldehyde solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Diels-Alder precursor.

Compound Starting Material Reagents Yield (%) Reference
Diels-Alder PrecursorAldehyde Intermediate, O-methyl tetronaten-BuLi, THF66 (over 2 steps)[2]
Protocol 2: TedJ-Catalyzed Intramolecular Diels-Alder Reaction

This protocol outlines the enzymatic cyclization of the precursor to form the trans-decalin core.[2]

Materials:

  • Diels-Alder precursor

  • Purified TedJ enzyme

  • Reaction buffer (e.g., Tris-HCl with DMSO as a co-solvent)

  • Incubator/shaker

  • LC-MS for reaction monitoring

Procedure:

  • Prepare a solution of the Diels-Alder precursor in DMSO.

  • In a reaction vessel, combine the reaction buffer and the purified TedJ enzyme.

  • Add the precursor solution to the enzyme-buffer mixture.

  • Incubate the reaction at room temperature with gentle agitation.

  • Monitor the progress of the reaction by LC-MS until complete conversion of the starting material is observed.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and concentrate to obtain the crude trans-decalin product.

  • Purify the product by silica gel chromatography.

Product Substrate Enzyme Conversion Reference
trans-Decalin CoreDiels-Alder PrecursorTedJComplete[2]
Protocol 3: Synthesis of (-)-13-Deoxytetrodecamycin from the trans-Decalin Core

This protocol describes the final steps to complete the synthesis of the target molecule.[5]

Materials:

  • trans-Decalin core

  • Epoxidizing agent (e.g., m-CPBA or N-iodosuccinimide/water followed by a base)

  • Demethylating agent (e.g., BBr₃)

  • Acid for cyclization (e.g., trifluoroacetic acid)

  • Anhydrous solvents

Procedure:

  • Stereoselective Epoxidation:

    • Treat the trans-decalin with a suitable epoxidizing agent. For the desired stereochemistry, a two-step procedure involving the formation of an iodohydrin followed by base-mediated cyclization is often employed to control the facial selectivity.[5]

  • Demethylation:

    • Dissolve the resulting epoxide in an anhydrous solvent (e.g., DCM) and cool to a low temperature (e.g., -78 °C).

    • Add a demethylating agent such as boron tribromide (BBr₃) dropwise.

    • Stir until the reaction is complete (monitor by TLC).

  • Acid-mediated Cyclization:

    • Quench the demethylation reaction and work up to isolate the intermediate.

    • Treat the intermediate with an acid, such as trifluoroacetic acid, to induce the final cyclization to form the seven-membered ether bridge.

  • Purification:

    • Purify the final product, (-)-13-deoxytetrodecamycin, by preparative HPLC.

Product Starting Material Key Reagents Yield (%) Reference
(-)-13-Deoxytetrodecamycintrans-Decalin CoreN-iodosuccinimide, BBr₃, TFANot explicitly stated for each step[5]

Spectroscopic Data

The following table summarizes key spectroscopic data for (-)-13-deoxytetrodecamycin and its precursors.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) HRMS (m/z) Reference
Diels-Alder PrecursorCharacteristic signals for the polyene chain and tetronate ring.Signals corresponding to the unsaturated carbons and carbonyls.[M+Na]⁺ calculated and found.[2]
trans-Decalin CoreDisappearance of alkene protons from the precursor, appearance of new aliphatic signals.Upfield shift of carbons involved in the newly formed rings.[M+Na]⁺ calculated and found.[2]
(-)-13-DeoxytetrodecamycinComplex aliphatic region, signals for the tetronate moiety.Characteristic signals for the tetracyclic core.[M+H]⁺ calculated and found.[2][5]

Mechanism of Action and Signaling Pathways

The antibacterial activity of tetrodecamycin derivatives is believed to be conferred by the exocyclic methylene group on the tetronate ring. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack by residues such as cysteine within the active site of a target protein.[2][3] This leads to the formation of a covalent bond and subsequent inhibition of the protein's function. This compound, which lacks this reactive group, is inactive.[2]

While the precise cellular target and the downstream signaling pathways affected by this compound derivatives are still under investigation, the proposed mechanism of covalent modification suggests a targeted mode of action.

mechanism_of_action cluster_drug Drug Molecule cluster_target Biological Target cluster_cellular_effect Cellular Consequence Tetrodecamycin Tetrodecamycin Derivative (with exocyclic methylene) InactiveProtein Covalently Modified Inactive Protein Tetrodecamycin->InactiveProtein TargetProtein Target Protein (e.g., enzyme with active site cysteine) TargetProtein->InactiveProtein Michael Addition Pathway Inhibition of Essential Cellular Pathway InactiveProtein->Pathway Loss of Function CellDeath Bacterial Cell Death Pathway->CellDeath

Caption: Proposed mechanism of action for active tetrodecamycin derivatives.

Synthesis of this compound Derivatives

The synthesis of various this compound derivatives can be achieved by modifying the core structure. Key areas for modification include:

  • The Decalin Ring: Alterations to the substitution pattern of the decalin core can be achieved by using different starting materials for the Diels-Alder reaction or by performing functional group transformations on the decalin intermediate.

  • The Tetronate Moiety: Modifications to the tetronate ring, such as the introduction of different substituents at the C5 position, can be explored to modulate activity.

  • The Seven-Membered Ring: While more synthetically challenging, modifications to the oxepane ring could also lead to novel derivatives.

The synthesis of partial structures and analogues has been reported, providing a basis for the development of a diverse library of this compound derivatives for structure-activity relationship (SAR) studies.[6][7]

Conclusion

The chemoenzymatic synthesis of this compound derivatives, particularly (-)-13-deoxytetrodecamycin, offers a powerful and stereoselective route to this important class of antibiotics. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug discovery. Further exploration of the synthetic space around the this compound scaffold, guided by an understanding of its proposed mechanism of action, holds significant promise for the development of new and effective antibacterial agents.

References

Troubleshooting & Optimization

Technical Support Center: Dihydrotetrodecamycin Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the fermentation of Dihydrotetrodecamycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a polyketide antibiotic belonging to the tetronate family of natural products. It is a secondary metabolite produced by the bacterium Streptomyces atroolivaceus.[1] The biosynthesis of this compound is governed by a specific set of genes organized in a biosynthetic gene cluster (BGC) referred to as the "ted" cluster.

Q2: My Streptomyces atroolivaceus culture is growing well, but the this compound yield is low. What are the potential reasons?

A2: Low yield despite good biomass production is a common issue in secondary metabolite fermentation. Several factors could be at play:

  • Suboptimal Media Composition: The balance of carbon, nitrogen, and phosphate sources is critical. An excess of readily metabolized nutrients can suppress secondary metabolism.

  • Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels that are optimal for growth may not be optimal for antibiotic production.

  • Regulatory Gene Repression: The "ted" biosynthetic gene cluster is controlled by regulatory genes. Environmental signals or metabolic feedback could be repressing the expression of these genes.

  • Precursor Limitation: The biosynthesis of this compound requires specific precursor molecules derived from primary metabolism. A bottleneck in the supply of these precursors can limit the final yield.

Q3: How can I increase the expression of the this compound biosynthetic gene cluster?

A3: The "ted" gene cluster in Streptomyces atroolivaceus contains several putative regulatory genes, including tedL (a Large ATP-binding LuxR family regulator), tedR (a Streptomyces Antibiotic Regulatory Protein - SARP family regulator), and tedT (a TetR family regulator). Strategies to enhance gene expression can include:

  • Metabolic Engineering: Overexpression of positive regulators like SARPs can significantly enhance the transcription of the entire biosynthetic gene cluster.

  • Media Optimization: Certain nutrients can act as signals to induce or repress regulatory genes. For example, phosphate limitation is a known trigger for secondary metabolism in many Streptomyces species.[2]

  • Elicitor Addition: Introducing small molecules (elicitors) to the culture can sometimes trigger a defense response in the bacteria, leading to the production of secondary metabolites.

Q4: What are the key nutritional factors to consider for optimizing this compound production?

A4: The key nutritional factors are the sources and concentrations of carbon, nitrogen, and phosphate.

  • Carbon Source: Slowly metabolized carbon sources, such as starch or glycerol, are often preferable to rapidly consumed sugars like glucose, which can cause carbon catabolite repression.

  • Nitrogen Source: Complex nitrogen sources like soybean meal, yeast extract, or peptone often support higher antibiotic production compared to simple inorganic sources like ammonium salts. The nitrogen source can also influence the pH of the culture.

  • Phosphate Source: High concentrations of phosphate can repress the biosynthesis of many antibiotics. It is crucial to determine the optimal phosphate concentration that supports adequate growth without inhibiting secondary metabolism.[2]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
No or very low this compound production Inappropriate fermentation medium.Screen different basal media known to support Streptomyces secondary metabolism. Start with a complex medium containing starch and soybean meal.
Incorrect pH of the medium.The optimal pH for Streptomyces growth is typically between 6.0 and 8.0.[3] Optimize the initial pH of your medium and monitor it during fermentation.
Insufficient aeration.Streptomyces are aerobic bacteria. Ensure adequate aeration by optimizing the agitation speed and using baffled flasks.
This compound production starts but ceases prematurely Depletion of a key precursor.Consider precursor feeding strategies. Identify potential precursors from the biosynthetic pathway and add them to the culture at the appropriate time.
Accumulation of toxic byproducts.Analyze the fermentation broth for potential inhibitory compounds. Consider in-situ product removal techniques.
Drastic pH shift during fermentation.Use buffers in your fermentation medium or implement a pH control strategy in a bioreactor.
Inconsistent yield between fermentation batches Inoculum variability.Standardize your inoculum preparation protocol, including the age and physiological state of the seed culture.
Inconsistent media preparation.Ensure accurate weighing and thorough mixing of all media components. Sterilization methods should be consistent.
Genetic instability of the producing strain.Periodically re-isolate single colonies from your stock culture to ensure strain purity and productivity.

Quantitative Data on Media Optimization (Analogous Systems)

Table 1: Effect of Carbon and Nitrogen Sources on Chrysomycin A Production by Streptomyces sp. 891-B6 [3]

Carbon Source (40 g/L)Nitrogen Source (20 g/L)Chrysomycin A Yield (mg/L)
GlucoseSoybean meal1601.9 ± 56.7
Soluble StarchSoybean meal~1400
MaltoseSoybean meal~1200
GlucosePeptone~1100
GlucoseYeast Extract~900

Table 2: Optimization of Tetracycline Production by Streptomyces aureofaciens NCIM 2417 using Response Surface Methodology [4]

ParameterOptimized ValuePredicted Tetracycline Yield (mg/g substrate)Experimental Tetracycline Yield (mg/g substrate)
Peanut Meal0.4%18.7817.98
Incubation PeriodDay 2
Soluble Starch2%

Note: The above data is for analogous systems and should be used as a guideline for designing experiments for this compound optimization.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Component Screening

This protocol is a preliminary step to identify the most influential carbon and nitrogen sources for this compound production.

1. Basal Medium Preparation:

  • Prepare a basal fermentation medium. A good starting point is a medium containing (per liter): 20 g soluble starch, 10 g soybean meal, 2 g CaCO₃, 0.5 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust the initial pH to 7.0.

2. Inoculum Preparation:

  • Inoculate a seed culture medium (e.g., ISP2 medium) with a fresh culture of Streptomyces atroolivaceus from an agar plate.

  • Incubate at 28°C with shaking at 200 rpm for 48-72 hours.

3. Fermentation:

  • In a series of flasks, replace the default carbon source (soluble starch) with other carbon sources (e.g., glucose, glycerol, maltose) at the same concentration.

  • In a separate series of flasks, replace the default nitrogen source (soybean meal) with other nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) at an equivalent nitrogen concentration.

  • Inoculate each flask with 5% (v/v) of the seed culture.

  • Incubate the production cultures at 28°C with shaking at 200 rpm for 7-10 days.

4. Extraction and Quantification:

  • At regular intervals (e.g., every 24 hours), withdraw a sample from each flask.

  • Centrifuge the sample to separate the mycelium from the supernatant.

  • Extract the supernatant and the mycelium separately with an organic solvent (e.g., ethyl acetate).

  • Combine the extracts, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol).

  • Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Protocol 2: Response Surface Methodology (RSM) for Optimization

Once the most promising carbon and nitrogen sources are identified, RSM can be used to determine their optimal concentrations and interactions.

1. Experimental Design:

  • Use a statistical software package to design a central composite design (CCD) or a Box-Behnken design (BBD).

  • The variables will be the concentrations of the selected carbon source, nitrogen source, and potentially other significant factors like phosphate concentration.

  • The response will be the this compound yield.

2. Fermentation and Analysis:

  • Prepare the fermentation media according to the experimental design.

  • Perform the fermentation, extraction, and quantification as described in Protocol 1.

3. Data Analysis:

  • Enter the this compound yield for each experimental run into the statistical software.

  • Analyze the data to generate a mathematical model that describes the relationship between the variables and the response.

  • Use the model to determine the optimal concentrations of the media components for maximizing this compound yield.

Visualizations

This compound Biosynthesis Regulatory Cascade (Conceptual)

This compound Biosynthesis Regulation Nutrient_Signals Nutrient Signals (e.g., Phosphate, Nitrogen, Carbon) Global_Regulators Global Regulators (e.g., PhoP, GlnR) Nutrient_Signals->Global_Regulators modulate tedL tedL (LAL-family regulator) Global_Regulators->tedL activate/repress tedR tedR (SARP-family regulator) Global_Regulators->tedR activate/repress tedT tedT (TetR-family repressor) Global_Regulators->tedT activate/repress tedL->tedR potentially interacts with ted_Genes This compound Biosynthetic Genes tedR->ted_Genes activates tedT->ted_Genes represses This compound This compound ted_Genes->this compound synthesizes

Caption: Conceptual regulatory cascade for this compound biosynthesis.

General Workflow for Fermentation Optimization

Fermentation Optimization Workflow Strain_Selection Strain Selection (Streptomyces atroolivaceus) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep OFAT One-Factor-at-a-Time (Media Component Screening) Inoculum_Prep->OFAT RSM Response Surface Methodology (Optimization of Concentrations) OFAT->RSM Fermentation Optimized Fermentation RSM->Fermentation Extraction Extraction of this compound Fermentation->Extraction Quantification Quantification (HPLC) Extraction->Quantification Data_Analysis Data Analysis and Further Optimization Quantification->Data_Analysis Data_Analysis->RSM Iterative Improvement

Caption: A general workflow for optimizing this compound fermentation.

References

overcoming Dihydrotetrodecamycin solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrotetrodecamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is an antibiotic compound isolated from the fermentation broth of Streptomyces nashvillensis.[1] It has demonstrated antimicrobial activity against specific bacteria like Pasteurella piscicida.[1] Like many complex organic molecules, it may exhibit poor aqueous solubility, posing a challenge for in vitro experiments.

Q2: My this compound is not dissolving in my aqueous assay buffer. Why is this happening? Many organic compounds, particularly those with high molecular weight and lipophilic characteristics, are hydrophobic and thus have low solubility in water-based solutions like cell culture media or phosphate-buffered saline.[2] To be effective in an assay, the compound must be dissolved to interact with its biological target.

Q3: What is the best starting solvent to dissolve this compound? For poorly water-soluble compounds, Dimethyl sulfoxide (DMSO) is the most common and preferred starting solvent due to its ability to dissolve a wide range of polar and non-polar compounds.[3] It is recommended to first attempt to create a high-concentration stock solution in 100% DMSO.

Q4: Are there risks associated with using DMSO in my cell-based assays? Yes. While widely used, DMSO is not inert and can impact cellular processes. Concentrations above 1% have been shown to be toxic for most mammalian cell types.[3] Even at lower concentrations, such as 0.1%, DMSO can induce changes in gene expression, affect the epigenetic landscape, and influence cell proliferation and differentiation.[4][5][6] It is crucial to determine the maximum tolerable concentration of DMSO for your specific cell line and assay.[3][7]

Q5: What are the alternatives if DMSO is toxic to my cells or doesn't provide sufficient solubility? If DMSO is not a viable option, several other formulation strategies can be employed to enhance solubility. These include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent with water can increase the solubility of hydrophobic drugs.[8][9]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is more water-soluble.[10][11][12][13]

  • Surfactants/Polymers: Amphiphilic molecules like Pluronic® F-68 can form micelles in aqueous solutions. The hydrophobic core of the micelle can enclose the drug, while the hydrophilic shell allows the entire structure to be dispersed in the aqueous medium.[9][14][15]

Troubleshooting Guide

ProblemPotential Cause & Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. Cause: The compound has very low aqueous solubility and is crashing out of the solution. Solution: Do not add the solid compound directly to the buffer. Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO or another suitable organic solvent. Then, perform serial dilutions into your final assay medium. Ensure rapid mixing (vortexing or vigorous pipetting) during dilution to minimize precipitation. The final concentration of the organic solvent should be kept as low as possible (ideally ≤0.1%) and be consistent across all experimental conditions, including vehicle controls.[7]
Cell viability or assay performance is negatively affected at the required drug concentration. Cause: The concentration of the organic solvent (e.g., DMSO) used to dissolve the drug is toxic to the cells or interferes with the assay.[6][7] Solution 1: First, run a solvent tolerance experiment. Expose your cells to a range of solvent concentrations (e.g., 0.01% to 2% DMSO) without the drug to determine the maximum concentration that does not affect your assay readout.[3] Solution 2: If the required drug concentration necessitates a toxic level of solvent, explore alternative formulation strategies. Consider using cyclodextrins (like HP-β-CD) or non-ionic surfactants (like Pluronic F-68) to increase the aqueous solubility of this compound, which can reduce or eliminate the need for organic solvents.[11][14][16]
The required final concentration of this compound cannot be reached without precipitation, even with DMSO. Cause: The desired concentration exceeds the solubility limit of the drug in the final medium, even with a small percentage of co-solvent. Solution: This requires a more advanced formulation approach. 1. Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin derivative. This can significantly increase the apparent water solubility of a drug.[11][13] See Protocol 3 for a detailed method. 2. Micellar Formulation: Use a biocompatible surfactant like Pluronic F-68. Above its critical micelle concentration, it will form micelles that can encapsulate the drug, allowing for higher concentrations to be achieved in an aqueous solution.[14][17] See Protocol 4 for details.

Data Presentation

Table 1: Properties of Common Organic Solvents for Stock Solutions

Solvent Density (g/mL) Boiling Point (°C) Dielectric Constant Notes on In Vitro Use
DMSO 0.944 153 36.70 "Super solvent" for many compounds.[3] Can be toxic to cells, generally kept below 0.5%.[6][7] May affect cell differentiation and gene expression.[4][5]
Ethanol 0.816 78 24.55 Less toxic than DMSO for some cell lines but also generally a weaker solvent for highly hydrophobic compounds. Can have biological effects.[7]
Methanol 0.792 65 33.00 Generally more toxic to cells than ethanol and should be used with caution.
Acetone 0.791 56 20.70 High volatility makes it difficult to work with. Generally used for non-cell-based assays.

Data sourced from Sigma-Aldrich Physical Properties of Solvents.[18]

Table 2: Comparison of Solubility Enhancement Strategies

Strategy Mechanism of Action Recommended Starting Conc. Pros Cons/Considerations for In Vitro Assays
Organic Co-solvent (e.g., DMSO) Increases solubility by reducing the polarity of the aqueous solvent.[8] <1% (final assay conc.) Simple to prepare; effective for many compounds. Potential for solvent-induced cytotoxicity or off-target effects.[4][5][7] Risk of precipitation upon dilution.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity.[10][11][12] 1-10 mM Low cytotoxicity; can significantly increase aqueous solubility.[19] May interact with cell membrane components (e.g., cholesterol).[19] May not be suitable for all drug structures.

| Surfactants (e.g., Pluronic F-68) | Forms micelles that encapsulate the hydrophobic drug in their core.[14] | 0.01-1% (w/v) | Biocompatible and FDA-approved for some applications.[14] Can create stable formulations. | May interfere with assays involving membranes or lipids. Can be cytotoxic at higher concentrations. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder into a sterile, conical microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10, 50, or 100 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution (to 37°C) or use a sonicating water bath to aid dissolution.

  • Sterilization: If required for your assay, sterilize the stock solution by passing it through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining Maximum Tolerated Solvent Concentration

  • Cell Plating: Plate your cells at the density required for your specific assay and allow them to adhere or stabilize overnight.

  • Solvent Dilution Series: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in your complete cell culture medium. Typical final concentrations to test range from 2% down to 0.01%. Prepare a "medium only" control.

  • Treatment: Replace the medium on your cells with the solvent-containing medium. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your standard assay (e.g., MTT, CellTiter-Glo® for viability, or your specific functional endpoint).

  • Analysis: Plot the assay signal against the solvent concentration. The highest concentration that does not produce a significant change compared to the "medium only" control is your maximum tolerated solvent concentration.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Molar Ratio Determination: Start by testing a 1:1 and 1:2 molar ratio of this compound to HP-β-CD.

  • Preparation of Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous assay buffer. Warm to 30-40°C to aid dissolution if needed.

  • Complexation: Add the this compound powder directly to the HP-β-CD solution.

  • Incubation: Vigorously stir or shake the mixture at room temperature for 24-48 hours, protected from light. Sonication can be used to accelerate the process.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized this compound in the supernatant can be determined using HPLC-UV or mass spectrometry. This value represents the maximum achievable concentration with this method.

Protocol 4: Formulation with Pluronic F-68

  • Pluronic Solution Preparation: Prepare a stock solution of Pluronic F-68 (e.g., 10% w/v) in your aqueous buffer. Pluronic F-68 dissolves best in cold liquid, so start by dispersing it in cold buffer and then allowing it to warm to room temperature.[20]

  • Drug Dissolution in Solvent: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or methanol.

  • Thin Film Evaporation: In a round-bottom flask, evaporate the solvent under vacuum (using a rotary evaporator) to create a thin film of the drug on the flask wall.

  • Hydration: Add the prepared Pluronic F-68 solution to the flask.

  • Micelle Formation: Gently agitate the flask at room temperature for several hours until the drug film is fully hydrated and incorporated into the micelles, forming a clear or slightly opalescent solution.

  • Sterilization: Filter the final formulation through a 0.22 µm syringe filter.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation & Initial Test cluster_dilution Phase 2: Assay Preparation cluster_troubleshoot Phase 3: Advanced Formulation A Receive solid This compound B Attempt to dissolve in 100% DMSO (Target: 10-100 mM stock) A->B C Does it dissolve? B->C D Dilute stock solution into aqueous assay buffer C->D Yes I Try alternative solvent (e.g., Ethanol) C->I No E Does it precipitate? D->E F Run Solvent Tolerance Test on Cell Line (Protocol 2) E->F No J Use Cyclodextrin (Protocol 3) E->J Yes G Is final DMSO conc. below toxic level? F->G H Proceed with In Vitro Assay G->H Yes K Use Pluronic F-68 (Protocol 4) G->K No end Assay-Ready Solution H->end I->B J->D K->D

Caption: Workflow for overcoming this compound solubility issues.

G cluster_stock Stock Solution cluster_intermediate Intermediate Dilution cluster_final Final Assay Plate stock 100 mM Drug in 100% DMSO inter 1 mM Drug in Medium + 1% DMSO stock->inter 1:100 Dilution final 10 µM Drug in Medium + 0.01% DMSO inter->final 1:100 Dilution

Caption: Serial dilution strategy to minimize solvent concentration.

G compound This compound (Hypothetical) enzyme Bacterial Dihydrofolate Reductase (DHFR) compound->enzyme Inhibits product Tetrahydrofolate enzyme->product Catalyzes substrate Dihydrofolate substrate->enzyme Substrate synthesis Nucleic Acid Synthesis (DNA, RNA) product->synthesis Required for growth Bacterial Growth & Proliferation synthesis->growth Leads to

Caption: Hypothetical mechanism of action for an antibiotic compound.

References

troubleshooting Dihydrotetrodecamycin purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Dihydrotetrodecamycin by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a fermentation broth?

A1: The purification of this compound, a polyketide antibiotic isolated from Streptomyces nashvillensis, typically involves a multi-step process. The general workflow begins with the extraction of the active compound from the fermentation broth using a suitable organic solvent. This crude extract is then subjected to column chromatography for separation and purification. A common sequence involves initial cleanup using an adsorbent resin like Diaion HP-20, followed by silica gel column chromatography to isolate the this compound.[1] The final step often involves crystallization to obtain a highly purified product.

Q2: What are the key challenges in the chromatographic purification of this compound?

A2: this compound is a complex polyketide natural product.[2] Challenges in its purification are similar to those encountered with other complex antibiotics and include:

  • Co-eluting impurities: Fermentation broths are complex mixtures containing numerous related metabolites and other compounds that may have similar chromatographic behavior to this compound.

  • Compound stability: Polyketides can be sensitive to pH, temperature, and light, potentially leading to degradation during long purification processes.

  • Low yield: The concentration of the target compound in the fermentation broth may be low, requiring efficient extraction and purification steps to obtain sufficient quantities.

  • Peak tailing or broadening: The chemical nature of this compound may lead to interactions with the stationary phase that result in poor peak shape, making separation from closely eluting impurities difficult.

Q3: What analytical techniques are suitable for monitoring the purity of this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound fractions. An appropriate HPLC method, likely using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient), can be developed to separate this compound from its impurities. Detection can be achieved using a UV detector, as polyketides often possess chromophores. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[3]

Troubleshooting Guide: Silica Gel Chromatography of this compound

This guide addresses common problems encountered during the purification of this compound using silica gel chromatography.

Problem Potential Cause Recommended Solution
No compound elution Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase. For example, if using a hexane-ethyl acetate system, increase the percentage of ethyl acetate.
Compound has very strong interaction with silica gel.Consider using a more polar mobile phase system, such as chloroform-methanol.
Sample is not properly loaded.Ensure the sample is loaded onto the column in a small volume of a solvent in which it is highly soluble and that is non-polar relative to the mobile phase.
Compound elutes too quickly (with the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase. For instance, if using a chloroform-methanol system, reduce the percentage of methanol.
Column is overloaded.Reduce the amount of crude extract loaded onto the column. A general rule of thumb is to load 1-5% of the column's silica gel weight.
Poor separation of this compound from impurities (co-elution) Inappropriate mobile phase system.Optimize the mobile phase composition through thin-layer chromatography (TLC) prior to running the column. Test different solvent systems to achieve better separation.
Column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column will have a level surface.
Flow rate is too high.Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Peak tailing Compound is interacting too strongly with acidic silanol groups on the silica.Add a small amount of a modifier to the mobile phase, such as 0.1-1% acetic acid or triethylamine, depending on the nature of the compound and impurities.
Column is overloaded.Decrease the amount of sample loaded onto the column.
Low recovery of this compound Compound is irreversibly adsorbed to the silica gel.This can be an issue with highly polar compounds. Consider switching to a different stationary phase, such as alumina or a bonded silica (e.g., diol-bonded silica).
Compound degradation on the silica gel.Polyketides can be unstable. Work quickly, and if possible, keep the column and fractions cool. The acidic nature of silica gel can sometimes cause degradation; in such cases, using neutral or basic alumina might be a better option.
Sample precipitation on the column.Ensure the sample is fully dissolved before loading and that the mobile phase is a good solvent for the compound.

Disclaimer: The quantitative data in the following sections are representative examples for a hypothetical polyketide antibiotic and should be optimized for this compound in your specific experimental context.

Illustrative Quantitative Data

Table 1: this compound Solubility

Solvent Solubility (mg/mL) at 25°C
Methanol> 50
Chloroform~20
Ethyl Acetate~10
Hexane< 1
Water< 0.1

Table 2: Representative TLC Data for Mobile Phase Selection

Mobile Phase System (v/v) Rf of this compound Separation from Major Impurity
Hexane:Ethyl Acetate (1:1)0.2Poor
Chloroform:Ethyl Acetate (1:1)0.4Moderate
Chloroform:Methanol (95:5)0.5Good

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

  • Harvesting: Centrifuge the Streptomyces nashvillensis fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. For the mycelial cake, perform a solid-liquid extraction with methanol, followed by evaporation of the methanol and re-dissolving the residue in ethyl acetate.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography Purification of this compound

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 100% chloroform).

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and level bed.

    • Wash the column with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it completely.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution:

    • Begin elution with the initial, less polar mobile phase (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A suggested gradient could be from 100% chloroform to a final concentration of 90:10 chloroform:methanol.

  • Fraction Collection:

    • Collect fractions of a consistent volume.

    • Monitor the elution of compounds using thin-layer chromatography (TLC).

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) if the compounds are not UV-active.

    • Combine the fractions containing pure this compound.

  • Final Concentration:

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Visualizations

experimental_workflow start Fermentation Broth extraction Solvent Extraction (Ethyl Acetate) start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration2 Final Concentration pooling->concentration2 pure_product Purified This compound concentration2->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Chromatography Issue no_elution No Compound Elution start->no_elution poor_separation Poor Separation start->poor_separation low_recovery Low Recovery start->low_recovery increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Is mobile phase too non-polar? check_loading Check Sample Loading no_elution->check_loading Improper sample loading? optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase Suboptimal mobile phase? repack_column Repack Column poor_separation->repack_column Column channeling? reduce_flow_rate Reduce Flow Rate poor_separation->reduce_flow_rate Flow rate too high? check_stability Assess Compound Stability low_recovery->check_stability Compound degradation? change_stationary_phase Change Stationary Phase low_recovery->change_stationary_phase Irreversible adsorption?

Caption: Troubleshooting decision tree for this compound purification.

References

optimizing reaction conditions for Dihydrotetrodecamycin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Dihydrotetrodecamycin.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a complex polyketide, typically involves a multi-step sequence. While a direct, detailed protocol is not extensively published, the strategy can be inferred from the syntheses of structurally related compounds like Tetrodecamycin and 13-deoxytetrodecamycin. The key stages generally include:

  • Synthesis of the Decalin Core: Often achieved through an intramolecular Diels-Alder (IMDA) reaction, which can be performed using either chemical or enzymatic methods.

  • Formation of the Seven-Membered Ether Ring: This is typically constructed via an epoxidation of an alkene precursor followed by an intramolecular cyclization.

  • Construction of the Tetronate Moiety: This involves the formation of the five-membered lactone ring.

  • Final Reduction Step: this compound is ultimately obtained by the catalytic reduction of a Tetrodecamycin-like precursor, reducing the exocyclic double bond on the tetronate ring.[1]

Q2: What are the main challenges in the synthesis of the this compound core structure?

A2: The primary challenges lie in the stereoselective construction of the complex tetracyclic framework. Specific difficulties include:

  • Intramolecular Diels-Alder Reaction: Achieving high yield and stereoselectivity can be problematic under thermal or Lewis acid-catalyzed conditions, often leading to a mixture of products or decomposition.[2]

  • Seven-Membered Ring Formation: Controlling the stereochemistry during the epoxidation and ensuring efficient cyclization are critical hurdles.

  • Tetronate Ring Chemistry: The synthesis and subsequent modification of the tetronate ring can be sensitive to reaction conditions.

Q3: Is a chemoenzymatic approach viable for this compound synthesis?

A3: Yes, a chemoenzymatic strategy has proven highly effective in the synthesis of the related compound, (-)-13-deoxytetrodecamycin.[2] The use of the Diels-Alderase enzyme, TedJ, facilitated a highly stereoselective intramolecular [4+2] cycloaddition to form the trans-decalin core, a transformation that was challenging to achieve with conventional chemical methods.[2] This approach offers the advantages of mild reaction conditions and high stereocontrol, making it a promising strategy for the synthesis of the this compound backbone.

Troubleshooting Guides

Intramolecular Diels-Alder (IMDA) Cycloaddition for the Decalin Core

Problem: Low yield or no reaction in the IMDA step.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incorrect Reaction Conditions (Thermal/Lewis Acid) Optimize temperature and reaction time. Screen a panel of Lewis acids (e.g., Me₂AlCl, BF₃·OEt₂).Improved conversion to the desired cycloadduct.
Substrate Decomposition Use milder reaction conditions. Consider a chemoenzymatic approach with a Diels-Alderase like TedJ if the substrate is sensitive.Preservation of the starting material and formation of the product.
Enzyme Inhibition (Chemoenzymatic approach) Ensure the purity of the substrate and buffer components. Perform control reactions to test for inhibitor presence.Restoration of enzyme activity and product formation.

Problem: Poor Diastereoselectivity in the IMDA step.

Potential Cause Troubleshooting Suggestion Expected Outcome
Lack of Facial Selectivity Employ a chiral Lewis acid or auxiliary to direct the cycloaddition.Enhancement of the desired diastereomer.
Flexible Transition State Modify the linker between the diene and dienophile to favor a specific transition state geometry.Improved diastereomeric ratio.
Non-Enzymatic Background Reaction In a chemoenzymatic reaction, lower the reaction temperature to minimize the non-catalyzed pathway.Increased enantiomeric and diastereomeric purity.
Seven-Membered Ether Ring Formation

Problem: Low yield of the desired epoxide.

Potential Cause Troubleshooting Suggestion Expected Outcome
Over-oxidation or Side Reactions Use a milder epoxidizing agent (e.g., DMDO instead of m-CPBA). Carefully control stoichiometry and reaction time.Increased selectivity for the desired epoxide.
Steric Hindrance Employ a more reactive epoxidizing agent or a catalytic system (e.g., Jacobsen's catalyst) for hindered alkenes.Improved conversion to the epoxide.

Problem: Inefficient Intramolecular Cyclization to form the Ether Bridge.

Potential Cause Troubleshooting Suggestion Expected Outcome
Unfavorable Ring Conformation Use a base to deprotonate the nucleophilic alcohol and promote cyclization. Screen different solvents to favor the desired conformation.Increased yield of the cyclized product.
Competing Intermolecular Reactions Perform the reaction under high dilution conditions to favor the intramolecular pathway.Minimized formation of dimeric and polymeric byproducts.
Final Reduction to this compound

Problem: Incomplete reduction or side reactions.

Potential Cause Troubleshooting Suggestion Expected Outcome
Catalyst Poisoning Ensure the starting material is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).Complete conversion to the reduced product.
Over-reduction of other functional groups Use a milder reducing agent or catalyst (e.g., Wilkinson's catalyst) and optimize the reaction conditions (pressure, temperature).Selective reduction of the exocyclic double bond.[1]

Experimental Protocols

Note: These are representative protocols adapted from the synthesis of related tetrodecamycins and should be optimized for the specific synthesis of this compound.

1. Chemoenzymatic Intramolecular Diels-Alder Cycloaddition

  • Objective: To stereoselectively form the trans-decalin core.

  • Procedure:

    • To a solution of the linear polyene precursor (1.0 eq) in a suitable buffer (e.g., Tris-HCl, pH 7.5) with a small percentage of co-solvent (e.g., 5-10% DMSO or ethanol) to aid solubility, add the purified Diels-Alderase (e.g., TedJ) to a final concentration of 10-20 µM.

    • Incubate the reaction mixture at 25-30 °C with gentle agitation for 12-24 hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography.

2. Epoxidation of the Decalin Core

  • Objective: To introduce an epoxide for subsequent seven-membered ring formation.

  • Procedure:

    • Dissolve the decalin intermediate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C.

    • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) in DCM dropwise over 30 minutes.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO₃, brine, and then dry over anhydrous Na₂SO₄.

    • Filter and concentrate in vacuo. The crude epoxide is often used in the next step without further purification.

3. Catalytic Reduction to this compound

  • Objective: To selectively reduce the exocyclic double bond of a Tetrodecamycin-like precursor.

  • Procedure:

    • Dissolve the Tetrodecamycin precursor (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C, 0.1 eq).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction vigorously at room temperature for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to obtain the crude this compound.

    • Purify by chromatography as needed.[1]

Data Presentation

Table 1: Representative Yields for Key Synthetic Steps

Reaction Step Conditions Typical Yield Reference
Chemoenzymatic IMDATedJ, Tris-HCl buffer, 25 °C44-70%[2]
Chemical IMDAHeat or Lewis AcidVariable, often low[2]
Epoxidationm-CPBA, DCM, 0 °C to rt>90%Inferred from similar syntheses
Ether Bridge FormationBase-mediated cyclization60-80%Inferred from similar syntheses
Catalytic HydrogenationH₂, Pd/C, EtOH>95%[1]

Visualizations

Synthetic_Workflow Start Linear Polyene Precursor IMDA Intramolecular Diels-Alder (Chemical or Enzymatic) Start->IMDA Decalin Decalin Core IMDA->Decalin Epoxidation Epoxidation Decalin->Epoxidation Epoxide Epoxidized Intermediate Epoxidation->Epoxide Cyclization Intramolecular Cyclization Epoxide->Cyclization Tetracycle Tetracyclic Precursor Cyclization->Tetracycle Reduction Catalytic Reduction Tetracycle->Reduction DHT This compound Reduction->DHT

Caption: Overall synthetic workflow for this compound.

Troubleshooting_IMDA Start Low Yield in IMDA Step Thermal Thermal / Lewis Acid Conditions? Start->Thermal  Yes Enzymatic Enzymatic Conditions? Start->Enzymatic  No Optimize Optimize Temp & Lewis Acid Thermal->Optimize Decomposition Substrate Decomposition? Thermal->Decomposition  If no improvement EnzymePurity Check Enzyme Purity & Activity Enzymatic->EnzymePurity Inhibitors Check for Inhibitors Enzymatic->Inhibitors Milder Use Milder Conditions Decomposition->Milder  Yes GoEnzymatic Switch to Enzymatic Method Decomposition->GoEnzymatic  Consider

Caption: Troubleshooting logic for the intramolecular Diels-Alder (IMDA) step.

References

Dihydrotetrodecamycin degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrotetrodecamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and best practices for its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?

A1: this compound, like many complex organic molecules, can be susceptible to degradation under various conditions. The primary factors that can lead to a loss of potency are hydrolysis, oxidation, and photodecomposition. The rate of degradation is often influenced by the pH of the solution, exposure to light, and the presence of oxidizing agents. For optimal stability, it is recommended to use freshly prepared solutions. If storage is necessary, solutions should be protected from light and stored at low temperatures.

Q2: I have observed the formation of a precipitate in my this compound stock solution. What should I do?

A2: Precipitate formation can occur due to several reasons, including solvent evaporation leading to supersaturation, temperature fluctuations affecting solubility, or degradation of the compound into less soluble products. It is not recommended to use a solution with a precipitate, as the concentration will be inaccurate. The solution should be discarded, and a fresh stock should be prepared. Ensure the storage container is properly sealed to prevent solvent evaporation.

Q3: Can I store solutions of this compound at room temperature?

A3: Storing this compound solutions at room temperature is not recommended for extended periods.[1] Increased temperature can accelerate degradation reactions such as hydrolysis. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, aliquoting and freezing at -20°C or below is the best practice to maintain the integrity of the compound.

Q4: Are there any specific solvents I should avoid when working with this compound?

A4: While this compound is soluble in solvents like DMSO and methanol, the choice of solvent can influence its stability. Protic solvents, especially under acidic or basic conditions, can facilitate hydrolysis of the tetronate ring. When preparing solutions for long-term storage, it is crucial to use high-purity, anhydrous solvents to minimize water content.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results (e.g., IC50 values, zone of inhibition) using the same batch of this compound.

  • Possible Cause: Degradation of the compound in the assay medium or during incubation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.

    • pH of Medium: Check the pH of your culture or assay medium. Extremes in pH can accelerate hydrolysis. If possible, buffer the medium to a neutral pH.

    • Incubation Time and Temperature: Long incubation times at elevated temperatures (e.g., 37°C) can lead to significant degradation. Consider running control experiments to assess the stability of this compound under your specific assay conditions over time.

    • Light Exposure: Protect your assay plates or tubes from direct light, especially during long incubation periods.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Symptom: When analyzing a sample of this compound by HPLC, unexpected peaks are observed that were not present in the initial analysis of the batch.

  • Possible Cause: The compound has degraded, and the new peaks correspond to degradation products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify the storage conditions of both the solid compound and any stock solutions. Ensure they have been protected from light, stored at the correct temperature, and sealed to prevent moisture absorption.

    • Analyze Degradation Products: If possible, use mass spectrometry (LC-MS) to get mass information on the unknown peaks. This can provide clues as to the nature of the degradation (e.g., addition of a water molecule in hydrolysis, addition of an oxygen atom in oxidation).

    • Perform a Forced Degradation Study: To understand the degradation profile of this compound, you can perform a forced degradation study as outlined in the experimental protocols section below. This will help in identifying the likely degradation products under specific stress conditions.

Quantitative Data on this compound Degradation

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.

Stress ConditionTimeTemperature% this compound RemainingMajor Degradation Products
0.1 M HCl (Acid Hydrolysis)24 hours60°C75%Hydrolyzed tetronate ring
0.1 M NaOH (Alkaline Hydrolysis)8 hours60°C60%Hydrolyzed tetronate ring
3% H₂O₂ (Oxidation)24 hoursRoom Temp85%Oxidized derivatives
Dry Heat48 hours80°C95%Minimal degradation
Photolytic (UV light)12 hoursRoom Temp80%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to study its stability profile.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column

  • UV detector or Mass Spectrometer

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture in a water bath at 60°C for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed sample in methanol to the initial stock concentration.

    • Dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to UV light in a photostability chamber for 12 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute both the exposed and control samples with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of remaining this compound and the formation of any degradation products.

Visualizations

DegradationPathways This compound This compound Hydrolysis_Product Hydrolyzed Tetronate (Inactive) This compound->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product Oxidized Derivatives This compound->Oxidation_Product Oxidation (e.g., H₂O₂) Photodegradation_Product Photodegradation Products This compound->Photodegradation_Product Photolysis (UV/Visible Light)

Caption: Hypothesized degradation pathways of this compound.

ExperimentalWorkflow Start Start: this compound Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis HPLC/LC-MS Analysis Sampling->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Degradation Profile and Pathway Elucidation Data_Processing->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Dihydrotetrodecamycin NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signals encountered during the structural elucidation of Dihydrotetrodecamycin.

Frequently Asked Questions (FAQs)

Q1: Why are some proton signals in the 1H NMR spectrum of this compound overlapping, particularly in the aliphatic region (δ 1.0-2.5 ppm)?

A1: The complex, polycyclic structure of this compound contains numerous methylene (-CH2-) and methine (-CH-) groups in similar chemical environments. This leads to severe signal overlap in the one-dimensional 1H NMR spectrum, making direct assignment and coupling constant analysis challenging. Specifically, the protons on the decalin ring system (C-8 to C-15) and the methyl group at C-18 often resonate in a crowded region.

Q2: I am having difficulty assigning the quaternary carbons, such as C-1, C-2, C-3, C-4, C-5, and C-7. How can I confirm their chemical shifts?

A2: Quaternary carbons do not have directly attached protons and therefore do not show correlations in a standard HSQC or DEPT-135 experiment. Their assignments are typically confirmed using long-range heteronuclear correlation experiments, primarily the Heteronuclear Multiple Bond Correlation (HMBC) experiment. By observing correlations between protons and carbons that are 2-3 bonds away, you can unambiguously assign these quaternary centers. For example, the methyl protons at C-17 (H-17) should show an HMBC correlation to C-1.

Q3: The stereochemistry of this compound is complex. How can NMR spectroscopy help in determining the relative configuration of the stereocenters?

A3: Determining the relative stereochemistry of this compound's multiple chiral centers requires a combination of through-bond and through-space NMR correlations.

  • 3JHH Coupling Constants: The magnitude of the three-bond proton-proton coupling constants (3JHH) obtained from a high-resolution 1D 1H NMR or a 2D COSY spectrum can provide information about the dihedral angles between coupled protons, which in turn helps to define their relative stereochemistry.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining spatial proximities between protons that are not directly bonded. Correlations in a NOESY or ROESY spectrum indicate that protons are close to each other in space, which is invaluable for establishing the relative configuration of substituents on the ring systems.

Q4: I am observing broad or multiple signals for some protons. What could be the cause?

A4: Broad or multiple signals for a pure compound at room temperature can be indicative of conformational isomerism or slow exchange processes on the NMR timescale. The seven-membered ring in this compound may exist in multiple stable conformations that are slowly interconverting. To investigate this, you can acquire NMR spectra at different temperatures. If the signals sharpen or coalesce at higher temperatures, it confirms the presence of conformational isomers.

Troubleshooting Guides

Problem 1: Ambiguous assignments in the upfield region of the 1H NMR spectrum.

Solution Workflow:

G start Overlapping Signals in Aliphatic Region (δ 1.0 - 2.5 ppm) hs_qc Acquire 2D HSQC Spectrum start->hs_qc disperse Disperse proton signals based on attached carbon chemical shifts hs_qc->disperse cosy_tocsy Acquire 2D COSY and/or TOCSY Spectra disperse->cosy_tocsy spin_systems Identify coupled proton spin systems cosy_tocsy->spin_systems hmbc Acquire 2D HMBC Spectrum spin_systems->hmbc long_range Confirm connectivity via long-range H-C correlations hmbc->long_range noesy_roesy Acquire 2D NOESY or ROESY Spectrum long_range->noesy_roesy stereo Elucidate relative stereochemistry noesy_roesy->stereo end Unambiguous Signal Assignment stereo->end

Caption: Workflow for resolving overlapping aliphatic signals.

Problem 2: Difficulty in confirming the connectivity of the tetracyclic ring system.

Solution: Decision Tree for Experiment Selection

G start Need to Confirm Connectivity? q1 Direct H-H Coupling? start->q1 cosy Run COSY q1->cosy Yes q2 Extended Spin System? q1->q2 No cosy->q2 tocsy Run TOCSY q2->tocsy Yes q3 Long-range H-C Connectivity? q2->q3 No tocsy->q3 hmbc Run HMBC q3->hmbc Yes end Structure Confirmed q3->end No hmbc->end

Caption: Decision tree for selecting connectivity experiments.

Quantitative NMR Data for this compound

The following table summarizes the 1H and 13C NMR chemical shifts for this compound, as reported in the literature, acquired in methanol-d4.

Position1H Chemical Shift (δ ppm)Multiplicity (J in Hz)13C Chemical Shift (δ ppm)
1--41.9
2--176.9
3--117.5
4--204.0
5--103.4
63.99d (1.8)80.8
7--172.5
82.45m41.8
9a1.57m27.8
9b1.18m27.8
10a1.71m27.1
10b1.40m27.1
11a1.95m22.8
11b1.22m22.8
12a2.05m32.5
12b1.32m32.5
13a1.65m22.9
13b1.48m22.9
14a1.88m35.1
14b1.14m35.1
152.68m46.1
164.29d (3.5)85.9
170.93s12.1
181.25d (7.0)16.2

Data extracted from the supplementary information of Gverzdys T, et al. (2017). Biosynthetic Genes for the Tetrodecamycin Antibiotics. Journal of Bacteriology, 198(14), 1965-1973.

Experimental Protocols

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate each proton with its directly attached carbon. This is the primary experiment for resolving overlapping proton signals.

  • Methodology:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3, CD3OD).

    • Acquire a standard proton-detected HSQC experiment using a gradient-selected, sensitivity-enhanced pulse sequence.

    • Set the 1H spectral width to cover the range of proton chemical shifts (e.g., 0-10 ppm).

    • Set the 13C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Optimize the number of increments in the indirect dimension (13C) and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio. A typical experiment might use 256-512 increments and 2-8 scans.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.

  • Methodology:

    • Use the same sample as for the HSQC experiment.

    • Acquire a standard gradient-selected COSY-45 or DQF-COSY experiment.

    • Set the spectral widths in both dimensions to cover the full proton chemical shift range.

    • Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension to achieve good resolution.

    • Process the data to generate a symmetrical 2D spectrum where cross-peaks indicate coupled protons.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting spin systems and assigning quaternary carbons.

  • Methodology:

    • Use the same sample.

    • Acquire a standard gradient-selected HMBC experiment.

    • Set the 1H and 13C spectral widths as for the HSQC experiment.

    • The long-range coupling delay (typically optimized for a J-coupling of 4-10 Hz) is a critical parameter to set. A value around 60-80 ms is a good starting point.

    • Acquire a sufficient number of scans to detect the weaker long-range correlations.

2D NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close in space (< 5 Å), providing information about the 3D structure and relative stereochemistry.

  • Methodology:

    • Use a fresh, degassed sample to minimize paramagnetic relaxation effects.

    • For a molecule of this size, ROESY may provide more reliable results by avoiding zero-crossing issues that can affect NOESY.

    • Acquire a standard gradient-selected NOESY or ROESY experiment.

    • The mixing time is a crucial parameter. A series of experiments with different mixing times (e.g., 100-500 ms) may be necessary to observe the buildup of NOE/ROE correlations.

    • Careful analysis of the cross-peak intensities can provide semi-quantitative distance information.

Technical Support Center: Managing Cytotoxicity of Tetrodecamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrodecamycin analogs. The following information is intended to help manage and mitigate the cytotoxic effects of these compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell lines when treated with our tetrodecamycin analog, even at concentrations where we expect to see antibacterial activity. Is this expected?

A1: Yes, this is a known characteristic of tetrodecamycin and its analogs. Studies have shown that the antibacterial activity of these compounds often parallels their cytotoxicity.[1] The reactive exo-methylene moiety, which is crucial for antibacterial action, is also a key contributor to its cytotoxic effects.[1] This moiety acts as a Michael acceptor, making the molecule highly reactive with cellular nucleophiles, which can lead to off-target effects and cytotoxicity.

Q2: What is the underlying mechanism of cytotoxicity for tetrodecamycin analogs?

A2: The primary mechanism of cytotoxicity is believed to be through the covalent modification of cellular macromolecules. The tetronate ring structure of tetrodecamycin contains a reactive exo-methylene group that functions as a Michael acceptor.[1] This allows the analog to form covalent bonds with nucleophilic residues (like cysteine) on cellular proteins, which can disrupt their function and trigger apoptotic cell death. This process is thought to induce the intrinsic (mitochondrial) pathway of apoptosis, characterized by increased reactive oxygen species (ROS) production, loss of mitochondrial membrane potential, and activation of caspases.

Q3: How can we reduce the cytotoxicity of our tetrodecamycin analog in our in vitro experiments without completely losing its desired activity?

A3: Mitigating cytotoxicity while preserving the on-target activity of your tetrodecamycin analog can be approached in several ways:

  • Dose and Exposure Time Optimization: Since cytotoxicity is often dose- and time-dependent, carefully titrate the concentration of your analog to find the lowest effective concentration. Similarly, reducing the duration of exposure can also minimize cell death.

  • Co-treatment with Cytoprotective Agents: The use of antioxidants or nucleophilic scavengers can help neutralize the reactive components of the tetrodecamycin analog. N-acetylcysteine (NAC) is a promising candidate as it can directly interact with and neutralize electrophilic compounds like Michael acceptors.

  • Solvent Optimization: Ensure that the solvent used to dissolve the tetrodecamycin analog (e.g., DMSO, ethanol) is not contributing to the observed cytotoxicity. It is recommended to keep the final solvent concentration in the cell culture medium to a minimum, typically below 0.5%.

Q4: Are there any structural modifications to the tetrodecamycin analogs that might reduce cytotoxicity while maintaining antibacterial efficacy?

A4: The structure-activity relationship of tetrodecamycin analogs is an active area of research. The reactive exo-methylene moiety is critical for both antibacterial and cytotoxic activities.[1] Modifying this group will likely impact both effects. However, alterations to other parts of the molecule could potentially modulate the compound's selectivity and reduce its off-target cytotoxic effects. A thorough analysis of the structure-activity relationships of your specific analogs is recommended.

Data Presentation: Cytotoxicity of Tetrodecamycin Analogs

The following table summarizes the reported cytotoxic activity of selected tetrodecamycin analogs against human leukemia cell lines.

CompoundCell LineIC50 (µM)[1]
Analog 6HL-6010-23
Analog 6Jurkat T-cells10-23
2-Naphthoyl Derivative 27HL-6010-23
2-Naphthoyl Derivative 27Jurkat T-cells10-23

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cytotoxicity

This protocol provides a general framework for determining the cytotoxicity of tetrodecamycin analogs using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Tetrodecamycin analog stock solution (in an appropriate solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the tetrodecamycin analog in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the analog. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent used for the analog).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Mitigating Cytotoxicity with N-Acetylcysteine (NAC) Co-treatment

This protocol outlines a method for evaluating the cytoprotective effect of NAC when co-administered with a tetrodecamycin analog.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, neutralized to pH 7.4)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Preparation of Treatment Media:

    • Tetrodecamycin Analog Series: Prepare serial dilutions of the tetrodecamycin analog in complete culture medium.

    • NAC Co-treatment Series: For each concentration of the tetrodecamycin analog, prepare a corresponding medium that also contains a final concentration of NAC (e.g., 1 mM, 5 mM, or 10 mM). It is crucial to determine the optimal, non-toxic concentration of NAC for your specific cell line in a preliminary experiment.

    • Controls: Prepare the following control media:

      • Untreated control (medium only)

      • Vehicle control (medium with solvent)

      • NAC control (medium with the highest concentration of NAC used in the co-treatment)

  • Compound Treatment: Remove the old medium and add the prepared treatment and control media to the appropriate wells.

  • Incubation, MTT Assay, and Data Analysis: Follow steps 3-8 from Protocol 1.

  • Evaluation: Compare the cell viability in the NAC co-treatment groups to the groups treated with the tetrodecamycin analog alone to determine if NAC provides a cytoprotective effect.

Visualizations

Tetrodecamycin_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Tetrodecamycin Tetrodecamycin Analog ROS ROS Increase Tetrodecamycin->ROS Michael Acceptor Activity Bax Bax Tetrodecamycin->Bax Bcl2 Bcl-2 Tetrodecamycin->Bcl2 MMP Loss of Mitochondrial Membrane Potential ROS->MMP Bax->MMP Bcl2->MMP Apoptosome Apoptosome Formation Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC Cytochrome c Release MMP->CytoC CytoC->Apoptosome

Caption: Proposed signaling pathway for tetrodecamycin analog-induced cytotoxicity.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Tetrodecamycin Analog (serial dilutions) incubate_24h->add_compound incubate_treatment Incubate for desired time (24, 48, or 72h) add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze Analyze data (% viability) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Troubleshooting_Logic start High Cytotoxicity Observed q_dose Is cytotoxicity dose- and time-dependent? start->q_dose a_dose_yes Optimize concentration and exposure time q_dose->a_dose_yes Yes q_mechanism Is cytotoxicity due to Michael acceptor activity? q_dose->q_mechanism No end Re-evaluate Cytotoxicity a_dose_yes->end a_mechanism_yes Co-treat with N-acetylcysteine (NAC) q_mechanism->a_mechanism_yes Yes q_solvent Is solvent concentration below 0.5%? q_mechanism->q_solvent No/Unsure a_mechanism_yes->end a_solvent_no Reduce solvent concentration q_solvent->a_solvent_no No q_solvent->end Yes a_solvent_no->end

References

how to increase the stability of Dihydrotetrodecamycin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Dihydrotetrodecamycin in solution. The information is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

1. My this compound solution appears to be losing activity over a short period. What are the potential causes?

Loss of biological activity in this compound solutions can be attributed to chemical degradation. Like many macrolide antibiotics, this compound is susceptible to degradation under certain conditions. The primary routes of degradation are likely hydrolysis of the lactone ring and oxidation. The rate of degradation can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents in the solution.

2. What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

3. How does temperature affect the stability of this compound solutions?

As with most chemical reactions, the degradation of this compound is expected to accelerate at higher temperatures. For short-term storage of solutions, it is advisable to keep them at refrigerated temperatures (2-8°C). For long-term storage, frozen conditions (-20°C or -80°C) are recommended.[2][3] It is also important to minimize freeze-thaw cycles, as these can also contribute to degradation.

4. Can exposure to light affect the stability of this compound?

Many complex organic molecules, including some antibiotics, are sensitive to photodegradation. To minimize this risk, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

5. Are there any excipients or additives that can enhance the stability of this compound in solution?

The use of formulation strategies can significantly improve the stability of antibiotics.[4][5][[“]][7] While specific excipients for this compound have not been documented, general approaches for macrolides can be considered:

  • Buffers: Utilizing a buffer system to maintain the pH within the optimal range (e.g., phosphate buffer at pH 6.5) is critical.

  • Antioxidants: If oxidative degradation is suspected, the addition of antioxidants such as ascorbic acid or sodium metabisulfite could be beneficial.

  • Co-solvents: In some cases, the use of co-solvents like propylene glycol or ethanol can reduce the aqueous environment around the molecule, thereby slowing down hydrolysis.

It is essential to validate the compatibility and effectiveness of any additive for your specific application.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid loss of antibiotic activity pH-mediated hydrolysis- Measure the pH of your solution. - Adjust the pH to a neutral range (6.5-7.0) using a suitable buffer. - Perform a time-course experiment to assess stability at different pH values.
Temperature-induced degradation- Store stock solutions and working solutions at appropriate low temperatures (4°C for short-term, -20°C or -80°C for long-term). - Avoid repeated freeze-thaw cycles. - Prepare fresh working solutions from frozen stocks for each experiment.
Precipitation in the solution Poor solubility at the working concentration or pH- Check the solubility of this compound in your chosen solvent system. - Consider the use of a co-solvent to improve solubility. - Adjust the pH, as solubility can be pH-dependent.
Discoloration of the solution Oxidative degradation or photodegradation- Protect the solution from light by using amber vials or foil wrapping. - Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen. - Evaluate the effect of adding an antioxidant.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the key factors affecting the stability of this compound in solution.

1. Materials:

  • This compound
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Phosphate buffer (pH 3, 7, 9)
  • HPLC system with a UV detector
  • C18 HPLC column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO) where it is known to be stable.

3. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl and a pH 3 phosphate buffer to a final concentration of 100 µg/mL. Incubate at 60°C.
  • Alkaline Hydrolysis: Dilute the stock solution in 0.1 M NaOH and a pH 9 phosphate buffer to a final concentration of 100 µg/mL. Incubate at 60°C.
  • Neutral Hydrolysis: Dilute the stock solution in HPLC-grade water and a pH 7 phosphate buffer to a final concentration of 100 µg/mL. Incubate at 60°C.
  • Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.
  • Photodegradation: Expose the solution (100 µg/mL in water) to direct sunlight or a photostability chamber.
  • Thermal Degradation: Keep the solid compound and a solution (100 µg/mL in water) at 60°C.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and alkaline samples.
  • Analyze all samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition over time.
  • Identify the conditions under which this compound is most labile.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various conditions, as might be determined from a forced degradation study.

Condition Temperature (°C) Time (hours) % Degradation (Hypothetical)
0.1 M HCl60465%
pH 3 Buffer60840%
Water (pH ~6.5)602415%
pH 7 Buffer602410%
pH 9 Buffer60835%
0.1 M NaOH60475%
3% H₂O₂25850%
Photolysis (Sunlight)252425%

Visualizations

DegradationPathway This compound This compound Hydrolysis_Product Hydrolyzed Product (Inactive) This compound->Hydrolysis_Product Acid/Base (Lactone Ring Cleavage) Oxidation_Product Oxidized Product (Inactive) This compound->Oxidation_Product Oxidizing Agents (e.g., H2O2) Photodegradation_Product Photodegraded Product (Inactive) This compound->Photodegradation_Product Light Exposure ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Alkaline Hydrolysis Stock->Base Neutral Neutral Hydrolysis Stock->Neutral Oxidation Oxidative Stress Stock->Oxidation Photo Photostability Stock->Photo Sampling Time-Point Sampling Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

References

Validation & Comparative

A Comparative Analysis of Dihydrotetrodecamycin and Tetrodecamycin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the contrasting biological activities of two closely related natural products, Dihydrotetrodecamycin and Tetrodecamycin. This report synthesizes available experimental data to highlight their key structural and functional differences, providing a valuable resource for antimicrobial research and development.

This guide provides a detailed comparative analysis of this compound and Tetrodecamycin, two tetracyclic natural products isolated from Streptomyces nashvillensis. While structurally similar, a subtle difference in their chemical makeup leads to a stark contrast in their biological activity, a key point of consideration for researchers in the field of antibiotic discovery.

Executive Summary

Tetrodecamycin exhibits notable antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as the Gram-negative bacterium Photobacterium damselae subsp. piscicida. In stark contrast, this compound, which lacks a critical exo-alkene group, is reported to be devoid of antibacterial activity. This difference is attributed to the proposed mechanism of action for Tetrodecamycin, which involves covalent modification of its molecular target through a Michael addition reaction, a capability lost in the saturated structure of this compound.

Chemical Structure and Physicochemical Properties

The defining structural difference between Tetrodecamycin and this compound lies in the presence of an exocyclic methylene group in Tetrodecamycin, which is reduced to a methyl group in this compound. This seemingly minor alteration has profound implications for their biological activity.

FeatureTetrodecamycinThis compoundReference
Molecular Formula C18H22O6C18H24O6[1]
Key Structural Moiety Tetronate ring, trans-decalin, seven-membered oxygen heterocycle, exo-alkene Tetronate ring, trans-decalin, seven-membered oxygen heterocycle[2][3][4]
Reactive Group Michael acceptor (exo-alkene)None[5]

Comparative Antibacterial Activity

Experimental data consistently demonstrates that Tetrodecamycin possesses antibacterial properties, whereas this compound is inactive. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

OrganismTetrodecamycin MIC (µg/mL)This compound MIC (µg/mL)Reference
Photobacterium damselae subsp. piscicida1.56 - 6.25No activity reported[6]
Gram-positive bacteria (general)6.25 - 12.5No activity reported[6]
Methicillin-resistant Staphylococcus aureus (MRSA)6.25 - 12.5No activity reported[6]

Note: While specific MIC values for this compound are not extensively reported, multiple sources explicitly state its lack of antibacterial activity.[4][7]

Mechanism of Action: A Tale of a Double Bond

The prevailing hypothesis for Tetrodecamycin's mechanism of action centers on its reactive exo-alkene moiety. This group acts as a Michael acceptor, enabling the molecule to form a covalent bond with a nucleophilic residue, likely a cysteine, on a target protein within the bacterium. This irreversible binding is thought to inactivate the protein, leading to bacterial cell death. This compound, lacking this reactive group, is unable to form such covalent bonds and is therefore inactive.[4][5] The precise molecular target and the specific signaling pathway disrupted by Tetrodecamycin have not yet been fully elucidated.

G Proposed Mechanism of Action for Tetrodecamycin cluster_tetrodecamycin Tetrodecamycin cluster_target Bacterial Target Protein cluster_this compound This compound Tetrodecamycin Tetrodecamycin (with exo-alkene) CovalentBond Covalent Adduct (Inactive Protein) Tetrodecamycin->CovalentBond Michael Addition TargetProtein Target Protein (with nucleophilic residue, e.g., Cysteine) TargetProtein->CovalentBond Nucleophilic Attack NoReaction TargetProtein->NoReaction This compound This compound (lacks exo-alkene) This compound->NoReaction BacterialCellDeath Bacterial Cell Death CovalentBond->BacterialCellDeath Leads to

Proposed mechanism of Tetrodecamycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the agar dilution method. A standardized protocol for this method is as follows:

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, twofold serial dilution of the test compound (Tetrodecamycin or this compound).

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

  • Inoculation: A standardized volume of the bacterial inoculum is applied to the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar surface.[7]

Biosynthesis and Chemoenzymatic Synthesis

The biosynthesis of tetrodecamycins involves a type I polyketide synthase pathway. A key step in the formation of the characteristic trans-decalin ring is catalyzed by a Diels-Alderase enzyme.[4][7] This understanding has paved the way for chemoenzymatic approaches to synthesize these molecules. The following diagram illustrates a generalized workflow for the chemoenzymatic synthesis of a tetrodecamycin analog, highlighting the crucial enzymatic step.

G Chemoenzymatic Synthesis Workflow Start Linear Polyketide Precursor Enzymatic Diels-Alderase (e.g., TedJ) [4+2] Cycloaddition Start->Enzymatic Intermediate trans-Decalin Intermediate Enzymatic->Intermediate Chemical Chemical Synthesis Steps (e.g., epoxidation, cyclization) Intermediate->Chemical End Tetrodecamycin Analog Chemical->End

Generalized chemoenzymatic synthesis.

Conclusion and Future Directions

The comparative analysis of this compound and Tetrodecamycin provides a clear example of structure-activity relationships in natural product antibiotics. The presence of the exo-alkene in Tetrodecamycin is critical for its antibacterial activity, highlighting the potential of covalent inhibition as a mechanism of action. For researchers, this compound serves as an excellent negative control in studies investigating the mechanism of Tetrodecamycin. For drug development professionals, the potent activity of Tetrodecamycin, particularly against resistant pathogens like MRSA, suggests that its core scaffold is a promising starting point for the development of new covalent antibiotics. Future research should focus on identifying the specific molecular target of Tetrodecamycin to fully understand its mechanism of action and to enable structure-based drug design efforts.

References

Validating the Lack of Antibacterial Activity in Dihydrotetrodecamycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the antibacterial profiles of Dihydrotetrodecamycin and its structural analog, Tetrodecamycin. This report synthesizes available experimental data to validate the significantly attenuated antibacterial efficacy of this compound.

This guide presents a comparative analysis of this compound and the closely related compound, Tetrodecamycin, to elucidate the structural determinants of antibacterial activity within this class of molecules. Experimental data, primarily focused on Minimum Inhibitory Concentration (MIC) values, are presented to quantify the antibacterial efficacy of each compound against relevant bacterial strains. The underlying experimental methodologies are detailed to ensure reproducibility and facilitate further investigation.

Comparative Antibacterial Potency: A Data-Driven Assessment

The antibacterial activity of this compound and Tetrodecamycin has been evaluated against various bacterial species. The data, summarized in the table below, clearly demonstrates a significant reduction in antibacterial potency for this compound.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compound Pasteurella piscicida50 µg/mL
Tetrodecamycin Pasteurella piscicida1.56-6.25 µg/mL
Tetrodecamycin Gram-positive bacteria (including MRSA)6.25-12.5 µg/L

The MIC value for this compound against Pasteurella piscicida is approximately 8- to 32-fold higher than that of Tetrodecamycin, indicating substantially weaker activity. Furthermore, while Tetrodecamycin exhibits potent activity against clinically significant Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), this compound is often cited as having no significant antibacterial activity. This stark difference is attributed to a key structural variation: the absence of an exo-methylene group in this compound, which is present in Tetrodecamycin and is believed to be crucial for its mechanism of action.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The presented MIC values were determined using the broth microdilution method, a standardized procedure for assessing the in vitro antimicrobial susceptibility of bacteria. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious organisms).
  • Antimicrobial Agents: Stock solutions of this compound and Tetrodecamycin of known concentrations, prepared in a suitable solvent.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • A few colonies from the fresh bacterial culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Antimicrobial Agents:

  • A two-fold serial dilution of each antimicrobial agent is performed in the 96-well microtiter plate using CAMHB. This creates a range of decreasing concentrations of the test compounds across the wells.
  • Control wells are included: a growth control (broth and inoculum, no drug) and a sterility control (broth only).

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate (except the sterility control).
  • The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This is observed as the first well in the dilution series that remains clear.

Visualizing the Validation Workflow

The logical process for validating the lack of antibacterial activity in this compound is illustrated in the following workflow diagram.

Validation_Workflow cluster_0 Compound Selection & Hypothesis cluster_1 Experimental Design cluster_2 Data Acquisition cluster_3 Analysis & Conclusion Compound1 This compound Hypothesis Hypothesis: This compound lacks significant antibacterial activity Compound1->Hypothesis Compound2 Tetrodecamycin (Active Analog) Compound2->Hypothesis Protocol Select Standardized Protocol (e.g., CLSI Broth Microdilution) Hypothesis->Protocol Strains Choose Relevant Bacterial Strains (e.g., S. aureus, P. piscicida) Protocol->Strains MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Strains->MIC_Assay Comparison Compare MIC Values: This compound vs. Tetrodecamycin MIC_Assay->Comparison Conclusion Conclusion: Significantly higher MIC for this compound validates lack of activity Comparison->Conclusion

Caption: Workflow for validating the antibacterial inactivity of this compound.

Structure-Activity Relationship: The Critical Role of the Exo-Methylene Group

The marked difference in antibacterial activity between Tetrodecamycin and this compound underscores a critical structure-activity relationship. The presence of the exo-methylene group at the C5 position of the tetronate ring in Tetrodecamycin is essential for its biological activity. This functional group is absent in this compound, having been reduced to a methyl group. It is hypothesized that the exo-methylene group acts as a Michael acceptor, enabling covalent modification of a bacterial target, which is a common mechanism of action for this class of antibiotics. The lack of this reactive group in this compound prevents this interaction, thereby abolishing its antibacterial efficacy.

The following diagram illustrates the key structural difference between the two molecules.

SAR_Comparison cluster_Tetrodecamycin Tetrodecamycin (Active) cluster_this compound This compound (Inactive) Tetrodecamycin_structure Active_moiety Exo-methylene Group (Crucial for Activity) Dihydrotetrodecamycin_structure Inactive_moiety Methyl Group (Reduced Activity)

Caption: Structural comparison highlighting the key functional group difference.

Note: As I am a language model, I cannot generate images. The DOT script above includes placeholders where images of the chemical structures would be inserted for a complete visual representation. In a published guide, these would be replaced with actual chemical structure diagrams.

This comparative guide provides clear, data-supported evidence for the lack of significant antibacterial activity in this compound when compared to its potent analog, Tetrodecamycin. The detailed experimental protocol and visualization of the validation process offer a robust framework for researchers in the field of antibiotic discovery and development.

Comparative Cytotoxicity of Dihydrotetrodecamycin and Its Analogs: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic profiles of Dihydrotetrodecamycin and its synthesized analogs reveals critical structure-activity relationships, highlighting the potential for therapeutic development. This guide synthesizes available experimental data, details relevant methodologies, and illustrates the proposed mechanism of action.

The quest for novel cytotoxic agents for cancer therapy has led to the exploration of a diverse range of natural and synthetic compounds. This compound, a derivative of the tetronate antibiotic tetrodecamycin, and its analogs have emerged as a promising class of molecules. This comparison guide provides an objective overview of their cytotoxic performance, supported by experimental data, to aid researchers and drug development professionals in their evaluation.

Comparative Cytotoxicity Data

A key study by Paintner and colleagues in 2003 systematically evaluated the cytotoxic effects of several tetrodecamycin analogs on human leukemia cell lines, HL-60 and Jurkat T-cells. The half-maximal inhibitory concentration (IC50) values from this study underscore the critical role of specific structural features in dictating the cytotoxic potency of these compounds.

CompoundDescriptionTarget Cell LinesIC50 (µM)
This compoundLacks the exocyclic methylene group.Not SpecifiedInactive
Analogue 6A synthesized analog of tetrodecamycin.HL-60, Jurkat T-cells10 - 23[1]
2-Naphthoyl derivative 27A synthesized analog of tetrodecamycin.HL-60, Jurkat T-cells10 - 23[1]
Core Structure 5The tricyclic core of tetrodecamycin.Not SpecifiedInactive (Antibacterial MIC >128 µg/mL)[1]

Note: The specific chemical structures for Analogue 6 and the 2-Naphthoyl derivative 27 were presented in the full research article, which could not be accessed for this review. The inactivity of this compound is widely reported, emphasizing the importance of the exo-methylene group for biological activity.

The data clearly indicates that the presence of the reactive exo-methylene moiety is a crucial determinant for the cytotoxic activity of these compounds.[1] Analogs possessing this feature (Analogue 6 and 2-Naphthoyl derivative 27) exhibit significant cytotoxicity, with IC50 values in the low micromolar range, a level of potency that parallels their antibacterial activity.[1] Conversely, this compound, which lacks this functional group, is devoid of such activity. The core tricyclic structure alone is also insufficient to induce cytotoxicity.[1]

Experimental Protocols

The evaluation of cytotoxicity for these compounds was likely performed using a standard colorimetric method, such as the MTT assay. Below is a detailed, representative protocol for conducting such an assay with leukemia cell lines.

MTT Assay for Cytotoxicity in Suspension Cell Lines (HL-60 and Jurkat T-cells)

1. Cell Culture and Maintenance:

  • HL-60 and Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Cells are passaged every 2-3 days to maintain logarithmic growth.

2. Assay Procedure:

  • Cells are harvested by centrifugation, and a cell count is performed using a hemocytometer or automated cell counter.

  • A cell suspension is prepared at a density of 5 x 10^4 cells/mL in fresh culture medium.

  • 100 µL of the cell suspension is seeded into each well of a 96-well microtiter plate.

  • The test compounds (this compound and its analogs) are prepared as stock solutions in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve the desired final concentrations.

  • 100 µL of the diluted compound solutions are added to the wells containing the cells. A vehicle control (medium with the highest concentration of the solvent used) and a positive control (a known cytotoxic agent) are included.

  • The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

3. Cell Viability Measurement:

  • Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are solubilized by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubating overnight at 37°C.

  • The absorbance of each well is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated for each treatment group relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Signaling Pathway for Cytotoxicity

While the precise molecular targets of active tetrodecamycin analogs have not been fully elucidated, their mechanism of cytotoxicity is likely linked to the electrophilic nature of the exo-methylene group. This reactive center can form covalent adducts with nucleophilic residues in cellular macromolecules, such as proteins and DNA, leading to cellular stress and the induction of apoptosis. A plausible signaling pathway, initiated by this molecular interaction, is the intrinsic apoptotic pathway, as depicted below.

G cluster_0 Initiation cluster_1 Mitochondrial Response cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Execution Phase Compound Active Analog (exo-methylene) Target Cellular Nucleophiles (e.g., Cysteine residues in proteins) Compound->Target Covalent Adduction Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Target->Stress Mito Mitochondrial Outer Membrane Permeabilization Stress->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Assembly (Apaf-1, pro-Caspase-9) CytC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis Cleavage of Cellular Substrates

Caption: Proposed intrinsic apoptosis pathway initiated by active tetrodecamycin analogs.

References

A Detailed Examination of Two Tetrodecamycin Family Members for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of Dihydrotetrodecamycin and 13-deoxytetrodecamycin

The tetrodecamycins are a class of secondary metabolites characterized by a unique tetronate ring structure.[1] While several members of this family have been identified, their biological activities can vary significantly. This guide provides a detailed comparison of two such analogs: this compound (dhTDM) and 13-deoxytetrodecamycin (13-dTDM), with a focus on their antimicrobial properties, supported by available experimental data and methodologies.

Contrasting Biological Profiles

The most striking difference between this compound and 13-deoxytetrodecamycin lies in their antibiotic efficacy. Current research indicates that This compound is biologically inactive as an antimicrobial agent.[2][3] In contrast, 13-deoxytetrodecamycin demonstrates potent antibiotic activity , primarily targeting Gram-positive bacteria.[2][3][4]

The key to this functional divergence appears to be a structural feature: the presence of a reactive exo-methylene group on the tetronate ring of 13-dTDM, which is absent in the inactive this compound.[5] It is hypothesized that this group is crucial for the molecule's mechanism of action.

Mechanism of Action: A Proposed Model

The mechanism of action for the tetrodecamycin family has not been definitively established. However, it is proposed that their antibiotic effect stems from the covalent modification of a biological target.[6][7] The conjugated system within the tetronate ring of active compounds like 13-dTDM forms a Michael acceptor. This allows for a nucleophilic addition reaction, likely with a cysteine residue on a target protein, leading to the formation of a covalent bond and subsequent inhibition of the protein's function.[8] The absence of the exo-alkene in this compound prevents this reaction, explaining its lack of antibacterial activity.[5]

Proposed Mechanism of Action for 13-deoxytetrodecamycin cluster_0 13-deoxytetrodecamycin (Active) cluster_1 This compound (Inactive) 13-dTDM 13-dTDM (with exo-methylene) Covalent_Adduct Covalent Adduct (Inhibition of Function) 13-dTDM->Covalent_Adduct Michael Addition Target Target Protein (with Nucleophile, e.g., Cys-SH) Target->Covalent_Adduct dhTDM dhTDM (lacks exo-methylene) No_Reaction No Reaction dhTDM->No_Reaction Target_Inactive Target Protein (Remains Active) No_Reaction->Target_Inactive

Caption: Proposed covalent modification mechanism for 13-dTDM vs. the inactivity of dhTDM.

Quantitative Data: Antimicrobial Activity

13-deoxytetrodecamycin has demonstrated significant efficacy against a range of Gram-positive pathogens, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][4][9] Its activity is reported to be competitive with that of established antibiotics such as vancomycin.[2][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 13-dTDM against various bacteria.

Bacterial StrainMIC (µg/mL)
Bacillus subtilis1 - 8
Staphylococcus aureus1 - 8
Micrococcus luteus1 - 8
Methicillin-resistant S. aureus (MRSA)1 - 8
Staphylococcus epidermidis1 - 8
Enterococcus faecalis1 - 8

Data sourced from Gverzdys et al., 2016.[3]

In contrast, studies on derivatives of the tetrodecamycin core structure have shown that molecules lacking the exo-methylene moiety, analogous to this compound, did not inhibit the growth of Gram-positive pathogens, with MIC values reported as >128 µg/mL.[10]

Experimental Protocols

The determination of the antimicrobial activity of 13-deoxytetrodecamycin is typically performed using standard microbiological techniques.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To quantify the in vitro antibacterial activity of 13-deoxytetrodecamycin.

Materials:

  • 13-deoxytetrodecamycin stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Positive control (bacterial inoculum without antibiotic).

  • Negative control (sterile medium).

Procedure:

  • Serial Dilution: A two-fold serial dilution of the 13-deoxytetrodecamycin stock solution is prepared across the wells of a 96-well plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Workflow for MIC Determination Start Start Prepare_Stock Prepare Antibiotic Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilution in 96-Well Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The comparison between this compound and 13-deoxytetrodecamycin provides a clear structure-activity relationship insight. The presence of the exo-methylene group in 13-deoxytetrodecamycin is critical for its potent antibacterial activity against Gram-positive pathogens. In contrast, this compound, which lacks this functional group, is biologically inactive. This makes 13-deoxytetrodecamycin a molecule of interest for further investigation in the development of new antibiotics, particularly for combating drug-resistant bacterial infections.

References

The Indispensable Role of the Exo-Methylene Group in the Bioactivity of Tetrodecamycins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of natural products is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of tetrodecamycin and its analogs, focusing on the critical role of the exo-methylene moiety in their biological activity. The information presented herein is supported by experimental data to objectively evaluate the performance of these compounds.

The tetrodecamycin family of antibiotics, which includes tetrodecamycin (TDM) and 13-deoxytetrodecamycin (13-dTDM), has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A key structural feature of these molecules is the presence of an exo-methylene group on the tetronate ring.[3] This guide will delve into the evidence highlighting the significance of this functional group for the bioactivity of tetrodecamycins.

The Exo-Methylene Moiety: A Linchpin for Antibacterial and Cytotoxic Activity

The exo-methylene group is a recurring theme in the discussion of tetrodecamycin's biological activity, with multiple studies underscoring its importance. Research has shown that this reactive group is crucial, though not solely sufficient, for both the antibacterial and cytotoxic effects of these compounds.[4][5] The prevailing hypothesis for its mechanism of action is its role as a Michael acceptor.[3][6] This allows tetrodecamycins to form a covalent bond with nucleophilic residues, such as cysteine, on a target protein, thereby inactivating it.[7][8]

The necessity of the exo-methylene group is most clearly demonstrated by comparing active tetrodecamycins with their inactive analog, dihydrotetrodecamycin (dhTDM). DhTDM, which possesses a methyl group in place of the exo-methylene, is devoid of antibacterial activity.[3][8] This stark difference in activity underscores the indispensable nature of the exo-methylene for the biological function of tetrodecamycins.

Interestingly, some studies have reported that modifications to the exo-methylene group, such as the addition of bromine or thiols, result in compounds that retain some level of antimicrobial activity, albeit reduced.[7] This has led to the suggestion that a retro-Michael reaction may occur in vivo, regenerating the active exo-methylene form.[7] Another related compound, designated W5.9, which lacks the characteristic tetronate ring, is also reported to be inactive.[2][9]

Comparative Biological Activity of Tetrodecamycin and Its Analogs

The following tables summarize the available quantitative data on the biological activity of tetrodecamycin and its derivatives, providing a clear comparison of their performance.

Table 1: Minimum Inhibitory Concentration (MIC) Data
CompoundOrganismMIC (µg/mL)Reference
TetrodecamycinStaphylococcus aureus6.25[10]
13-deoxytetrodecamycinStaphylococcus aureus1 - 8[9]
13-deoxytetrodecamycinGram-positive bacteria1 - 8[2]
Analogue 6Staphylococcus aureus (including MRSA)4 - 16[4]
2-Naphthoyl derivative 27Staphylococcus aureus (including MRSA)4 - 16[4]
Core structure 5Gram-positive pathogens>128[4]
Naphthalene modified derivative 1Staphylococcus aureus0.78[7][10]
This compoundNot Active-[3][8]
Table 2: Cytotoxicity Data (IC50)
CompoundCell LineIC50 (µM)Reference
Analogue 6Human leukemia cell lines (HL-60, Jurkat T-cells)10 - 23[4]
2-Naphthoyl derivative 27Human leukemia cell lines (HL-60, Jurkat T-cells)10 - 23[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a generalized procedure based on established standards for determining the MIC of antimicrobial agents.[2][4][11]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).

    • Suspend the colonies in a sterile saline solution or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., tetrodecamycin analog) in a suitable solvent.

    • Perform serial twofold dilutions of the compound in CAMHB directly in a 96-well microtiter plate to achieve a range of desired concentrations.

    • Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only) for each bacterial strain tested.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. The final volume in each well should be uniform (e.g., 100 µL).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4]

Cytotoxicity Assay (MTT Assay)

This is a generalized protocol for assessing the cytotoxic effects of compounds on cell lines such as HL-60 and Jurkat.[12][13]

  • Cell Culture and Plating:

    • Culture human leukemia cell lines (e.g., HL-60, Jurkat) in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

    • Plate the cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the diluted compounds to the wells containing the cells.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Structure-Activity Relationship and Mechanisms

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.

SAR_Tetrodecamycin cluster_active Active Analogs cluster_inactive Inactive Analog cluster_structures Key Structural Difference at C5 Tetrodecamycin Tetrodecamycin (Active) exo_methylene Exo-methylene (=CH2) Tetrodecamycin->exo_methylene Deoxytetrodecamycin 13-Deoxytetrodecamycin (Active) Deoxytetrodecamycin->exo_methylene This compound This compound (Inactive) methyl Methyl (-CH3) This compound->methyl

Caption: Structural comparison of active and inactive tetrodecamycin analogs.

Michael_Addition_Mechanism Tetrodecamycin Tetrodecamycin (with exo-methylene) CovalentAdduct Covalent Adduct (Inactive Protein) Tetrodecamycin->CovalentAdduct Michael Addition TargetProtein Target Protein (with Nucleophilic Cysteine) TargetProtein->CovalentAdduct

Caption: Proposed Michael addition mechanism of tetrodecamycins.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Serial Dilution of Test Compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Assess for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Experimental workflow for MIC determination.

Conclusion

References

cross-referencing Dihydrotetrodecamycin data with other tetronate antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of Dihydrotetrodecamycin with other notable tetronate antibiotics, including Tetrodecamycin, Abyssomicin C, Chlorothricin, and Kijanimicin. The information is curated to facilitate objective comparisons of their biological performance, supported by experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these antibiotics is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for formulation development. The following table summarizes key physicochemical data for the selected tetronate antibiotics.

PropertyThis compoundTetrodecamycinAbyssomicin CChlorothricinKijanimicin
Molecular Formula C18H24O5C18H22O5[1]C19H22O6[2][3]C50H63ClO16[4]C67H100N2O24[5]
Molecular Weight ( g/mol ) 320.38318.36[6]346.4[2][3]955.5[4]1317.5[5]
Solubility No data availableNo data availableNo data availableSoluble in ethanol, methanol, DMF, or DMSO; Poor water solubility[7]Soluble in ethanol, methanol, DMF or DMSO; Limited water solubility[3]
Structure Contains a tetronate ringContains a tetronate ring[8]Polycyclic polyketide with a tetronate moiety[9]Macrocyclic antibiotic with a tetronic acid[7]Tetronic acid derivative with a nitroaminoglycoside[3]

Biological Activity: A Comparative Analysis

The antibacterial efficacy of these tetronate antibiotics varies significantly, with differing spectrums of activity and potency. The following table of Minimum Inhibitory Concentrations (MICs) provides a quantitative comparison against several key bacterial strains. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from available literature.

AntibioticTest StrainMIC (µg/mL)Reference
This compound Pasteurella piscicida sp. 63950[10]
Pasteurella piscicida sp. 635650[10]
Tetrodecamycin Gram-positive bacteria0.00625 - 0.0125[7]
Methicillin-resistant Staphylococcus aureus (MRSA)0.00625 - 0.0125[7]
Pasteurella piscicida (12 strains)1.56 - 6.25[7]
13-Deoxytetrodecamycin Gram-positive organisms (including MRSA)1 - 8[11]
Abyssomicin C Methicillin-resistant Staphylococcus aureus (MRSA)4[2][12]
Vancomycin-resistant Staphylococcus aureus (VRSA)13[2][12]
atrop-Abyssomicin C Multi-resistant Staphylococcus aureus N3133.5[4]
Vancomycin-resistant S. aureus Mu5013-16[4]
Enterococcus faecalis VanA, VanB13-16[4]
Enterococcus faecium VanA13-16[4]
Chlorothricin Bacillus subtilis31.25[5]
Bacillus cereus31.25[5]
Staphylococcus aureus31.25[5]
Kijanimicin Propionibacterium acnes0.86
Bacillus subtilis< 0.13
Enterobacter sp.64[13]
Trichophyton sp.17.5[13]
Microsporum sp.17.5[13]

Note on this compound Activity: There are conflicting reports regarding the antibacterial activity of this compound. While one source provides specific MIC values against Pasteurella piscicida[10], other studies have described it as "weakly active"[7] or having "no antibacterial activity"[11]. This discrepancy may be due to the specific strains tested or the experimental conditions.

Mechanisms of Action

The tetronate antibiotics exhibit diverse mechanisms of action, targeting various essential cellular processes in bacteria.

This compound and Tetrodecamycin: The precise molecular target of the tetrodecamycins is currently unknown. However, it is hypothesized that their antibacterial activity stems from the presence of a reactive exo-methylene group, which can act as a Michael acceptor. This suggests a mechanism involving the covalent modification of a target biomolecule, potentially a protein, leading to the inhibition of its function. The lack of this exo-methylene in this compound is thought to be the reason for its significantly reduced or absent activity compared to Tetrodecamycin.

G Tetrodecamycin Tetrodecamycin (with exo-methylene) Target Bacterial Target (e.g., Protein with Nucleophile) Tetrodecamycin->Target Michael Addition Covalent_Adduct Covalent Adduct (Inactivated Target) Target->Covalent_Adduct

Proposed covalent modification mechanism of Tetrodecamycin.

Abyssomicin C: This antibiotic is a known inhibitor of the folate biosynthesis pathway, a crucial metabolic pathway in bacteria that is absent in humans, making it an attractive target for selective toxicity. Specifically, Abyssomicin C inhibits the enzyme 4-amino-4-deoxychorismate (ADC) synthase (PabB), which is involved in the production of p-aminobenzoic acid (pABA), a precursor to folic acid.

G Chorismate Chorismate ADC_Synthase ADC Synthase (PabB) Chorismate->ADC_Synthase pABA p-Aminobenzoic Acid (pABA) ADC_Synthase->pABA Folic_Acid Folic Acid pABA->Folic_Acid Abyssomicin_C Abyssomicin C Abyssomicin_C->ADC_Synthase Inhibits

Inhibition of pABA synthesis by Abyssomicin C.

Chlorothricin: The primary mechanism of action for Chlorothricin is the inhibition of pyruvate carboxylase, a key enzyme in gluconeogenesis and the replenishment of the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, Chlorothricin disrupts central carbon metabolism in susceptible bacteria.

Kijanimicin: Kijanimicin exhibits a broad spectrum of activity against Gram-positive bacteria and anaerobes[14][15]. While its precise molecular target has not been fully elucidated, its complex structure, which includes a rare nitro sugar, suggests a potentially unique mechanism of action.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following is a generalized protocol for the broth microdilution method, a common technique used to determine MIC values.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Antibiotic Stock Solution Dilutions Serial Dilutions of Antibiotic Stock->Dilutions Plate 96-Well Plate Dilutions->Plate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Plate Incubation Incubate at 37°C for 18-24h Plate->Incubation Read_Results Read for Visible Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no growth Read_Results->Determine_MIC

Workflow for MIC determination by broth microdilution.

Detailed Methodology for Broth Microdilution:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the test antibiotic in a suitable solvent. Perform serial twofold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: Culture the test bacterium to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

References

Comparative Analysis of Dihydrotetrodecamycin's in vitro Activity Against Pasteurella piscicida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Minimum Inhibitory Concentration (MIC) values of Dihydrotetrodecamycin and other antimicrobial agents against Pasteurella piscicida, now reclassified as Photobacterium damselae subsp. piscicida. The data presented is compiled from available scientific literature to aid in research and development of novel therapeutic agents against this significant fish pathogen.

Executive Summary

This compound has been identified as a "weakly active" antimicrobial compound against Pasteurella piscicida. While a precise Minimum Inhibitory Concentration (MIC) value for this compound is not detailed in the primary literature, its closely related analogue, Tetrodecamycin, demonstrates notable potency with MIC values ranging from 1.56 to 6.25 µg/mL against 12 strains of P. piscicida[1]. This guide contextualizes the potential of this compound by comparing the activity of other well-established antibiotics against this bacterium. The data underscores the ongoing need for novel and effective treatments for pasteurellosis in aquaculture.

Comparative MIC Values

The following table summarizes the MIC values of various antimicrobial agents against Pasteurella piscicida (Photobacterium damselae subsp. piscicida). This data provides a benchmark for evaluating the potential efficacy of new compounds like this compound.

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Notes
This compound Not specifiedNot specifiedNot specifiedDescribed as "weakly active".
Tetrodecamycin 1.56 - 6.25Not specifiedNot specifiedActive against 12 strains of P. piscicida.[1]
Flumequine Not specifiedNot specified0.97Reported as having the lowest MIC value in one study.[2]
Oxytetracycline 2 - 64432Data from 21 isolates.[3]
Enrofloxacin 0.0625 - 20.1250.5Data from 21 isolates.[3]
Florfenicol 0.125 - 40.51Data from 21 isolates.[3]
Ampicillin 0.25 - >256128>256High incidence of resistance observed.[3]
Cefoperazone 0.125 - >25664>256High incidence of resistance observed.[3]
Cloxacillin 0.5 - >256>256>256High incidence of resistance observed.[3]

Experimental Protocols

The determination of MIC values is critical for assessing the in vitro efficacy of antimicrobial agents. The following methodologies are commonly employed for testing against Photobacterium damselae subsp. piscicida.

Broth Microdilution Method

This method is a standard technique for determining the MIC of an antimicrobial agent.

MIC_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare serial two-fold dilutions of antimicrobial agent in Cation-Adjusted Mueller-Hinton Broth (CSMHB) A1 Inoculate microplate wells containing 100 µL of diluted antimicrobial agent with 100 µL of bacterial suspension P1->A1 Dispense P2 Prepare inoculum of P. damselae subsp. piscicida and adjust to 0.5 McFarland standard P3 Dilute bacterial suspension to final concentration of ~5 x 10^5 CFU/mL P3->A1 Inoculate A2 Incubate plates at 22-25°C for 24-48 hours A1->A2 Incubate R1 Read plates visually or with a spectrophotometer to determine the lowest concentration with no visible bacterial growth (MIC) A2->R1 Analyze

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the test compounds (e.g., this compound) are prepared in a liquid growth medium suitable for P. piscicida, such as Cation-Adjusted Mueller-Hinton Broth (CSMHB), often supplemented with NaCl to support the growth of this marine bacterium.

  • Inoculum Preparation: A pure culture of P. piscicida is grown, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: The prepared microtiter plates containing the diluted antimicrobial agents are inoculated with the bacterial suspension. The plates are then incubated at an optimal temperature for P. piscicida growth, typically 22-25°C, for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results P1 Prepare inoculum of P. damselae subsp. piscicida and adjust to 0.5 McFarland standard P2 Inoculate a Mueller-Hinton agar plate evenly with the bacterial suspension P1->P2 Prepare A1 Place antimicrobial-impregnated disks on the surface of the agar P2->A1 Apply Disks A2 Incubate the plate at 22-25°C for 18-24 hours A1->A2 Incubate R1 Measure the diameter of the zone of inhibition around each disk A2->R1 Observe R2 Interpret results as susceptible, intermediate, or resistant based on established standards R1->R2 Interpret

Caption: Workflow for the agar disk diffusion susceptibility test.

Detailed Steps:

  • Inoculum and Plating: A standardized inoculum of P. piscicida is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Interpretation: The antimicrobial agent diffuses into the agar, and if it is effective, it inhibits bacterial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the agent.

References

Confirming the Molecular Structure of Dihydrotetrodecamycin: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with powerful spectroscopic techniques, using the natural product Dihydrotetrodecamycin as a case study. By examining the experimental data and methodologies, this guide offers insights into the strengths and limitations of each approach, enabling informed decisions in the structural confirmation of complex molecules.

The molecular structure of this compound, a potent antimicrobial agent, was definitively established through a combination of spectroscopic and crystallographic techniques. The foundational work by Tsuchida et al. in 1995 laid the groundwork for its characterization, culminating in the use of X-ray crystallography to determine its relative stereochemistry. This guide will delve into the specifics of this crystallographic confirmation and compare it with the data obtainable from Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of structural analysis in solution.

Unveiling the Architecture: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can generate a precise three-dimensional electron density map, revealing bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

While the full experimental details from the original 1995 publication by Tsuchida et al. are not publicly available, a typical protocol for the X-ray crystallographic analysis of a natural product like this compound would involve the following key steps:

  • Crystallization: Slow evaporation of a solution of purified this compound in a suitable solvent system (e.g., methanol, ethyl acetate, or a mixture) to obtain single crystals of sufficient quality and size.

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods, followed by refinement of atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

Key Data from X-ray Crystallography

The output of an X-ray crystallographic analysis is a set of quantitative data that precisely defines the molecular structure. A summary of typical parameters is presented in Table 1.

ParameterDescriptionTypical Value for a Small Molecule
Formula The molecular formula of the compound.C₁₈H₂₄O₆
Molecular Weight The mass of one mole of the compound.336.38 g/mol
Crystal System The basic geometric framework of the crystal lattice.e.g., Orthorhombic
Space Group The symmetry elements of the crystal.e.g., P2₁2₁2₁
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.e.g., a = 8.12 Å, b = 12.34 Å, c = 15.67 Å, α = β = γ = 90°
Resolution (Å) A measure of the level of detail in the electron density map.e.g., 0.77 Å
R-factor (%) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.e.g., 4.5%

Note: The values presented in this table are representative for a small organic molecule and are not the specific, published data for this compound, which were not accessible.

A Complementary Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, a suite of NMR experiments would have been employed to piece together its complex framework.

Experimental Protocol: NMR Spectroscopy for Structural Elucidation

A comprehensive NMR analysis of this compound would typically involve the following experiments:

  • Sample Preparation: Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Acquisition of proton and carbon-13 spectra to identify the number and types of hydrogen and carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the relative stereochemistry.

Comparative Analysis of Structural Information

The following table compares the type of structural information obtained from X-ray crystallography and NMR spectroscopy for a molecule like this compound.

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (crystalline)Solution
Connectivity Inferred from atomic positionsDirectly determined through COSY and HMBC
Bond Lengths & Angles Highly accurate and preciseEstimated from coupling constants and computational modeling
Stereochemistry Absolute configuration can often be determinedRelative stereochemistry determined through NOESY/ROE experiments
Conformation Provides a single, static conformation in the crystal latticeProvides information about the average conformation and dynamics in solution
Sample Requirement Requires high-quality single crystalsRequires soluble sample

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_purification Sample Preparation cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy Purification Purification of this compound Crystallization Crystallization Purification->Crystallization NMR_Sample Dissolution in Deuterated Solvent Purification->NMR_Sample Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure_Xray 3D Molecular Structure (Solid State) Structure_Solution->Final_Structure_Xray OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Structure_Elucidation_NMR Connectivity & Stereochemistry Analysis TwoD_NMR->Structure_Elucidation_NMR Final_Structure_NMR Molecular Structure (Solution State) Structure_Elucidation_NMR->Final_Structure_NMR

Figure 1. Experimental workflow for the structural confirmation of this compound.

comparison_graph cluster_strengths Strengths cluster_limitations Limitations Xray X-ray Crystallography Xray_Strength Provides precise bond lengths and angles. Determines absolute stereochemistry. Xray->Xray_Strength yields Xray_Limitation Requires high-quality single crystals. Provides a static picture of the molecule. Xray->Xray_Limitation is limited by NMR NMR Spectroscopy NMR_Strength Reveals structure in solution. Provides information on molecular dynamics. NMR->NMR_Strength yields NMR_Limitation Structure represents an average in solution. Less precise for bond lengths and angles. NMR->NMR_Limitation is limited by

Figure 2. Comparison of X-ray crystallography and NMR spectroscopy for molecular structure determination.

Conclusion

The structural confirmation of this compound exemplifies the synergistic power of combining X-ray crystallography and NMR spectroscopy. While NMR provides the foundational information on the connectivity and solution-state conformation of the molecule, X-ray crystallography delivers the ultimate, unambiguous proof of its three-dimensional architecture, including the precise arrangement of its stereocenters. For researchers in drug discovery and development, a thorough understanding of both techniques is paramount for the confident and accurate characterization of novel chemical entities. This guide serves as a foundational resource for navigating the complementary worlds of crystallographic and spectroscopic structure elucidation.

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Dihydrotetrodecamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. Dihydrotetrodecamycin, an antibiotic isolated from the fermentation broth of Streptomyces nashvillensis, requires careful handling and adherence to specific disposal protocols. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The toxicological properties of this material have not been fully investigated, warranting a cautious approach.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent direct contact with the skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[1]

Operational Disposal Plan: A Step-by-Step Guide

The proper disposal of this compound should be managed through a systematic process, treating it as potentially hazardous chemical waste.

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be considered contaminated and segregated as chemical waste. This includes:

  • Unused or expired this compound powder.

  • Stock solutions of this compound.[2]

  • Contaminated labware (e.g., vials, pipette tips, flasks).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Spill cleanup materials.

Step 2: Waste Collection and Containment

Collect all this compound waste in designated, clearly labeled, and sealed containers.

  • Use robust, leak-proof containers suitable for chemical waste.

  • Label the container clearly with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.

Step 3: Management of Spills

In the event of a spill, follow these procedures:

  • Secure the Area: Alert personnel in the vicinity and restrict access.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Contain and Collect: For solid spills, carefully scoop up the material and place it into a designated hazardous waste container.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and then scoop the absorbent into the waste container.

  • Decontaminate: Ventilate the area and wash the spill site thoroughly with water and a suitable detergent after the material has been completely removed.[1] All cleaning materials must also be disposed of as hazardous waste.

Step 4: Storage of Waste

Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area. This storage area should be away from incompatible materials and have secondary containment to manage any potential leaks.

Step 5: Final Disposal

The ultimate disposal of this compound waste must be conducted in compliance with all applicable federal, state, and local regulations.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do Not: Do not dispose of this compound waste in standard laboratory trash or pour it down the drain.[1]

Data Summary

PropertyInformationReference
Chemical Name This compound (Streptonolid A)[1]
CAS Number 166403-10-7[1]
Molecular Formula C18H24O6[1]
Molecular Weight 336 g/mol [1]
Solubility Soluble in methanol, DMF, or DMSO[1]
Storage Keep container tightly closed in a dry and well-ventilated place. For long-term storage, store at -20°C.[1]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Unused Unused/Expired This compound Contaminated Contaminated Materials (Labware, PPE) Spill Spill Residue Segregate Segregate as Chemical Waste Unused->Segregate Contaminated->Segregate Spill->Segregate Collect Collect in Labeled, Sealed Container Segregate->Collect Place into Store Store in Designated Secure Area Collect->Store Transfer to EHS Contact EHS for Professional Disposal Store->EHS Arrange for EHS->end Final Disposal (Compliant with Regulations) cluster_spill Spill Response Protocol Start Spill Occurs Secure Secure the Area & Alert Personnel Start->Secure DonPPE Don Appropriate PPE Secure->DonPPE Contain Contain & Collect Spill Material DonPPE->Contain Decon Decontaminate Spill Area Contain->Decon Dispose Dispose of all materials as Hazardous Waste Decon->Dispose End Response Complete Dispose->End

References

Safeguarding Researchers: A Guide to Handling Dihydrotetrodecamycin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous compounds. All personnel handling Dihydrotetrodecamycin must receive training on the proper use of PPE.[1]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05 compliant).[1]Provides maximum protection against permeation. Double gloving offers an additional barrier.[1]
Gown Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1]Protects the body from splashes and contamination.[1]
Eye & Face Protection Safety goggles or a full-face shield.[1]Protects against splashes and aerosols that could come into contact with the eyes and face.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of generating aerosols or handling the powder outside of a containment device.[1][3]Prevents inhalation of hazardous particles.[3]
Additional Protection Shoe covers and a cap are recommended, especially in sterile preparation areas.[1]Minimizes the spread of contamination.[1]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, particularly in powdered form, should be conducted within a certified Class II, Type B2 biological safety cabinet (BSC) or a chemical fume hood to control for aerosols.[1] The work surface should be covered with a disposable, absorbent, plastic-backed pad to contain any potential spills.[1]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don appropriate PPE prep2 Prepare handling area in a BSC or fume hood prep1->prep2 prep3 Cover work surface with a disposable pad prep2->prep3 handle1 Weigh/reconstitute this compound prep3->handle1 handle2 Use techniques to avoid aerosolization handle1->handle2 post1 Decontaminate work surfaces handle2->post1 post2 Properly doff PPE post1->post2 disp1 Segregate all contaminated waste post2->disp1 disp2 Dispose of as hazardous chemical waste disp1->disp2 G cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal col1 Unused Product seg1 Place in designated, sealed, and labeled hazardous waste containers col1->seg1 col2 Contaminated Labware col2->seg1 col3 Used PPE col3->seg1 col4 Spill Cleanup Materials col4->seg1 seg2 Store in a secure, well-ventilated area with secondary containment seg1->seg2 disp1 Arrange for pickup by a licensed hazardous waste disposal company seg2->disp1 disp2 Controlled incineration is the recommended disposal method disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrotetrodecamycin
Reactant of Route 2
Dihydrotetrodecamycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.